Product packaging for Benzyl Salicylate(Cat. No.:CAS No. 118-58-1)

Benzyl Salicylate

Cat. No.: B121037
CAS No.: 118-58-1
M. Wt: 228.24 g/mol
InChI Key: ZCTQGTTXIYCGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl salicylate (CAS 118-58-1), with the molecular formula C14H12O3, is a salicylic acid benzyl ester that appears as a colorless to pale yellow liquid . It occurs naturally in a variety of plants and plant extracts and is widely utilized in scientific research . Applications and Research Value In research contexts, this compound is primarily investigated for its dual functional properties. It serves as a model compound in cosmetic science for its role as a fragrance additive, a solvent for crystalline synthetic musks, and a UV light absorber in sunscreen formulations . Concurrently, it has gained significant interest in pharmacological research for its potential anti-inflammatory properties. A 2021 study demonstrated that this compound isolated from Cornus walteri exhibited notable inhibitory effects on the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages . Its mechanism of action was found to involve the inhibition of phosphorylation of IκB kinase (IKK), IκBα, and nuclear factor kappa B (NF-κB), thereby suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . This positions this compound as a valuable compound for exploring new pathways in inflammatory disease research. Handling and Specifications This product is characterized by a melting point of 18°C to 20°C and a boiling point of approximately 190°C at 14 mmHg . It has a density of 1.17 g/cm³ . The provided material has a percent purity of 99% . It is essential to note that this compound is a known skin sensitizer and eye irritant . Researchers should consult safety data sheets and conduct all risk assessments prior to use. Regulatory and Use Statement This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3 B121037 Benzyl Salicylate CAS No. 118-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTQGTTXIYCGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Record name BENZYL SALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1024598
Record name Benzyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Benzyl salicylate is a colorless liquid. Melting point near room temperature (18-20 °C). (NTP, 1992), Liquid; Liquid, Other Solid, Solid, colourless oily liquid or opaque crystalline mass (tendency to supercool) with a faint, sweet, floral odour
Record name BENZYL SALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzoic acid, 2-hydroxy-, phenylmethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Benzyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/754/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

406 °F at 26 mmHg (NTP, 1992), 320 °C, BP: 211 °C at 2.67 kPa, 208.00 °C. @ 26.00 mm Hg
Record name BENZYL SALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzyl salicylate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

180 °C (356 °F) - closed cup, >212 °F (>100 °C) - closed cup
Record name Benzyl salicylate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Slightly soluble (NTP, 1992), In water, 8.8 mg/L at 20 °C, pH 6.8-7.1 /OECD Guideline 105 (Water Solubility)/, Slightly soluble in water, Miscible with alcohol or ether, Soluble in 9 vols of 90% alcohol, insoluble in water, glycerol; soluble in organic solvents, oils, miscible above 25� (in ethanol)
Record name BENZYL SALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzyl salicylate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/754/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.175 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.175 g/m cu at 20 °C, 1.173-1.183
Record name BENZYL SALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzyl salicylate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/754/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

7.8X10-5 mm Hg at 25 °C /OECD Guideline 104 (Vapour Pressure Curve)/
Record name Benzyl salicylate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Thick liquid, Colorless liquid

CAS No.

118-58-1
Record name BENZYL SALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzyl salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZYL SALICYLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-hydroxy-, phenylmethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAO5MNK9TU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Benzyl salicylate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

75 °F (NTP, 1992), 24 °C, 23.4 °C
Record name BENZYL SALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzyl salicylate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Benzyl salicylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Benzyl Salicylate

Introduction

This compound is an organic ester formed from the condensation of benzyl alcohol and salicylic acid.[1] Widely recognized for its mild, sweet-floral, and slightly balsamic aroma, it is a common ingredient in cosmetics, perfumes, and personal care products where it functions as a fragrance, solvent, and fixative.[1][2][3] Beyond its olfactory properties, this compound is valued for its ability to absorb ultraviolet (UV) light, making it a functional component in sunscreens and products requiring protection from light degradation.[2][4] Its versatility also extends to pharmaceutical applications, where it can serve as a mild antiseptic and anti-inflammatory agent in topical formulations.[1]

Chemical Identifiers:

  • IUPAC Name: benzyl 2-hydroxybenzoate[5]

  • CAS Number: 118-58-1[6]

  • Molecular Formula: C₁₄H₁₂O₃[2][3]

  • SMILES: C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O[5]

  • InChI Key: ZCTQGTTXIYCGGC-UHFFFAOYSA-N[2][5]

Physicochemical and Spectral Properties

This compound is a colorless to pale yellow viscous liquid at room temperature.[1][3] It is chemically stable under normal conditions but can undergo hydrolysis of its ester linkage in acidic or basic environments.[1][7]

Table 1: Quantitative Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 228.24 g/mol [2][3][5]
Appearance Colorless to pale yellow thick liquid[1][4][6]
Melting Point 24 to 25 °C[2][3]
Boiling Point ~300 - 320 °C at 760 mm Hg[1][2][6]
Density ~1.17 - 1.18 g/cm³ at 20-25 °C[2][6]
Vapor Pressure 7.8 x 10⁻⁵ mm Hg at 25 °C[5]
Flash Point 180 °C (356 °F)[3][5]
Refractive Index (n20/D) ~1.581[6]
logP (o/w) ~4.21[8]
Water Solubility 8.8 mg/L at 20 °C[5]
Solubility Good solubility in alcohols, ethers, oils, and most organic solvents.[1][5][6][1][5][6]

Table 2: Spectral Data for this compound

Spectrum TypeKey Peaks / CharacteristicsSource(s)
¹H NMR Spectra show a characteristic singlet for the hydroxyl proton near 10.9 ppm and a cluster of multiplets between 6.5 and 8.0 ppm for the aromatic ring protons.[9]
Mass Spec (EI) Major m/z peaks at 91, 228, 65, 92, and 39.[10]
Infrared (IR) Spectra available from various databases.[9][11]

Experimental Protocols

Synthesis Method 1: Fischer Esterification

This is a common laboratory and industrial method for producing this compound.

  • Principle: The reaction involves the acid-catalyzed esterification of salicylic acid with benzyl alcohol. Water is produced as a byproduct and is typically removed to drive the reaction to completion.[1][3]

  • Methodology:

    • Salicylic acid and an excess of benzyl alcohol are mixed in a reaction vessel.[1]

    • A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), is added to the mixture.[1][3][12]

    • The mixture is heated to a controlled temperature, typically between 100°C and 140°C.[1][13]

    • The reaction is refluxed for several hours. A water-carrying agent like xylene may be used to azeotropically remove the water formed during the reaction, shifting the equilibrium towards the product.[1][13]

    • Upon completion, the mixture is cooled.

Synthesis Method 2: Williamson Ether Synthesis Analogue

This method uses the sodium salt of salicylic acid and benzyl chloride.

  • Principle: Sodium salicylate reacts with benzyl chloride, often in the presence of a phase transfer catalyst (PTC), to form this compound and sodium chloride.[14][15]

  • Methodology:

    • Sodium salicylate, benzyl chloride, and a phase transfer catalyst (e.g., PEG-4000) are added to a reaction flask.[14]

    • The reaction is heated, for instance, to 150°C for 2 hours.[14]

    • Alternatively, the reaction can be carried out in a solvent such as dimethylformamide (DMF) at around 110°C for approximately 1.5-2 hours.[15]

    • After the reaction is complete, the mixture is worked up for purification.

Purification Protocol

The crude product from either synthesis method requires purification to remove unreacted starting materials, catalyst, and byproducts.

  • Washing: The crude reaction mixture is first washed with water to remove water-soluble impurities.[14][16] It is then washed with an aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to neutralize and remove any remaining acidic catalyst and unreacted salicylic acid.[14][16] A final wash with water is performed.[14]

  • Layer Separation: The organic layer containing the this compound is separated from the aqueous layer using a separatory funnel.[14][16]

  • Drying & Distillation: The separated organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate). The product is then purified by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 168-170°C at 5 mm Hg).[6][14]

Biological Activity and Signaling

While primarily used in cosmetics, this compound exhibits notable biological activities.

Metabolic Pathway

In vivo, this compound is readily metabolized via hydrolysis.[17][18]

  • Mechanism: The ester bond is cleaved by carboxylesterase enzymes, which are predominantly found in the small intestine and liver.[17][18]

  • Metabolites: This hydrolysis yields salicylic acid and benzyl alcohol.[18] The potential pharmacological or toxicological effects of these metabolites should be considered in safety assessments.[17]

Metabolic_Pathway BS This compound Enzyme Carboxylesterases (Liver, Small Intestine) BS->Enzyme Hydrolysis SA Salicylic Acid Enzyme->SA Metabolite 1 BA Benzyl Alcohol Enzyme->BA Metabolite 2

Caption: Metabolic hydrolysis of this compound.

Endocrine Activity

Several in-vitro studies have investigated the potential endocrine-disrupting effects of this compound.

  • Estrogenic Activity: this compound has been shown to possess weak estrogenic activity in MCF7 human breast cancer cells.[19] It can partially displace estradiol from estrogen receptors (ERα and ERβ) and promote the proliferation of these estrogen-dependent cells, suggesting an ER-mediated mechanism.[4][5][19] The effect is significantly weaker than that of 17β-estradiol, but prolonged exposure may lead to proliferation of a similar magnitude.[4][5]

Nephroprotective Effects and Signaling

This compound has demonstrated protective effects against drug-induced kidney damage in cell models.

  • Mechanism: In a study using LLC-PK1 kidney cells, this compound (10-100 μM) was found to inhibit apoptosis and the generation of reactive oxygen species (ROS) induced by the chemotherapy drug cisplatin.[20]

  • Signaling Pathway: This nephroprotective effect is achieved by attenuating cisplatin-induced toxicity through the inhibition of the JNK/ERK/p38 mitogen-activated protein kinase (MAPK) signaling pathway.[20]

Signaling_Pathway Cisplatin Cisplatin MAPK_Pathway JNK / ERK / p38 (MAPK Pathway) Cisplatin->MAPK_Pathway Activates Apoptosis Apoptosis & ROS Generation (Cell Death) MAPK_Pathway->Apoptosis Induces BS This compound BS->MAPK_Pathway Inhibits

Caption: Inhibition of Cisplatin-induced apoptosis via MAPK pathway.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Salicylic Acid + Benzyl Alcohol Reaction Acid-Catalyzed Esterification (Heat, Reflux) Reactants->Reaction Crude Crude Product Reaction->Crude Wash Aqueous Wash (H₂O, Na₂CO₃) Crude->Wash Distill Vacuum Distillation Wash->Distill Purified Purified this compound Distill->Purified QC QC Analysis (GC-FID, NMR) Purified->QC

Caption: Generalized workflow for this compound synthesis.

References

An In-depth Technical Guide to Benzyl Salicylate (CAS No. 118-58-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl salicylate (CAS No. 118-58-1) is a benzoate ester of salicylic acid and benzyl alcohol. It is a colorless liquid with a faint, sweet, floral odor.[1][2] This compound is utilized in a variety of applications, including as a fragrance ingredient in cosmetics and personal care products, and as a UV light absorber.[1][3][4] In recent years, this compound has garnered scientific interest for its potential biological activities, including estrogenic effects and protective roles against chemotherapy-induced cell death, making it a subject of study for researchers in toxicology and drug development. This guide provides a comprehensive overview of the technical data and experimental methodologies related to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various experimental and formulation settings.

PropertyValueReferences
CAS Number 118-58-1
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Appearance Colorless, viscous liquid[2]
Melting Point 18-20 °C[2]
Boiling Point 320 °C
Solubility Slightly soluble in water; soluble in ethanol and ether.[2][3]
Density ~1.175 g/cm³ at 20°C[1]
Vapor Pressure 7.8 x 10⁻⁵ mm Hg at 25 °C
Refractive Index ~1.580 at 20°C

Biological Activities and Mechanisms of Action

This compound exhibits several biological activities, with the most notable being its potential endocrine-disrupting effects and its protective role in certain cellular stress models.

Estrogenic Activity

This compound has been shown to possess estrogenic activity in in vitro studies. Research using the MCF-7 human breast cancer cell line has demonstrated that this compound can weakly bind to estrogen receptors and elicit estrogenic responses.

Estrogenic_Activity_Pathway This compound This compound Estrogen Receptor (ER) Estrogen Receptor (ER) This compound->Estrogen Receptor (ER) Binds to Estrogen Response Element (ERE) Estrogen Response Element (ERE) Estrogen Receptor (ER)->Estrogen Response Element (ERE) Activates Gene Transcription Gene Transcription Estrogen Response Element (ERE)->Gene Transcription Initiates Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Leads to

Nephroprotective Effects

Studies have indicated that this compound can protect against cisplatin-induced apoptosis in renal proximal tubule cells (LLC-PK1). This protective effect is mediated through the modulation of the MAPK signaling pathway.

Nephroprotective_Pathway Cisplatin Cisplatin ROS Generation ROS Generation Cisplatin->ROS Generation JNK/ERK/p38 Activation JNK/ERK/p38 Activation ROS Generation->JNK/ERK/p38 Activation Apoptosis Apoptosis JNK/ERK/p38 Activation->Apoptosis This compound This compound This compound->JNK/ERK/p38 Activation Inhibits

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature regarding the biological activities of this compound.

Estrogenic Activity Assessment in MCF-7 Cells

This protocol outlines the steps to assess the estrogenic activity of this compound using the MCF-7 human breast cancer cell line.

Estrogenic_Activity_Workflow cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis A Culture MCF-7 cells B Treat with this compound A->B C Cell Proliferation Assay (MTT) B->C D Reporter Gene Assay (ERE-CAT) B->D E Gene Expression Analysis (pS2) B->E

4.1.1. Cell Culture and Treatment:

  • Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • For experiments, switch to a phenol red-free medium containing charcoal-stripped FBS to eliminate exogenous estrogens.

  • Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, larger plates for gene expression studies).

  • After 24 hours, treat the cells with varying concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁴ M). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol).

4.1.2. Cell Proliferation (MTT) Assay:

  • Following treatment for a specified period (e.g., 72 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

4.1.3. ERE-CAT Reporter Gene Assay:

  • Transfect MCF-7 cells with an estrogen response element (ERE)-driven chloramphenicol acetyltransferase (CAT) reporter plasmid.

  • After transfection, treat the cells with this compound as described above.

  • After 24-48 hours, prepare cell lysates and perform a CAT assay by measuring the acetylation of [¹⁴C]chloramphenicol.

  • Quantify the results using thin-layer chromatography and autoradiography or a liquid scintillation counter.

Nephroprotection Assessment in LLC-PK1 Cells

This protocol details the investigation of this compound's protective effects against cisplatin-induced apoptosis in the LLC-PK1 porcine kidney proximal tubule cell line.

4.2.1. Cell Culture and Treatment:

  • Culture LLC-PK1 cells in Medium 199 supplemented with 3% FBS and antibiotics at 37°C in a 5% CO₂ atmosphere.

  • Seed cells and allow them to reach approximately 80% confluency.

  • Pre-treat cells with this compound (e.g., 10-100 µM) for a specified duration (e.g., 1 hour).

  • Co-treat the cells with a nephrotoxic concentration of cisplatin (e.g., 25 µM) for 24 hours.

4.2.2. Apoptosis Detection (Hoechst 33342 Staining):

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.

  • Wash the cells with PBS and visualize the nuclear morphology using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

4.2.3. Western Blot Analysis of Apoptosis-Related Proteins:

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and phosphorylated forms of JNK, ERK, and p38.

  • After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

In Vitro Genotoxicity: Chromosomal Aberration Test

This protocol is based on the OECD 473 guideline for the in vitro mammalian chromosomal aberration test.

4.3.1. Cell Culture and Treatment:

  • Use a suitable mammalian cell line, such as Chinese Hamster Lung (CHL) cells.

  • Expose the cells to at least three concentrations of this compound, with and without a metabolic activation system (S9 mix), for a short duration (e.g., 3-6 hours).

  • Include a long-term exposure group (e.g., 24 hours) without S9 mix.

4.3.2. Metaphase Arrest and Harvesting:

  • At a suitable time after treatment (approximately 1.5 normal cell cycle lengths), add a metaphase-arresting agent (e.g., colcemid).

  • Harvest the cells by trypsinization.

4.3.3. Chromosome Preparation and Analysis:

  • Treat the cells with a hypotonic solution and fix them in a methanol/acetic acid solution.

  • Drop the cell suspension onto clean glass slides and air-dry.

  • Stain the slides with Giemsa.

  • Score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

Toxicology and Safety

The toxicological profile of this compound is essential for its risk assessment.

ParameterSpeciesRouteValueReferences
Acute Oral LD₅₀ RatOral2227 mg/kg[5]
Acute Dermal LD₅₀ RabbitDermal14150 mg/kg[5]
Skin Sensitization HumanDermalPotential sensitizer[5][6]
Genotoxicity In vitro-Non-genotoxic in chromosomal aberration test
Reproductive/Developmental Toxicity RatOralEffects observed at high doses

This compound is considered a weak skin sensitizer in humans and its use in cosmetic products is regulated.[5][6] In a repeated-dose and reproductive/developmental toxicity screening test in rats, effects on organs such as the thymus, liver, and epididymis, as well as developmental effects, were observed at higher doses.

Conclusion

This technical guide provides a detailed overview of the core scientific information on this compound (CAS No. 118-58-1). The presented data on its physicochemical properties, biological activities, and toxicological profile, along with detailed experimental protocols, serve as a valuable resource for researchers, scientists, and professionals in drug development. The dual nature of this compound as a potential endocrine disruptor and a cytoprotective agent highlights the need for continued research to fully elucidate its mechanisms of action and to accurately assess its risk-benefit profile in various applications.

References

An In-depth Technical Guide to Benzyl Salicylate (C₁₄H₁₂O₃)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl salicylate (C₁₄H₁₂O₃) is a salicylic acid benzyl ester with a wide range of applications, from a common ingredient in fragrances and cosmetics to a molecule with notable biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis, and biological functions. Detailed experimental protocols for its synthesis and for the investigation of its effects on key cellular signaling pathways are provided. This document is intended to serve as a valuable resource for researchers and professionals in chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a colorless, viscous liquid with a faint, sweet, and slightly balsamic odor.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₄H₁₂O₃[3]
Molecular Weight 228.24 g/mol [3]
Appearance Colorless, viscous liquid[1][2]
Odor Faint, sweet, slightly balsamic[1][2]
Melting Point 18-20 °C[4]
Boiling Point 320 °C at 760 mmHg[5]
168-170 °C at 5 mmHg[5]
Density 1.176 g/mL at 25 °C[5]
Solubility in Water 8.8 mg/L at 20 °C[5]
Solubility in Organic Solvents Miscible with ethanol and ether[2][5]
LogP (Octanol-Water Partition Coefficient) 4.0[6]
Flash Point 180 °C (closed cup)[5]
Refractive Index (n²⁰/D) 1.581[5]
Vapor Pressure 7.8 x 10⁻⁵ mmHg at 25 °C[6]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic spectral data are presented below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons of both the salicylate and benzyl moieties, as well as the methylene protons of the benzyl group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.7Singlet1HPhenolic -OH
7.85Doublet of doublets1HAromatic H (Salicylate)
7.45 - 7.30Multiplet6HAromatic H (Benzyl and Salicylate)
6.95Multiplet2HAromatic H (Salicylate)
5.35Singlet2H-CH₂- (Benzyl)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
169.5C=O (Ester)
161.5C-OH (Salicylate)
136.0Aromatic C (Benzyl)
135.5Aromatic CH (Salicylate)
130.0Aromatic CH (Salicylate)
128.5Aromatic CH (Benzyl)
128.0Aromatic CH (Benzyl)
119.0Aromatic CH (Salicylate)
117.5Aromatic CH (Salicylate)
112.5Aromatic C (Salicylate)
66.5-CH₂- (Benzyl)
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional Group
3200-3000 (broad)O-H stretch (phenolic)
3100-3000C-H stretch (aromatic)
1730C=O stretch (ester)
1610, 1585, 1485C=C stretch (aromatic)
1250C-O stretch (ester)
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns.

m/zFragment
228[M]⁺ (Molecular ion)
121[M - C₇H₅O₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
65[C₅H₅]⁺

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the Fischer esterification of salicylic acid with benzyl alcohol.[2]

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from salicylic acid and benzyl alcohol using sulfuric acid as a catalyst.

Materials:

  • Salicylic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid

  • Toluene

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add salicylic acid (13.8 g, 0.1 mol), benzyl alcohol (13.0 g, 0.12 mol), and toluene (50 mL).

  • With gentle stirring, slowly add concentrated sulfuric acid (1 mL) to the mixture.

  • Heat the reaction mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • The crude product is then purified by vacuum distillation (168-170 °C at 5 mmHg) to yield pure this compound as a colorless liquid.[5]

Biological Activities and Signaling Pathways

Recent studies have highlighted the potential of this compound as a bioactive molecule, particularly for its anti-inflammatory and nephroprotective effects.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

This compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been observed to inhibit the phosphorylation of IKK and IκBα, thereby preventing NF-κB translocation and the expression of downstream targets like iNOS and COX-2.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro_inflammatory_Genes activates transcription Benzyl_Salicylate This compound Benzyl_Salicylate->IKK inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Nephroprotective Effects via MAPK Pathway Modulation

This compound has demonstrated protective effects against cisplatin-induced nephrotoxicity. This is achieved through the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway. Cisplatin-induced renal cell damage is associated with the activation of c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK). This compound has been found to inhibit the phosphorylation of these key kinases, thereby reducing apoptosis and reactive oxygen species (ROS) generation in renal cells.[7]

MAPK_Pathway Cisplatin Cisplatin ROS ROS Generation Cisplatin->ROS JNK JNK ROS->JNK p38 p38 ROS->p38 ERK ERK ROS->ERK Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis ERK->Apoptosis Benzyl_Salicylate This compound Benzyl_Salicylate->JNK inhibits phosphorylation Benzyl_Salicylate->p38 inhibits phosphorylation Benzyl_Salicylate->ERK inhibits phosphorylation

Caption: MAPK signaling pathway in cisplatin-induced nephrotoxicity and its modulation by this compound.

Experimental Protocols for Biological Assays

Western Blot Analysis of NF-κB Pathway Inhibition

This protocol provides a method to assess the inhibitory effect of this compound on the LPS-induced activation of the NF-κB pathway in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IKK, anti-IKK, anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, and anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4 °C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system. β-actin is used as a loading control.

In Vitro Skin Absorption Assay (OECD 428)

This protocol outlines the in vitro assessment of the percutaneous absorption of this compound using a Franz diffusion cell, in accordance with OECD Test Guideline 428.[8]

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • This compound (radiolabeled, e.g., ¹⁴C-benzyl salicylate, is preferred for quantification)

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Formulation vehicle (e.g., ethanol, cosmetic base)

  • Syringes and needles for sampling

  • Scintillation counter (for radiolabeled compound) or HPLC-UV/MS (for non-labeled compound)

Procedure:

  • Prepare the skin membrane by removing subcutaneous fat and cutting it to the appropriate size for the Franz cell.

  • Mount the skin in the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (32 °C) receptor fluid and ensure no air bubbles are trapped beneath the skin.

  • Apply a known amount of the this compound formulation to the skin surface in the donor compartment.

  • Maintain the apparatus at 32 °C to simulate physiological skin surface temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect samples from the receptor fluid and replace with fresh, pre-warmed fluid.

  • At the end of the experiment, dismount the skin. Analyze the amount of this compound in the receptor fluid samples, in the different layers of the skin (stratum corneum, epidermis, dermis), and the amount remaining on the skin surface.

  • Quantify the amount of this compound in each compartment to determine the rate and extent of absorption.

Applications

This compound is a versatile compound with a range of applications.

  • Fragrance Industry: It is widely used as a fixative to prolong the scent of perfumes and as a fragrance ingredient in floral and oriental type perfumes.[2]

  • Cosmetics and Personal Care: Due to its UV-absorbing properties, it is incorporated into sunscreens and other skincare products to protect the skin and the product formulation from UV radiation.[2]

  • Pharmaceuticals: It is explored for its potential as a penetration enhancer in topical drug delivery systems.

Toxicology and Safety

This compound is generally considered safe for use in cosmetics at current concentrations.[6] However, it has been reported to be a potential skin sensitizer in some individuals, leading to allergic contact dermatitis. The International Fragrance Association (IFRA) has established standards for its use in fragrance compositions to minimize the risk of sensitization. Acute oral LD50 in rats is reported to be 2227 mg/kg.

Conclusion

This compound is a multifaceted molecule with established roles in the fragrance and cosmetic industries and emerging potential in the pharmaceutical field. Its well-defined physicochemical and spectroscopic properties, along with established synthetic routes, make it an accessible compound for further research. The elucidation of its biological activities, particularly its ability to modulate the NF-κB and MAPK signaling pathways, opens new avenues for its investigation as a potential therapeutic agent for inflammatory conditions and drug-induced nephrotoxicity. This technical guide provides a solid foundation for researchers and professionals to explore the full potential of this compound.

References

The Ubiquitous Presence of Benzyl Salicylate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl salicylate, a naturally occurring aromatic compound, is found in a diverse array of plant species, contributing significantly to their floral scent and playing a crucial role as a key intermediate in the biosynthesis of salicylic acid, a vital plant hormone. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, detailing its concentration in various species and tissues. Furthermore, this document outlines the intricate biosynthetic pathways involving this compound and presents comprehensive experimental protocols for its extraction, identification, and quantification from plant matrices. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational understanding of this important plant metabolite.

Natural Occurrence of this compound in Flora

This compound is a constituent of the essential oils of numerous flowering plants, contributing to their characteristic sweet, floral, and slightly balsamic aroma. Its presence has been documented in a variety of plant families. This compound is particularly abundant in the flowers of species belonging to the Annonaceae, Oleaceae, and Caryophyllaceae families.

Quantitative Data on this compound Occurrence

The concentration of this compound can vary significantly depending on the plant species, the specific plant part, geographical origin, and the extraction method employed. The following table summarizes the quantitative data on this compound content in several key plant species, primarily from their essential oils and absolutes.

Plant Species (Common Name)FamilyPlant PartExtraction MethodThis compound Concentration (%)Reference(s)
Cananga odorata (Ylang-Ylang)AnnonaceaeFlowerSteam Distillation (various fractions)0.1 - 4.0[1][2][3]
Cananga odorata (Ylang-Ylang)AnnonaceaeFlowerCO2 Extract3.66[2]
Dianthus caryophyllus (Carnation)CaryophyllaceaeFlowerSolvent Extraction (Absolute)1.5 - 7.0[3][4][5][6]
Jasminum officinale (Jasmine)OleaceaeFlowerSolvent Extraction (Absolute)0.15 - 0.2[3][7]
Jasminum grandiflorum (Jasmine)OleaceaeFlowerSolvent Extraction (Concrete/Absolute)0.1 - 0.17[3]
Jasminum flexile (Jasmine)OleaceaeFlowerSolvent Extraction (Absolute)Main Constituent[8]
Polianthes tuberosa (Tuberose)AsparagaceaeFlowerSolvent Extraction (Absolute)3.6[3]
Hyacinthus orientalis (Hyacinth)AsparagaceaeFlowerSolvent Extraction (Absolute)0.2[3]
Vachellia farnesiana (Cassie)FabaceaeFlowerSolvent Extraction (Absolute)0.03[3]
Syzygium aromaticum (Clove)MyrtaceaeBudEssential OilDetected (not quantified)[9]

Biosynthesis and Physiological Role

Recent scientific discoveries have elucidated the crucial role of this compound as a key intermediate in a conserved pathway for salicylic acid (SA) biosynthesis in a wide range of seed plants.[1] This pathway, distinct from the well-characterized isochorismate pathway in Arabidopsis thaliana, proceeds from benzoyl-CoA.

The biosynthesis involves a three-step enzymatic process:

  • Formation of Benzyl Benzoate: Benzoyl-CoA:benzyl alcohol benzoyl transferase (BEBT) catalyzes the condensation of benzoyl-CoA and benzyl alcohol to produce benzyl benzoate.[10]

  • Hydroxylation to this compound: Benzyl benzoate is then hydroxylated by benzyl benzoate oxidase (BBO), a cytochrome P450 enzyme, to form this compound.[7][10]

  • Release of Salicylic Acid: Finally, this compound hydrolase (BSH), a carboxylesterase, cleaves this compound to release free salicylic acid.[7][10]

This pathway highlights the central role of this compound in plant defense signaling, as salicylic acid is a critical hormone in activating immune responses against pathogens.[1][7]

Signaling Pathway Diagram

Caption: Salicylic Acid Biosynthesis Pathway via this compound.

Experimental Protocols

The accurate extraction and quantification of this compound from plant matrices are crucial for research and quality control. The following sections detail common methodologies.

Extraction of this compound from Plant Material

The choice of extraction method depends on the nature of the plant material and the research objectives.

This method is suitable for extracting less volatile compounds from fresh plant materials, such as flowers.

Protocol:

  • Maceration: Submerge fresh, finely chopped plant material (e.g., flower petals) in a non-polar solvent such as hexane or petroleum ether in a sealed container.[5] The ratio of plant material to solvent is typically 1:3 (w/v).

  • Extraction: Allow the mixture to stand at room temperature for at least 12-24 hours with periodic agitation.[5] This process is often repeated two to three times with fresh solvent to ensure complete extraction.

  • Filtration and Concentration: Combine the solvent extracts, filter through a suitable filter medium (e.g., Whatman No. 1 filter paper) to remove solid plant debris, and dry the filtrate over anhydrous sodium sulfate.

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the "concrete."

  • Absolute Preparation: Dissolve the concrete in ethanol to precipitate waxes and other non-polar compounds. Chill the solution to further precipitate waxes, followed by filtration.

  • Final Concentration: Remove the ethanol under reduced pressure to obtain the "absolute," which is a concentrated form of the plant's aromatic compounds, including this compound.

HS-SPME is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds in the headspace above a sample.

Protocol:

  • Sample Preparation: Place a known amount of fresh or dried plant material into a headspace vial.[10]

  • Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 60 minutes) to allow volatile compounds to equilibrate in the headspace.[10]

  • Extraction: Expose an SPME fiber (e.g., PDMS/DVB/Carboxen) to the headspace of the vial for a defined period to adsorb the volatile analytes.[10]

  • Desorption and Analysis: Retract the fiber and insert it directly into the injection port of a gas chromatograph for thermal desorption and subsequent analysis.[10]

Quantification of this compound

Chromatographic techniques are the methods of choice for the separation and quantification of this compound.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Sample Preparation:

  • Dilute the essential oil or absolute in a suitable volatile organic solvent (e.g., dichloromethane, hexane, or methanol) to a concentration of approximately 10 µg/mL.[11]

  • If the sample contains particulate matter, centrifuge or filter it before transferring to a GC vial.[11]

GC-MS Conditions:

  • Injector: Split/splitless injector, with an injection volume of 1 µL.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5 or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 60°C, held for a few minutes, followed by a ramp up to a final temperature of around 280°C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. The mass range can be set from 35 to 750 amu.

  • Identification: Identification of this compound is based on the comparison of its retention time and mass spectrum with that of a pure standard.

  • Quantification: Quantification is typically achieved by creating a calibration curve with standard solutions of this compound of known concentrations.

HPLC is a versatile technique for the analysis of less volatile or thermally labile compounds.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol or acetonitrile.

  • Filter the sample solution through a 0.45 µm membrane filter before injection.

HPLC Conditions:

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[12] A common mobile phase composition is a mixture of acetonitrile and water.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 304 nm).

  • Quantification: Similar to GC-MS, quantification is performed using a calibration curve generated from standard solutions of this compound.

Experimental Workflow Diagram

Experimental_Workflow Plant_Material Plant Material (e.g., Flowers) Extraction Extraction Plant_Material->Extraction Solvent_Extraction Solvent Extraction (e.g., Hexane) Extraction->Solvent_Extraction Non-volatile HS_SPME HS-SPME Extraction->HS_SPME Volatile Analysis Analysis Solvent_Extraction->Analysis GC_MS GC-MS HS_SPME->GC_MS Analysis->GC_MS HPLC HPLC-UV/MS Analysis->HPLC Data_Processing Data Processing and Quantification GC_MS->Data_Processing HPLC->Data_Processing

Caption: General workflow for the extraction and analysis of this compound.

Conclusion

This compound is a naturally occurring compound of significant interest due to its pleasant fragrance and its pivotal role in plant biochemistry. This guide has provided a comprehensive overview of its natural sources, with quantitative data highlighting its prevalence in commercially important aromatic plants. The elucidation of its role as a precursor to salicylic acid opens new avenues for research in plant defense mechanisms. The detailed experimental protocols for extraction and quantification using modern analytical techniques such as GC-MS and HPLC serve as a valuable resource for researchers and industry professionals, enabling accurate and reproducible analysis of this important plant metabolite. This knowledge is fundamental for applications in the fragrance and pharmaceutical industries, as well as for advancing our understanding of plant biology.

References

An In-depth Technical Guide to the Synthesis of Benzyl Salicylate via Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing benzyl salicylate, a widely used compound in the fragrance, cosmetic, and pharmaceutical industries. The focus is on esterification and related reactions, offering detailed experimental protocols, comparative data, and mechanistic insights to aid in research, development, and process optimization.

Introduction

This compound (C₁₄H₁₂O₃) is the ester formed from benzyl alcohol and salicylic acid. It is valued for its mild, sweet, floral, and slightly balsamic aroma, which has led to its extensive use as a fragrance component and fixative in perfumes and cosmetics.[1][2] Furthermore, its ability to absorb UV light makes it a functional ingredient in sunscreens and other personal care products.[1] This guide explores the three principal methods for its chemical synthesis: Fischer-Speier esterification, phase-transfer catalyzed esterification, and transesterification. Each method is presented with detailed experimental procedures, quantitative data, and reaction pathway visualizations to provide a thorough understanding of the underlying chemistry and practical considerations.

Synthetic Routes and Mechanisms

The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of method often depends on factors such as starting material availability and cost, desired yield and purity, reaction conditions, and environmental considerations.

Fischer-Speier Esterification

This classical method involves the direct acid-catalyzed reaction between salicylic acid and benzyl alcohol. The reaction is reversible and typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed at a reasonable rate.[1] To drive the equilibrium towards the product, an excess of one reactant (usually the less expensive one) is used, and the water produced as a byproduct is continuously removed, often through azeotropic distillation with a solvent like xylene.[3]

Reaction Scheme:

Salicylic Acid + Benzyl Alcohol ⇌ this compound + Water

Reaction Mechanism:

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products SA Salicylic Acid Protonated_SA Protonated Salicylic Acid SA->Protonated_SA Protonation BA Benzyl Alcohol Tetrahedral_Int Tetrahedral Intermediate H_plus H⁺ (catalyst) Protonated_SA->Tetrahedral_Int Nucleophilic attack by Benzyl Alcohol Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester Proton transfer & Loss of Water BS This compound Protonated_Ester->BS Deprotonation Water Water H_plus_regen H⁺ (regenerated)

Caption: Fischer-Speier Esterification Pathway.

Phase-Transfer Catalyzed (PTC) Esterification

This highly efficient method involves the reaction of a salicylate salt, typically sodium salicylate, with a benzyl halide, such as benzyl chloride. The reaction is facilitated by a phase-transfer catalyst, which transports the salicylate anion from the solid or aqueous phase to the organic phase where it can react with the benzyl chloride. This method often results in high yields under milder conditions compared to Fischer esterification.[4]

Reaction Scheme:

Sodium Salicylate + Benzyl Chloride → this compound + Sodium Chloride

Reaction Mechanism:

The phase-transfer catalyst, often a quaternary ammonium salt (Q⁺X⁻), forms an ion pair with the salicylate anion, which is then soluble in the organic phase.

PTC_Esterification cluster_workflow Experimental Workflow Solid_Phase Solid Phase Sodium Salicylate (Na⁺ ⁻OOC-Ar) Q_Sal Q⁺ ⁻OOC-Ar Solid_Phase->Q_Sal Anion Exchange Organic_Phase Organic Phase Benzyl Chloride (BnCl) This compound (BnOOC-Ar) Q_X Q⁺X⁻ Organic_Phase->Q_X Reaction with BnCl & Catalyst Regeneration Catalyst Catalyst Cycle Q_Sal->Organic_Phase Transfer to Organic Phase start Mix Reactants & Catalyst react Heat Reaction Mixture start->react workup Aqueous Workup react->workup purify Vacuum Distillation workup->purify end Pure this compound purify->end

Caption: Phase-Transfer Catalysis Workflow.

Transesterification

Transesterification involves the reaction of an ester, such as methyl salicylate, with an alcohol, in this case, benzyl alcohol, in the presence of a catalyst to produce a new ester, this compound. This method is advantageous when the starting ester is readily available and the alcohol byproduct (methanol) can be easily removed to drive the reaction forward. Solid acid catalysts, such as modified zirconia, have shown to be effective for this transformation.[5]

Reaction Scheme:

Methyl Salicylate + Benzyl Alcohol ⇌ this compound + Methanol

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the three main routes discussed.

Protocol 1: Fischer-Speier Esterification with a Solid Acid Catalyst

This protocol is based on a procedure using a supported solid acid catalyst.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, combine salicylic acid (e.g., 3.6 kg), benzyl alcohol (e.g., 2.8 kg), a supported solid acid catalyst (e.g., 0.13 kg, 2 wt% of total reactants), and a water-carrying agent like xylene (e.g., 0.38 kg, 6 wt%).[3]

  • Reaction: Heat the mixture to 150°C with vigorous stirring. The water formed during the reaction will be removed azeotropically with xylene and collected in the Dean-Stark trap.[3]

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is typically continued for 30 hours or until no more water is evolved.[3]

  • Work-up: After cooling the reaction mixture, filter to recover the solid catalyst. The filtrate, containing the crude this compound, is washed with a sodium carbonate solution to remove any unreacted salicylic acid, followed by washing with water until neutral.[3]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then remove the xylene under reduced pressure. The crude this compound is then purified by vacuum distillation.[3]

Protocol 2: Solid-Liquid Phase-Transfer Catalysis

This protocol is adapted from a patented method demonstrating high yield and purity.[2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add sodium salicylate (320.22 g, 2 mol), benzyl chloride (126.6 g, 1 mol), PEG-4000 (0.1 mol) as the phase-transfer catalyst, and potassium fluoride (0.001 mol) as a co-catalyst.[2]

  • Reaction: Heat the mixture to 150°C with stirring for 2 hours.[2]

  • Work-up: After the reaction is complete, cool the mixture and add water to partition the components. Separate the organic layer.[2]

  • Washing: Wash the organic layer once with distilled water, twice with a 5% aqueous sodium bicarbonate solution, and then twice more with distilled water.[2]

  • Purification: Dehydrate the organic layer and then perform vacuum distillation, collecting the fraction at 164-165°C under 725 Pa. This yields a colorless, transparent liquid which solidifies into white needles at low temperatures.[2]

Protocol 3: Transesterification with a Solid Acid Catalyst

This protocol is based on the use of a modified zirconia catalyst.[5]

  • Catalyst Preparation: Prepare a 6% Al₂O₃/ZrO₂ catalyst coated on a honeycomb monolith.

  • Reaction Setup: In a suitable reactor, place the catalyst. A mixture of methyl salicylate and benzyl alcohol is then passed over the catalyst.

  • Reaction Conditions: The reaction is carried out at 110°C (383 K) for 60 minutes.[5]

  • Product Collection and Purification: The product mixture is collected, and the this compound is separated from unreacted starting materials and the methanol byproduct, typically by fractional distillation.

Quantitative Data and Comparison

The efficiency of this compound synthesis varies significantly with the chosen method and reaction conditions. The following tables summarize key quantitative data from various reported procedures.

Table 1: Comparison of Fischer-Speier Esterification Conditions

CatalystReactantsTemperature (°C)Time (h)Yield (%)Reference
Sulfuric AcidSalicylic Acid, Benzyl Alcohol100-120-High[1]
Supported CatalystSalicylic Acid, Benzyl Alcohol14040-[3]
Supported CatalystSalicylic Acid, Benzyl Alcohol15030-[3]
Supported CatalystSalicylic Acid, Benzyl Alcohol20010-[3]

Table 2: Comparison of Phase-Transfer Catalyzed Synthesis Conditions

CatalystReactantsTemperature (°C)TimeYield (%)Reference
Tetrabutylammonium BromideSodium Salicylate, Benzyl Bromide701 h>98[4]
PEG-4000 / KFSodium Salicylate, Benzyl Chloride1502 h96.36[2]
Triethylamine / Sodium IodideSodium Salicylate, Benzyl Chloride130-14010 h95.1
Tetrabutylammonium IodideSodium Salicylate, Benzyl Chloride140-1501 h65.0

Table 3: Comparison of Transesterification Conditions

CatalystReactantsTemperature (°C)TimeConversion/Yield (%)Reference
6% Al₂O₃/ZrO₂ on HoneycombMethyl Salicylate, Benzyl Alcohol11060 minHigh Conversion[5]
Supported CatalystMethyl Salicylate, Benzyl Alcohol9040 h-[6]
Supported CatalystMethyl Salicylate, Benzyl Alcohol12024 h-[6]
Supported CatalystMethyl Salicylate, Benzyl Alcohol14015 h-[6]

Conclusion

The synthesis of this compound can be effectively achieved through Fischer-Speier esterification, phase-transfer catalysis, and transesterification. The choice of the optimal synthetic route depends on a variety of factors including cost, scale, and environmental considerations. Phase-transfer catalysis, in particular, offers a highly efficient and high-yielding method, often under milder conditions than traditional Fischer esterification. The use of solid acid catalysts in both direct esterification and transesterification presents a greener alternative with the potential for catalyst recycling. This guide provides the necessary technical details and comparative data to assist researchers and drug development professionals in selecting and implementing the most suitable method for their specific needs.

References

Physical properties of benzyl salicylate liquid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Properties of Benzyl Salicylate Liquid

For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of a compound is fundamental. This technical guide provides a detailed overview of the core physical characteristics of this compound liquid, a compound frequently utilized in cosmetics, fragrances, and as a UV light absorber.[1][2][3] This document presents quantitative data in a structured format, outlines detailed experimental protocols for property determination, and includes a visual workflow to illustrate the logical progression of these experiments.

Core Physical Properties of this compound

This compound (C₁₄H₁₂O₃) is a benzoate ester and a member of the phenols, appearing as a colorless, thick liquid with a faint, sweet, and slightly balsamic odor.[4][5][6] It is known for its use as a fixative and solvent in perfumery and in sunscreen preparations.[5][7]

Data Presentation: A Summary of Quantitative Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various sources for easy comparison.

PropertyValueUnitsConditions
Molecular Weight 228.24 g/mol
Density 1.17 - 1.176g/cm³at 25 °C
1.175g/cm³at 20 °C (68 °F)
Boiling Point 318°Cat 760 mmHg
168 - 170°Cat 5 mmHg
Melting Point 18 - 20°C
24 - 25°C
Refractive Index 1.5790 - 1.5830at 20 °C
Solubility
   In WaterSlightly soluble; 8.8mg/Lat 20 °C
   In Organic SolventsMiscible with alcohol and ether; Soluble in 9 vols of 90% alcohol

Data compiled from multiple sources.[1][2][4][5][6][7][8][9][10][11][12][13][14][15][16]

Experimental Protocols for Determining Physical Properties

The following sections detail the methodologies for the experimental determination of the key physical properties of this compound.

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

Protocol using a Pycnometer:

  • Cleaning and Calibration: Thoroughly clean and dry a pycnometer of a known volume. Determine the mass of the empty pycnometer using an analytical balance.

  • Filling with Water: Fill the pycnometer with distilled water and place it in a thermostat-controlled water bath at a specific temperature (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

  • Mass of Water: Carefully dry the outside of the pycnometer and measure its mass. The mass of the water is the difference between this mass and the mass of the empty pycnometer. The volume of the pycnometer can be confirmed by dividing the mass of the water by the known density of water at that temperature.

  • Filling with this compound: Empty and dry the pycnometer. Fill it with this compound and return it to the water bath to reach the same temperature.

  • Mass of this compound: Dry the exterior of the pycnometer and measure its mass. The mass of the this compound is the difference between this mass and the mass of the empty pycnometer.

  • Density Calculation: The density of the this compound is calculated by dividing its mass by the volume of the pycnometer.

Determination of Boiling Point

The boiling point can be determined by distillation or using a micro-boiling point method.[17][18][19][20]

Protocol using Simple Distillation: [17][19]

  • Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Placement: Place a sample of this compound (at least 5 mL) and a few boiling chips into the distilling flask.[19]

  • Heating: Gently heat the flask.

  • Temperature Recording: Record the temperature at which the liquid boils and the vapor temperature remains constant. This constant temperature is the boiling point. It is also advisable to record the barometric pressure.[19]

Determination of Melting Point

Since this compound has a melting point near room temperature, a capillary method with a suitable apparatus is appropriate.[21][22][23][24][25]

Protocol using a Capillary Tube: [21][22][23]

  • Sample Preparation: If the this compound is solid, introduce a small amount into a capillary tube and pack it down.[22][24]

  • Apparatus: Place the capillary tube in a melting point apparatus.[21][22]

  • Heating: Heat the sample at a controlled rate.[21] A rapid initial heating can be used to determine an approximate melting point, followed by a slower, more careful determination.[22][24]

  • Observation: Observe the sample through the magnifying lens of the apparatus.

  • Temperature Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.[25]

Determination of Refractive Index

The refractive index is commonly measured using a refractometer, such as an Abbe refractometer.[26][27][28][29][30]

Protocol using an Abbe Refractometer: [27]

  • Calibration: Calibrate the refractometer using a standard sample with a known refractive index.

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and allow the sample to spread evenly. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value from the scale. It is important to also record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.

Determination of Solubility

The solubility of this compound in water and organic solvents can be determined through direct observation.[31][32][33][34][35]

Protocol for Qualitative and Semi-Quantitative Solubility: [31][34]

  • Preparation: Take a known volume or mass of the solvent (e.g., water, ethanol, ether) in a test tube at a controlled temperature.[31][34]

  • Solute Addition: Add a small, measured amount of this compound to the solvent.

  • Mixing: Vigorously shake or stir the mixture to facilitate dissolution.[31]

  • Observation: Observe if the this compound dissolves completely.

  • Incremental Addition: Continue adding small, measured amounts of this compound until it no longer dissolves, and a saturated solution is formed.[34]

  • Quantification: The solubility can be expressed as the maximum amount of solute that dissolves in a given amount of solvent at that temperature. For "miscible" liquids, they will mix in all proportions.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Instrumentation cluster_3 Data Analysis and Reporting A Obtain Pure this compound Sample B Determine Density A->B C Determine Boiling Point A->C D Determine Melting Point A->D E Determine Refractive Index A->E F Determine Solubility A->F G Pycnometer / Density Meter B->G uses H Distillation Apparatus / Micro-Boiling Point Apparatus C->H uses I Capillary Melting Point Apparatus D->I uses J Abbe Refractometer E->J uses K Test Tubes / Beakers F->K uses L Compile and Analyze Data G->L H->L I->L J->L K->L M Report Findings L->M

Caption: Experimental workflow for determining the physical properties of this compound.

References

Unveiling the Nuances of Benzyl Salicylate: A Technical Guide to its Sweet, Floral Odor Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the sweet, floral odor profile of benzyl salicylate. This whitepaper details the chemical's olfactory characteristics, the biological pathways involved in its perception, and the methodologies used for its sensory evaluation.

This compound is a widely used fragrance ingredient, valued for its subtle, versatile, and persistent aroma. While often described as a faint, sweet, and floral scent with balsamic undertones, its perception can be complex and subject to individual differences.[1] Some individuals perceive a slightly medicinal or even musky note.[2][3] This variability is thought to be influenced by both trace impurities in the compound and genetic predispositions in olfactory receptors. In perfumery, it serves as an excellent blender and fixative, particularly in floral compositions such as carnation, jasmine, lilac, and ylang-ylang, enhancing the longevity and harmony of the overall fragrance.[1]

Quantitative Olfactory Profile

To provide a standardized understanding of its scent, this guide summarizes key quantitative data related to the odor profile of this compound.

ParameterValueSource
Odor Description Faint, sweet, floral, slightly balsamic[1]
Fresh, sweet, balsam tone, clean, herbal oily, soft-narcotic, frangipanni, aromatic, slightly-medicinal, orchid petal[2]
Odor Strength Low[4]
Odor Life on Smelling Strip 210 hours[5]
Substantivity 384 hours at 100%[3]
Typical Usage in Perfume Compounds 0.4% - 32%[2]

Physicochemical Properties

The olfactory characteristics of a substance are intrinsically linked to its physical and chemical properties.

PropertyValueSource
Chemical Formula C₁₄H₁₂O₃[4]
Molecular Weight 228.24 g/mol [4]
Appearance Colorless to pale yellow liquid[4][6]
Melting Point < -50 °C[7]
Boiling Point 322 °C[7]
Solubility in Water 8.8 mg/L at 20 °C

Sensory Evaluation Protocols

The characterization of this compound's odor profile relies on standardized sensory evaluation techniques. A typical experimental protocol involves a trained sensory panel to perform a descriptive analysis.

Objective: To quantitatively describe the odor profile of this compound.

Materials:

  • High-purity this compound

  • Odor-free solvent (e.g., dipropylene glycol) for dilution

  • Glass smelling strips

  • Controlled environment sensory booths[8]

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in the solvent.

  • Panelist Selection and Training: Select panelists based on their olfactory acuity and train them to identify and rate the intensity of various odor descriptors.

  • Evaluation: Present the smelling strips dipped in the this compound solutions to the panelists in a randomized and blind manner.

  • Data Collection: Panelists rate the intensity of predefined odor attributes (e.g., sweet, floral, balsamic, medicinal) on a structured scale (e.g., a 15-point intensity scale).

  • Data Analysis: Analyze the data statistically to determine the mean intensity ratings for each attribute and to identify significant differences between concentrations.

G cluster_protocol Sensory Evaluation Workflow Sample Preparation Sample Preparation Sensory Evaluation Sensory Evaluation Sample Preparation->Sensory Evaluation Panelist Training Panelist Training Panelist Training->Sensory Evaluation Data Collection Data Collection Sensory Evaluation->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis

A typical workflow for the sensory evaluation of a fragrance ingredient.

The Biology of Sweet and Floral Scent Perception

The perception of this compound's sweet and floral aroma begins with the interaction of its molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[9]

The binding of an odorant molecule, such as this compound, to an OR triggers a conformational change in the receptor, activating an associated G-protein (Gαolf).[10] This initiates a signaling cascade that leads to the generation of an electrical signal, which is then transmitted to the brain for processing. While the specific receptors that bind to this compound are not fully elucidated, it is known to act as an enhancer for the human olfactory receptor hOR1A2, increasing its sensitivity to other odorants like geraniol.[11]

The general mechanism for the perception of sweet and floral scents involves the activation of adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP).[12] This second messenger then opens cyclic nucleotide-gated ion channels, leading to depolarization of the olfactory sensory neuron and the propagation of a nerve impulse to the olfactory bulb and then to higher cortical areas for conscious perception of the smell.

G cluster_pathway Olfactory Signaling Pathway for Sweet/Floral Scents Odorant Molecule (this compound) Odorant Molecule (this compound) Olfactory Receptor (GPCR) Olfactory Receptor (GPCR) Odorant Molecule (this compound)->Olfactory Receptor (GPCR) Binds to G-protein (Gαolf) Activation G-protein (Gαolf) Activation Olfactory Receptor (GPCR)->G-protein (Gαolf) Activation Activates Adenylyl Cyclase Activation Adenylyl Cyclase Activation G-protein (Gαolf) Activation->Adenylyl Cyclase Activation Activates cAMP Production cAMP Production Adenylyl Cyclase Activation->cAMP Production Catalyzes Ion Channel Opening Ion Channel Opening cAMP Production->Ion Channel Opening Activates Neuronal Depolarization Neuronal Depolarization Ion Channel Opening->Neuronal Depolarization Leads to Signal to Brain Signal to Brain Neuronal Depolarization->Signal to Brain Sends

A simplified diagram of the G-protein coupled olfactory signaling pathway.

This technical guide provides a foundational understanding of the sweet, floral odor profile of this compound, integrating both chemical and biological perspectives. Further research is warranted to identify the specific olfactory receptors responsible for its direct perception and to gather more extensive quantitative sensory data.

References

Unveiling the Estrogenic Potential of Benzyl Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl salicylate, a widely used fragrance ingredient and UV filter, has come under scientific scrutiny for its potential estrogenic activity. This technical guide provides an in-depth analysis of the existing scientific literature, focusing on the core mechanisms and quantitative data from key in vitro and in vivo studies. Detailed experimental protocols for the principal assays used to evaluate estrogenicity are presented, alongside a critical appraisal of the findings. The aim is to offer a comprehensive resource for researchers and professionals in drug development and toxicology to understand and further investigate the endocrine-disrupting potential of this compound.

Introduction

This compound is a salicylic acid benzyl ester, a colorless liquid with a mild balsamic, floral odor. Its prevalence in cosmetics, personal care products, and as a food additive has led to widespread human exposure. Concerns regarding its potential to interact with the endocrine system, specifically as an estrogen mimic, have prompted a range of toxicological studies. Understanding the estrogenic activity of such compounds is crucial for assessing their safety and potential impact on human health. This guide synthesizes the current state of knowledge on the estrogenic effects of this compound, with a focus on the underlying molecular interactions and the experimental evidence.

Estrogen Receptor Signaling Pathway

The biological effects of estrogens are primarily mediated by two estrogen receptor (ER) subtypes, ERα and ERβ. These receptors are members of the nuclear receptor superfamily and function as ligand-activated transcription factors. The canonical estrogen receptor signaling pathway is a key mechanism through which estrogenic compounds can exert their effects.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (or this compound) ER Estrogen Receptor (ERα / ERβ) E2->ER Binding HSP Heat Shock Proteins (HSP90) ER->HSP Dissociation Dimer ER Dimerization ER->Dimer ERE Estrogen Response Element (ERE) Dimer->ERE Binding Coactivators Co-activators ERE->Coactivators Gene Target Gene Transcription Coactivators->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response (e.g., Proliferation) Protein->CellularResponse

Figure 1: Simplified diagram of the canonical estrogen receptor signaling pathway.

In Vitro Assessment of Estrogenic Activity

A variety of in vitro assays are employed to investigate the potential of a compound to interact with the estrogen receptor and elicit a biological response. These assays provide a controlled environment to study specific molecular and cellular events.

Estrogen Receptor (ER) Competitive Binding Assay

This assay directly measures the ability of a test compound to bind to the estrogen receptor by competing with a radiolabeled estrogen, typically [3H]-estradiol.

ER_Binding_Assay_Workflow start Start prep_er Prepare Estrogen Receptor (e.g., from rat uterine cytosol or recombinant human ER) start->prep_er incubation Incubate ER with a fixed concentration of radiolabeled Estradiol ([3H]-E2) and varying concentrations of this compound prep_er->incubation separation Separate ER-bound from free radioligand (e.g., using hydroxyapatite or size-exclusion chromatography) incubation->separation measurement Measure radioactivity of the ER-bound fraction separation->measurement analysis Data Analysis: Plot % inhibition of [3H]-E2 binding vs. This compound concentration measurement->analysis end Determine IC50 value analysis->end

Figure 2: Experimental workflow for the Estrogen Receptor (ER) competitive binding assay.

Yeast Estrogen Screen (YES) Assay

The YES assay utilizes genetically modified yeast cells that express the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which encodes for β-galactosidase). Binding of an estrogenic compound to the hER activates the transcription of the reporter gene, leading to a measurable color change.

YES_Assay_Workflow start Start culture_yeast Culture genetically modified yeast (Saccharomyces cerevisiae) expressing hER and a reporter gene (e.g., lacZ) start->culture_yeast expose_yeast Expose yeast cells to varying concentrations of this compound in a 96-well plate format culture_yeast->expose_yeast incubation Incubate for a defined period to allow for receptor binding, gene transcription, and enzyme production expose_yeast->incubation add_substrate Add a chromogenic substrate (e.g., CPRG or ONPG) for the reporter enzyme (β-galactosidase) incubation->add_substrate measure_color Measure the color change (absorbance) using a spectrophotometer add_substrate->measure_color analysis Data Analysis: Construct dose-response curves and determine EC50 value measure_color->analysis end End analysis->end

Figure 3: Experimental workflow for the Yeast Estrogen Screen (YES) assay.

MCF-7 Cell Proliferation (E-screen) Assay

This assay is based on the principle that the proliferation of the human breast cancer cell line, MCF-7, is estrogen-dependent. An increase in cell number in the presence of a test compound indicates potential estrogenic activity.

EScreen_Assay_Workflow start Start culture_cells Culture MCF-7 cells in estrogen-depleted medium start->culture_cells seed_cells Seed cells into 96-well plates culture_cells->seed_cells treat_cells Treat cells with varying concentrations of this compound seed_cells->treat_cells incubation Incubate for several days (typically 6-7 days) treat_cells->incubation quantify_proliferation Quantify cell proliferation using a viability assay (e.g., MTT, SRB) incubation->quantify_proliferation analysis Data Analysis: Calculate the proliferative effect (PE) relative to a positive control (Estradiol) and determine EC50 quantify_proliferation->analysis end End analysis->end

Figure 4: Experimental workflow for the MCF-7 cell proliferation (E-screen) assay.

In Vivo Assessment of Estrogenic Activity

In vivo studies are essential for understanding the potential estrogenic effects of a compound in a whole-organism context, which includes metabolic processes that are absent in in vitro systems.

Uterotrophic Bioassay

The uterotrophic bioassay is a standardized in vivo test (OECD Test Guideline 440) that measures the estrogen-induced increase in uterine weight in immature or ovariectomized female rodents.

Uterotrophic_Assay_Workflow start Start select_animals Select immature or ovariectomized female rodents (rats or mice) start->select_animals acclimatize Acclimatize animals to laboratory conditions select_animals->acclimatize dose_animals Administer this compound daily for 3-7 consecutive days via oral gavage or subcutaneous injection acclimatize->dose_animals monitor_animals Monitor animals for clinical signs of toxicity and record body weights dose_animals->monitor_animals necropsy Necropsy animals 24 hours after the last dose monitor_animals->necropsy weigh_uterus Excise and weigh the uterus (wet and blotted weight) necropsy->weigh_uterus analysis Data Analysis: Compare uterine weights of treated groups to vehicle control group weigh_uterus->analysis end Determine if there is a statistically significant increase in uterine weight analysis->end

Figure 5: Experimental workflow for the in vivo uterotrophic bioassay.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the estrogenic activity of this compound.

Table 1: In Vitro Estrogen Receptor Binding and Reporter Gene Assays

Assay TypeTest SystemEndpointThis compound Activity17β-Estradiol (E2) ActivityReference
ER Competitive BindingRecombinant human ERα and ERβIC50Partial displacement at 3,000,000-fold molar excess-[1]
YES AssayRecombinant yeast with hERαEfficacy15% relative to E2 at 5 x 10-5 MEC50: 2 x 10-10 M[2]
YES AssayRecombinant yeast with hERαEC50 & EfficacyEC50: 1.7 x 10-4 M; 12% efficacy-[2]
ERE-CAT Reporter AssayMCF-7 cellsEfficacy~60% relative to E2 at 2 x 10-4 M-[2]
ERE-Luciferase Reporter AssayT47D-KBluc cellsPotency21,000,000-fold lower than E2-[3][4]
hERα-Coactivator Recruiting AssayIn vitroREC101.58 x 10-8 M6.16 x 10-11 M

Table 2: MCF-7 Cell Proliferation (E-screen) Assay

Test SystemEndpointThis compound Activity17β-Estradiol (E2) ActivityReference
MCF-7 cellsProliferationIncreased proliferation at 10-4 M-[1][5]
MCF-7 cellsProliferationIncreased proliferation at 10-5 M, decreased at 10-4 M-[5]
MCF-7 BUS cellsPotency36,000,000-fold lower than E2-[3][4]

Table 3: In Vivo Uterotrophic Bioassay

Animal ModelDosing RouteDoses Tested (mg/kg/day)OutcomeReference
Immature MiceIntragastric11.1, 33.3, 100, 300Significant increase in uterine weight at all doses
Immature RatsIntragastric3.7, 11.1, 33.3, 100Significant increase in uterine weight at all doses
RatsGavage30, 100, 300No effect on estrus cycle

Discussion and Conclusion

The available evidence from in vitro and in vivo studies suggests that this compound possesses weak estrogenic activity.

In vitro, this compound has been shown to bind to the estrogen receptor, albeit with a very low affinity compared to 17β-estradiol.[1] Reporter gene assays have demonstrated that it can activate the estrogen receptor to induce gene transcription, but its potency is several orders of magnitude lower than that of the natural hormone.[3][4] Similarly, in MCF-7 cell proliferation assays, this compound can stimulate cell growth, an effect that is characteristic of estrogenic compounds, but again, at much higher concentrations than estradiol.[1][5]

In vivo, the uterotrophic bioassay in both mice and rats has shown that this compound can lead to a statistically significant increase in uterine weight, a hallmark of estrogenic action. However, some studies have reported no clear dose-response relationship.

It is important to note that while this compound demonstrates estrogenic activity in these assays, its potency is consistently reported as being very weak. The concentrations at which these effects are observed are often high. Nevertheless, the widespread and continuous exposure of the human population to this compound through various consumer products warrants a thorough risk assessment. This technical guide provides the foundational information for such an assessment by detailing the experimental evidence and methodologies used to evaluate the estrogenic potential of this compound. Further research is needed to fully understand the implications of these findings for human health.

Experimental Protocols

Estrogen Receptor (ER) Competitive Binding Assay
  • Receptor Preparation: Rat uterine cytosol or recombinant human ERα/β can be used. For uterine cytosol, uteri from ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-DTT-Glycerol). The homogenate is centrifuged to obtain the cytosolic fraction containing the ER.

  • Incubation: A fixed concentration of [3H]-17β-estradiol is incubated with the ER preparation in the presence of a range of concentrations of this compound (or other test compounds) and a control with no competitor. A non-specific binding control containing a high concentration of unlabeled estradiol is also included.

  • Separation: After incubation to equilibrium, the ER-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxyapatite adsorption, dextran-coated charcoal, or size-exclusion chromatography.

  • Quantification: The radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding of [3H]-17β-estradiol is plotted against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is then calculated.

Yeast Estrogen Screen (YES) Assay
  • Yeast Culture: A strain of Saccharomyces cerevisiae genetically engineered to express the human estrogen receptor (hERα or hERβ) and a reporter gene (e.g., lacZ) is cultured in an appropriate medium.

  • Assay Procedure: The yeast culture is exposed to a serial dilution of this compound in a 96-well microtiter plate. Positive (17β-estradiol) and negative (vehicle) controls are run in parallel.

  • Incubation: The plate is incubated for a period of 2-3 days to allow for ligand binding, activation of the reporter gene, and production of the β-galactosidase enzyme.

  • Colorimetric Reaction: A chromogenic substrate for β-galactosidase, such as chlorophenol red-β-D-galactopyranoside (CPRG) or o-nitrophenyl-β-D-galactopyranoside (ONPG), is added to each well.

  • Measurement: The development of color, which is proportional to the β-galactosidase activity, is measured spectrophotometrically at an appropriate wavelength.

  • Data Analysis: A dose-response curve is generated by plotting the absorbance against the logarithm of the this compound concentration. The EC50 value (the concentration that produces 50% of the maximal response) is calculated.

MCF-7 Cell Proliferation (E-screen) Assay
  • Cell Culture: MCF-7 cells are maintained in a culture medium. Prior to the assay, they are cultured in a medium free of estrogenic compounds (e.g., phenol red-free medium with charcoal-stripped serum) to synchronize the cells and reduce basal proliferation.

  • Assay Procedure: Cells are seeded into 96-well plates. After attachment, the medium is replaced with estrogen-free medium containing various concentrations of this compound. Positive (17β-estradiol) and negative (vehicle) controls are included.

  • Incubation: The cells are incubated for 6-7 days to allow for cell proliferation.

  • Quantification of Proliferation: Cell proliferation is quantified using a viability assay. Common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity, or the sulforhodamine B (SRB) assay, which measures total protein content.

  • Data Analysis: The proliferative effect (PE) of this compound is calculated relative to the proliferation induced by the positive control (17β-estradiol). A dose-response curve is constructed, and the EC50 is determined.

Uterotrophic Bioassay (OECD TG 440)
  • Animal Model: Immature (post-weaning) or adult ovariectomized female rats or mice are used. Ovariectomy removes the endogenous source of estrogens.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period.

  • Dosing: this compound is administered daily for three to seven consecutive days. The route of administration is typically oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., treated with ethinyl estradiol) are included.

  • Observations: Animals are observed daily for clinical signs of toxicity, and body weights are recorded.

  • Necropsy and Uterine Weight: Approximately 24 hours after the final dose, the animals are euthanized, and the uteri are carefully excised, trimmed of fat and connective tissue, and weighed (both wet and blotted weight).

  • Data Analysis: The uterine weights of the this compound-treated groups are compared to the vehicle control group using appropriate statistical methods. A statistically significant increase in uterine weight is indicative of an estrogenic effect.

References

Benzyl Salicylate: A Technical Guide on its Mild Antiseptic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl salicylate, an ester of benzyl alcohol and salicylic acid, is a compound frequently utilized in the cosmetic and pharmaceutical industries, primarily for its role as a fragrance component and a UV light absorber.[1][2] Beyond these well-established applications, emerging scientific evidence has highlighted its potential as a mild antiseptic agent.[3] This technical guide provides an in-depth analysis of the antiseptic properties of this compound, summarizing available quantitative data, detailing experimental protocols for its assessment, and visualizing its proposed mechanism of action.

Antiseptic Activity of this compound

This compound has demonstrated inhibitory effects against a range of microorganisms, including bacteria and fungi. Its antiseptic properties are attributed to the synergistic action of its constituent parts, benzyl alcohol and salicylic acid, both of which possess known antimicrobial activities.

Quantitative Antimicrobial Data

The antiseptic efficacy of this compound and its related compounds has been quantified using standard microbiological assays, primarily through the determination of Minimum Inhibitory Concentration (MIC) and the measurement of zones of inhibition. While specific data for pure this compound against key bacterial pathogens is limited in publicly available literature, studies on related compounds and formulations provide valuable insights into its potential antimicrobial spectrum.

Compound/FormulationMicroorganismTest MethodResultUnit
Salicylic Acid MicrocapsulesEscherichia coliBroth MicrodilutionMIC: 4mg/mL
Salicylic Acid MicrocapsulesStaphylococcus aureusBroth MicrodilutionMIC: 4mg/mL
Benzyl BenzoateBacillus cereusDisc DiffusionMIC: 50µg/mL
Benzyl BenzoateEnterococcus aerogenesDisc DiffusionMIC: 100µg/mL
Benzyl Bromide Derivative (1a)Staphylococcus aureusDisc DiffusionZone of Inhibition: 10-17mm
Benzyl Bromide Derivative (1a)Escherichia coliDisc DiffusionZone of Inhibition: 7mm

Note: Data for salicylic acid microcapsules provides an indication of the potential efficacy of the salicylate moiety. Data for benzyl benzoate and benzyl bromide derivatives offer insights into the activity of structurally related compounds.

Experimental Protocols

The assessment of the antiseptic activity of this compound can be conducted using standardized microbiological methods. The following protocols are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[4]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[4]

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium[5]

  • Pure cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile petri dishes[4]

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration twice the highest desired test concentration.[4] Due to the lipophilic nature of this compound, ensure complete dissolution.

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[4]

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first well of each row.[4] Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to column 10.[4] Discard 100 µL from column 10.[4] Column 11 serves as a growth control (no this compound), and column 12 as a sterility control (no bacteria).[4]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[6]

  • Inoculation: Inoculate each well (except the sterility control) with 5 µL of the prepared inoculum.[4]

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[6]

  • Result Interpretation: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[6]

Determination of Zone of Inhibition via Agar Diffusion

This method assesses the antimicrobial activity of a substance by measuring the diameter of the clear zone where microbial growth is inhibited around a disk or well containing the test substance.[7][8]

Materials:

  • This compound

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Pure cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile swabs[7]

  • Sterile filter paper discs (6 mm diameter) or a sterile cork borer[8]

  • Incubator

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[9]

  • Plate Inoculation: Using a sterile swab, evenly spread the bacterial suspension over the entire surface of an MHA plate to create a lawn of bacteria.[7]

  • Application of this compound:

    • Disc Diffusion Method: Impregnate sterile filter paper discs with a known concentration of this compound solution and place them on the surface of the inoculated agar.[9]

    • Agar Well Diffusion Method: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer and add a defined volume of the this compound solution into each well.[8]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[9]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc or well where no bacterial growth is visible) in millimeters.[7] A larger zone of inhibition indicates greater antimicrobial activity.[7]

Proposed Mechanism of Antiseptic Action

The antiseptic effect of salicylates, including this compound, is believed to stem from their ability to disrupt the integrity of the bacterial cell envelope.[4] This disruption leads to a cascade of events culminating in bacterial cell death.

Antiseptic Mechanism of this compound cluster_extracellular Extracellular Environment cluster_cell_envelope Bacterial Cell Envelope cluster_intracellular Intracellular Environment This compound This compound Cell Wall Cell Wall This compound->Cell Wall Interaction and Disruption Cell Membrane Cell Membrane This compound->Cell Membrane Disruption of Integrity Cell Wall->Cell Membrane Weakening allows access to Intracellular Components Intracellular Components Cell Membrane->Intracellular Components Increased Permeability leads to Leakage of Cell Lysis Cell Lysis Intracellular Components->Cell Lysis Loss of essential components leads to

Caption: Proposed mechanism of this compound's antiseptic action.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for assessing the antimicrobial properties of a compound like this compound.

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_testing Testing cluster_incubation Incubation cluster_analysis Data Analysis Prepare this compound Stock Prepare this compound Stock Broth Microdilution (MIC) Broth Microdilution (MIC) Prepare this compound Stock->Broth Microdilution (MIC) Agar Diffusion (Zone of Inhibition) Agar Diffusion (Zone of Inhibition) Prepare this compound Stock->Agar Diffusion (Zone of Inhibition) Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Broth Microdilution (MIC) Prepare Bacterial Inoculum->Agar Diffusion (Zone of Inhibition) Prepare Growth Medium Prepare Growth Medium Prepare Growth Medium->Broth Microdilution (MIC) Prepare Growth Medium->Agar Diffusion (Zone of Inhibition) Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Broth Microdilution (MIC)->Incubate at 37°C for 18-24h Agar Diffusion (Zone of Inhibition)->Incubate at 37°C for 18-24h Determine MIC Determine MIC Incubate at 37°C for 18-24h->Determine MIC Measure Zone of Inhibition Measure Zone of Inhibition Incubate at 37°C for 18-24h->Measure Zone of Inhibition

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

This compound exhibits mild antiseptic properties against a variety of microorganisms. While comprehensive quantitative data for its activity against key bacterial pathogens remains an area for further investigation, existing studies on related compounds and formulations suggest its potential as an effective antimicrobial agent. The primary mechanism of its antiseptic action is believed to be the disruption of the bacterial cell envelope, leading to cell lysis. The standardized protocols provided in this guide offer a framework for the continued evaluation and characterization of this compound's antiseptic efficacy, paving the way for its potential application in novel pharmaceutical and cosmetic formulations.

References

Spectral Properties of Benzyl Salicylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of benzyl salicylate, a widely used fragrance ingredient and UV light absorber. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectral data and experimental methodologies for the analysis and characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for identifying chromophores within a molecule. This compound exhibits absorption in the UV region, which is attributable to the π → π* electronic transitions within its aromatic rings and conjugated ester group.

Table 1: UV-Vis Spectral Data for this compound

Wavelength (λmax)Molar Absorptivity (ε)Solvent
290 - 700 nm> 1000 L·mol⁻¹·cm⁻¹Not Specified

Data sourced from publicly available information, specific solvent and precise λmax were not detailed.

Experimental Protocol: UV-Vis Spectroscopy

A general protocol for obtaining the UV-Vis spectrum of an organic compound like this compound is as follows:

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is typically employed, covering a wavelength range of at least 200-800 nm.

  • Sample Preparation : A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to yield an absorbance reading between 0.2 and 1.0 at the λmax to ensure adherence to the Beer-Lambert Law.

  • Measurement : The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The sample cuvette is then placed in the light path, and the absorbance is measured over the desired wavelength range.

  • Data Analysis : The resulting spectrum, a plot of absorbance versus wavelength, is analyzed to determine the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrational modes of the bonds.

Table 2: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)Assignment
~3400O-H stretch (phenolic)
3100-3000C-H stretch (aromatic)
~1730C=O stretch (ester)
1600-1450C=C stretch (aromatic ring)
~1250C-O stretch (ester)

Assignments are based on characteristic IR absorption frequencies for the functional groups present in this compound.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample like this compound, the following FTIR protocol is commonly used:

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation : A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Background Spectrum : A background spectrum of the clean, empty salt plates or ATR crystal is recorded.

  • Sample Spectrum : The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Data Analysis : The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Table 3: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.75Singlet1HPhenolic -OH
7.86Multiplet1HAromatic H
7.32-7.46Multiplet6HAromatic H
6.96Multiplet1HAromatic H
6.86Multiplet1HAromatic H
5.36Singlet2H-CH₂-

Data obtained from publicly available spectra. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 4: ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~169C=O (Ester)
~161C-OH (Phenolic)
~136Aromatic C
~135Aromatic C
~130Aromatic CH
~128Aromatic CH
~128Aromatic CH
~119Aromatic CH
~117Aromatic CH
~112Aromatic C
~67-CH₂-

Data obtained from publicly available spectra. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Instrumentation : A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher) is used.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.

  • Data Acquisition : The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

  • Data Analysis : The chemical shifts, integration (for ¹H NMR), and multiplicities of the signals are analyzed to assign the peaks to the corresponding nuclei in the this compound molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Table 5: Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
228Moderate[M]⁺ (Molecular Ion)
121Low[C₇H₅O₂]⁺
92High[C₇H₈]⁺
91Base Peak[C₇H₇]⁺ (Tropylium ion)
65Moderate[C₅H₅]⁺

Fragmentation patterns are proposed based on the structure of this compound and common fragmentation mechanisms.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or hexane.

  • GC Separation : A small volume of the sample solution is injected into the GC, where it is vaporized. The components are separated on a capillary column (e.g., a non-polar or medium-polarity column) based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up to ensure good separation.

  • Ionization : As the separated components elute from the GC column, they enter the MS ion source. Electron Impact (EI) is a common ionization method used for this type of analysis.

  • Mass Analysis : The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Data Analysis : The mass spectrum of this compound is recorded. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Signaling and Biosynthetic Pathways

This compound is involved in biological pathways, including its biosynthesis in plants and its interaction with signaling cascades in mammalian cells.

Salicylic Acid Biosynthesis in Plants

In some plants, salicylic acid is synthesized from benzoyl-CoA via a pathway involving this compound as a key intermediate.

Salicylic_Acid_Biosynthesis benzoyl_coa Benzoyl-CoA benzyl_benzoate Benzyl Benzoate benzoyl_coa->benzyl_benzoate BEBT benzyl_salicylate This compound benzyl_benzoate->benzyl_salicylate BBO salicylic_acid Salicylic Acid benzyl_salicylate->salicylic_acid BSH

Caption: Biosynthesis of Salicylic Acid from Benzoyl-CoA.

Inhibition of JNK/ERK/p38 Signaling Pathway

This compound has been reported to inhibit cisplatin-induced nephrotoxicity by attenuating the JNK/ERK/p38 signaling pathway. This pathway is a critical regulator of cellular responses to stress.

JNK_ERK_p38_Inhibition cluster_stress Cellular Stress (e.g., Cisplatin) stress Stress Signal mapkkk MAPKKK stress->mapkkk mkk4_7 MKK4/7 mapkkk->mkk4_7 mkk3_6 MKK3/6 mapkkk->mkk3_6 mek1_2 MEK1/2 mapkkk->mek1_2 jnk JNK mkk4_7->jnk p38 p38 mkk3_6->p38 erk ERK mek1_2->erk apoptosis Apoptosis jnk->apoptosis p38->apoptosis erk->apoptosis benzyl_salicylate This compound benzyl_salicylate->jnk Inhibits benzyl_salicylate->p38 Inhibits benzyl_salicylate->erk Inhibits

Caption: Inhibition of the JNK/ERK/p38 MAPK pathway by this compound.

Methodological & Application

HPLC method for benzyl salicylate quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Benzyl Salicylate via High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is an ester of benzyl alcohol and salicylic acid, widely utilized in the cosmetics and personal care industries.[1] It functions primarily as a fragrance ingredient, imparting a faint, sweet, floral aroma, and as a solvent to enhance fragrance stability.[1][2] Additionally, its ability to absorb ultraviolet (UV) radiation makes it a common component in sunscreens and other skin care products to protect formulations from light degradation and contribute to sun protection.[1][2] Given its prevalence, a robust and reliable analytical method for the quantification of this compound is essential for quality control, formulation development, and regulatory compliance in the pharmaceutical and cosmetic sectors. This document details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for this purpose.

Principle of the Method

This method employs RP-HPLC with UV detection to separate and quantify this compound. The stationary phase consists of a nonpolar C8 or C18 column, while the mobile phase is a more polar mixture, typically of methanol or acetonitrile and water, sometimes with an acid modifier.[3][4] When the sample is injected, this compound partitions between the two phases. Its nonpolar nature causes it to be retained by the stationary phase. By using an isocratic mobile phase, this compound is eluted from the column at a characteristic retention time. A UV detector measures the absorbance of the eluent, and the resulting peak area is proportional to the concentration of this compound in the sample.[4]

Application Note

Equipment and Reagents
  • Equipment:

    • HPLC system with a pump (isocratic or gradient), autosampler, column oven, and UV or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., ClarityChrom, ChemStation).

    • Analytical balance.

    • Sonicator.

    • pH meter.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (e.g., 0.45 µm PTFE or Nylon).[5]

  • Chemicals and Reagents:

    • This compound reference standard.

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Acetic Acid or Phosphoric Acid (analytical grade).[3][4]

    • Sample matrix (e.g., cream, lotion, pharmaceutical formulation).

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of this compound. Method 1 is recommended as a starting point for method development.

ParameterMethod 1Method 2Method 3
HPLC Column Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)[4]Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm)[5]Newcrom R1[3]
Mobile Phase Methanol:Water (65:35, v/v) with 1.0% Acetic Acid[4]Buffer:Methanol (22:78, v/v)[5]Acetonitrile, Water, and Phosphoric Acid[3]
Flow Rate 1.0 mL/min[4]1.0 mL/min[5]Not Specified
Injection Volume 20 µL[4]20 µL[5]Not Specified
Column Temp. 30 °C[4]37 °C[5]Ambient
Detection UV at 304 nm[4]UV at 215 nm[5]UV or MS
Method Validation Summary

The described HPLC method is validated according to ICH guidelines to ensure it is suitable for its intended purpose. The table below presents typical performance characteristics.

Validation ParameterTypical SpecificationExample Result
Linearity (R²) ≥ 0.9990.9999 over 25-175 µg/mL[4]
Accuracy (Recovery) 98.0% - 102.0%99.78% - 100.0%[4]
Precision (%RSD) ≤ 2.0%Intra- and inter-day precision < 2.0%[4]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.4 - 0.6 ng/g (LC-MS/MS method)[6]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.3 - 2.0 ng/g (LC-MS/MS method)[6]
Specificity No interference from blank or placebo at the retention time of the analyte.The method is specific and able to separate the analyte from degradation products.
Robustness Insensitive to small, deliberate changes in method parameters.Tailing factor found to be less than 1.3 under varied conditions.[4]

Experimental Protocols

Preparation of Mobile Phase (Method 1)
  • Carefully measure 650 mL of HPLC-grade methanol and 350 mL of HPLC-grade water.

  • Combine them in a 1 L glass media bottle.

  • Add 10 mL of glacial acetic acid to the mixture.

  • Mix thoroughly and degas for 15-20 minutes using a sonicator or vacuum filtration.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.[4]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase. For a calibration curve ranging from 25-175 µg/mL, dilute the stock solution accordingly.[4] For example, to prepare a 100 µg/mL solution, transfer a 10 mL aliquot of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.[4]

Preparation of Sample Solutions (for Cream Matrix)
  • Accurately weigh approximately 1.0 g of the cream sample into a 100 mL volumetric flask.[4]

  • Add about 70 mL of methanol and sonicate for 30-45 minutes to dissolve the sample and extract the analyte.[4][5]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[4][5] The filtrate is now ready for injection.

HPLC Analysis Workflow
  • System Startup: Turn on the HPLC system, including the pump, detector, and column oven.

  • Equilibration: Purge the pump with the mobile phase and then set the flow rate to 1.0 mL/min. Allow the system to equilibrate for at least 20-30 minutes or until a stable baseline is achieved.[4]

  • Sequence Setup: Create an injection sequence in the data acquisition software. Include blanks (mobile phase), standard solutions (for calibration), and sample solutions.

  • Injection: Inject 20 µL of each solution into the HPLC system.[4][5]

  • Data Acquisition: Monitor the chromatogram at 304 nm.[4] Ensure the run time is sufficient for the elution of the this compound peak.

  • Data Processing: After the sequence is complete, integrate the peak corresponding to this compound.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase cluster_reporting Reporting Phase MobilePhase Mobile Phase Preparation & Degassing Equilibration HPLC System Equilibration MobilePhase->Equilibration StandardPrep Standard Solution Preparation Injection Sequence Run (Blanks, Standards, Samples) StandardPrep->Injection SamplePrep Sample Weighing, Extraction & Filtration SamplePrep->Injection Equilibration->Injection Stable Baseline Integration Peak Integration Injection->Integration Raw Chromatographic Data Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification Regression Equation Report Final Report Generation Quantification->Report Final Concentration

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The described RP-HPLC method is simple, robust, and accurate for the quantification of this compound in various matrices, including cosmetics and pharmaceuticals. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control analysis and research applications. Users can adapt the provided chromatographic conditions and protocols based on their specific sample matrix and available instrumentation.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry of Benzyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the qualitative and quantitative analysis of benzyl salicylate using gas chromatography-mass spectrometry (GC-MS). This compound is a widely used fragrance ingredient in cosmetic and personal care products and is also utilized as a chemical simulant in decontamination studies.[1][2] Accurate and reliable analytical methods are therefore essential for quality control, safety assessment, and research applications. The protocols herein cover sample preparation from a cosmetic matrix, GC-MS and GC-MS/MS instrumental parameters, and data analysis. Quantitative data from validated methods are presented to guide laboratory implementation.

Introduction

This compound (benzyl 2-hydroxybenzoate) is a salicylic acid benzyl ester with a faint, sweet, floral, and slightly balsamic odor. It is a common component of fragrance formulations in a variety of consumer products, including perfumes, lotions, and shampoos. Beyond its use in the cosmetics industry, this compound serves as a non-hazardous chemical simulant for more persistent and less volatile chemical threats in human decontamination studies.[1][2]

Given its prevalence, the accurate detection and quantification of this compound are crucial for regulatory compliance, product quality assurance, and toxicological research. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of semi-volatile organic compounds like this compound, offering high sensitivity and selectivity. This document provides comprehensive protocols for both qualitative and quantitative analysis of this compound in relevant matrices.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from a Cosmetic Cream

This protocol is adapted from established methods for the extraction of fragrance allergens from cosmetic products.

Materials:

  • Cosmetic cream sample containing this compound

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • 50 mL polypropylene centrifuge tubes

  • Glass Pasteur pipettes

  • 2 mL autosampler vials

Procedure:

  • Weigh approximately 1.0 g of the cosmetic cream sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture vigorously for 2 minutes to disperse the cream.

  • Add 10 mL of dichloromethane to the tube.

  • Vortex again for 2 minutes to extract the analytes into the organic phase.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract into a 2 mL autosampler vial for GC-MS analysis.

G Experimental Workflow: Sample Preparation and Analysis sample 1. Weigh 1g of Cosmetic Cream add_methanol 2. Add 10mL Methanol sample->add_methanol vortex1 3. Vortex for 2 min add_methanol->vortex1 add_dcm 4. Add 10mL Dichloromethane vortex1->add_dcm vortex2 5. Vortex for 2 min add_dcm->vortex2 centrifuge 6. Centrifuge at 4000 rpm for 10 min vortex2->centrifuge transfer_extract 7. Collect Organic Layer centrifuge->transfer_extract dry_extract 8. Dry with Sodium Sulfate transfer_extract->dry_extract to_vial 9. Transfer to Autosampler Vial dry_extract->to_vial gcms_analysis 10. GC-MS Analysis to_vial->gcms_analysis

Caption: Workflow for the extraction of this compound from a cosmetic cream for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters are a general guideline and can be adapted based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection Volume1.0 µL
Injector Temperature250 °C
Injection ModeSplitless
Oven Temperature Program
Initial Temperature60 °C, hold for 2 min
Ramp 13 °C/min to 125 °C
Ramp 27 °C/min to 230 °C
Ramp 320 °C/min to 300 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Full Scan Mode
Mass Rangem/z 40-400
Selected Ion Monitoring (SIM) Mode
Quantifier Ionm/z 91
Qualifier Ionsm/z 121, 228

Results and Discussion

Mass Spectrum and Fragmentation

Under electron ionization, this compound undergoes characteristic fragmentation. The molecular ion peak ([M]⁺) is observed at m/z 228. The base peak is typically at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by the cleavage of the benzyl group. Other significant fragments include the salicyl fragment at m/z 121 and the phenyl fragment at m/z 77.

G Mass Spectral Fragmentation of this compound cluster_main M This compound [M]⁺˙ m/z 228 F1 Tropylium Cation [C₇H₇]⁺ m/z 91 (Base Peak) M->F1 - [C₇H₅O₃]˙ F2 Salicyl Cation [C₇H₅O₂]⁺ m/z 121 M->F2 - [C₇H₇]˙ F3 Salicyloyl Radical

Caption: Proposed mass spectral fragmentation pathway of this compound under electron ionization.

Quantitative Analysis

For high-sensitivity and selective quantification, tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is recommended. A validated method for the quantification of this compound in skin and hair samples has been reported, demonstrating excellent performance.[1][2] An internal standard, such as deuterated this compound (this compound-d₄), should be used to ensure accuracy and precision.

Table 1: Quantitative Data from a Validated GC-MS/MS Method [1][2]

ParameterValue
MRM Transitions (m/z)
This compound (Quantifier)228 → 91
This compound (Qualifier)228 → 121
This compound-d₄ (Internal Standard)232 → 91
Method Validation
Linearity (R²)0.9992 - 0.9999
Limit of Detection (LOD)0.023 ng/mL
Limit of Quantification (LOQ)0.23 ng/mL
Accuracy (Intra-day) 95.6 - 100.3%
Precision (Intra-day, RSD) 2.0 - 13.7%

Conclusion

The protocols and data presented in this application note provide a robust framework for the analysis of this compound by GC-MS. The detailed sample preparation procedure for a cosmetic matrix, along with optimized instrumental parameters for both full scan and tandem mass spectrometry, will enable researchers, scientists, and drug development professionals to confidently implement this method in their laboratories. The provided quantitative data from a validated method serves as a benchmark for performance, ensuring reliable and accurate results for a wide range of applications.

References

Application Note: 1H NMR Spectroscopic Analysis of Benzyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of benzyl salicylate using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a detailed experimental protocol for sample preparation and data acquisition, a thorough interpretation of the resulting spectrum, and quantitative data presented in a clear, tabular format. Visual diagrams are included to illustrate the molecular structure and the experimental workflow, aiding in the understanding of the structural elucidation process.

Introduction

This compound is an ester of benzyl alcohol and salicylic acid, commonly used in cosmetics as a fragrance and UV light absorber. Its chemical structure, a combination of two aromatic rings, gives rise to a characteristic 1H NMR spectrum. Proton NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. This application note serves as a practical guide for obtaining and interpreting the 1H NMR spectrum of this compound.

Experimental Protocol

This section details the methodology for preparing a sample of this compound and acquiring its 1H NMR spectrum.

1. Sample Preparation

Proper sample preparation is critical for obtaining a high-quality NMR spectrum with sharp, well-resolved peaks.

  • Materials:

    • This compound (5-25 mg)[1][2][3]

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃), approximately 0.6-0.7 mL[4]

    • 5 mm NMR tube[4]

    • Pasteur pipette with a glass wool plug[1][4]

    • Vial for dissolving the sample

    • Tetramethylsilane (TMS) as an internal standard[5]

  • Procedure:

    • Weigh approximately 5-25 mg of this compound and place it into a clean, dry vial.[2][3]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[4]

    • Gently swirl or vortex the vial to ensure the sample completely dissolves. The solution should be clear and transparent.[3][6]

    • Prepare a filtration pipette by placing a small, tight plug of glass wool into a Pasteur pipette.[1]

    • Filter the sample solution through the glass wool plug directly into the NMR tube.[1][3][6] This step is crucial to remove any particulate matter that could degrade the spectral quality.

    • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[3][4]

    • Cap the NMR tube securely and label it clearly.[1]

    • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[6]

2. NMR Data Acquisition

The following are general parameters for acquiring a standard 1H NMR spectrum. Instrument-specific parameters may need optimization.

  • Spectrometer: 400 MHz NMR Spectrometer (or similar)

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Temperature: 298 K (25 °C)

  • Acquisition Parameters:

    • Number of scans: 8-16

    • Relaxation delay: 1.0 s

    • Acquisition time: ~4 s

    • Spectral width: -2 to 12 ppm

Data Presentation

The 1H NMR spectrum of this compound in CDCl₃ shows distinct signals corresponding to the aromatic protons of the salicylate and benzyl moieties, the benzylic methylene protons, and the phenolic hydroxyl proton. The quantitative data are summarized below.

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-f10.83Singlet (s)1HPhenolic -OH
H-d7.84Doublet of doublets (dd)1HSalicylate Ring (ortho to -COO)
H-a, H-b, H-c7.30 - 7.50Multiplet (m)6HBenzyl Ring (5H) & Salicylate Ring (para to -OH)
H-e6.98Doublet of doublets (dd)1HSalicylate Ring (ortho to -OH)
H-g6.89Triplet (t)1HSalicylate Ring (meta to -OH)
H-h5.37Singlet (s)2HMethylene (-CH₂-)

Note: Data is based on typical values and may vary slightly depending on the solvent and spectrometer frequency.

Data Interpretation

The assignment of each signal is based on its chemical shift, integration value, and splitting pattern (multiplicity).

  • Phenolic Proton (H-f, ~10.83 ppm): This proton appears as a sharp singlet far downfield. Its significant deshielding is due to hydrogen bonding with the adjacent ester carbonyl group, a characteristic feature of salicylates.

  • Aromatic Protons (H-a to H-e, H-g, 6.89-7.84 ppm): The nine aromatic protons appear in the region between 6.8 and 8.0 ppm.

    • The protons on the benzyl ring (H-a) typically appear as a multiplet around 7.3-7.5 ppm.

    • The protons on the salicylate ring are more distinct due to the influence of the hydroxyl and ester groups.

    • H-d (~7.84 ppm): This proton is ortho to the electron-withdrawing ester group, causing it to be the most deshielded of the ring protons. It appears as a doublet of doublets due to coupling with H-c and H-g.

    • H-c (~7.45 ppm): This proton is para to the hydroxyl group and meta to the ester. It is part of the multiplet that overlaps with the benzyl ring protons.

    • H-e (~6.98 ppm): This proton is ortho to the electron-donating hydroxyl group, causing it to be shielded and appear further upfield. It shows as a doublet of doublets.

    • H-g (~6.89 ppm): This proton is meta to the hydroxyl group and appears as a triplet.

  • Methylene Protons (H-h, ~5.37 ppm): These two protons appear as a sharp singlet. They are adjacent to an oxygen atom and a benzene ring, which deshields them to this region. The absence of adjacent protons results in a singlet multiplicity.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound with key protons labeled for 1H NMR assignment.

1H NMR Analysis Workflow

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in CDCl3 with TMS weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter spectrometer 4. Place Sample in NMR Spectrometer filter->spectrometer acquire 5. Acquire 1H NMR Spectrum spectrometer->acquire process 6. Process Data (Fourier Transform, Phasing) acquire->process integrate 7. Integrate Peaks process->integrate assign 8. Assign Signals (Chemical Shift, Multiplicity) integrate->assign report 9. Generate Report assign->report

Caption: Workflow diagram illustrating the key stages of 1H NMR analysis from sample preparation to final reporting.

References

Application Notes and Protocols for the Quantification of Benzyl Salicylate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl salicylate is a versatile ingredient in the cosmetic industry, serving as a fragrance component, a UV absorber, and a solvent for synthetic musks.[1] It is an ester of benzyl alcohol and salicylic acid and is found in a wide array of personal care products, including perfumes, lotions, sunscreens, and shampoos.[1] Due to its potential to cause allergic reactions in sensitive individuals, the concentration of this compound in cosmetic products is regulated in many regions.[2] For instance, the European Union requires its declaration on the label if its concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products.[2] Accurate and reliable quantification of this compound is therefore crucial for regulatory compliance, consumer safety, and quality control.

This document provides detailed application notes and protocols for the quantification of this compound in various cosmetic formulations using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Methodologies

The choice of analytical method for the quantification of this compound largely depends on the cosmetic matrix and the desired sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high sensitivity and selectivity, making it ideal for detecting and quantifying this compound even at low concentrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another widely used method for the analysis of this compound, particularly in complex matrices like creams and lotions. It is a robust and reliable technique suitable for quality control purposes.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Creams and Lotions

This protocol is adapted for the extraction of this compound from complex cosmetic matrices such as creams and lotions prior to GC-MS or HPLC analysis.

Materials:

  • 50 mL amber centrifuge tubes

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

  • Anhydrous sodium sulfate

  • Hulamixer® sample mixer or equivalent

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 0.5 g of the cosmetic sample (cream or lotion) into a 50 mL amber centrifuge tube.[3]

  • Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether to the tube.[3]

  • Mix the contents vigorously for 30 minutes using a sample mixer.[3]

  • Add approximately 5 g of anhydrous sodium sulfate to remove water.[3]

  • Centrifuge the mixture for 30 minutes at 3000 x g.[3]

  • Carefully collect the supernatant (the upper MTBE layer).

  • Filter the supernatant through a 0.45 µm syringe filter.

  • The filtrate is now ready for GC-MS or HPLC analysis. For GC-MS, an internal standard can be added, and the solution can be diluted with MTBE as needed.[3] For HPLC, the solvent may need to be evaporated and the residue reconstituted in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the quantification of this compound in the extract obtained from the sample preparation step.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent GC system or equivalent
Column vf-5ms capillary column (30m × 0.25 mm i.d., 0.25 μm film thickness) or similar[4]
Carrier Gas Helium at a constant flow of 1.0 mL/min[4]
Injection Volume 2.0 μL in pulsed splitless mode[4]
Oven Program Initial temperature 60°C (hold for 2 min), ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min (hold for 5 min)[4]
Mass Spectrometer Operated in Selective Ion Monitoring (SIM) mode[4]
Quantifier Ion m/z 91
Qualifier Ions m/z 285, 181

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methyl tert-butyl ether. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 10 µg/mL.[4]

  • Calibration: Inject the calibration standards into the GC-MS system to generate a calibration curve.

  • Sample Analysis: Inject the prepared sample extract into the GC-MS system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is designed for the quantification of this compound in sunscreen formulations.

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent HPLC system or equivalent with UV detector
Column Agilent ZORBAX Eclipse XDB-C18 (or equivalent C18 column)[5]
Mobile Phase Gradient elution with a mixture of methanol, tetrahydrofuran, and 0.1% formic acid solution[5]
Flow Rate 1.0 mL/min
Detection UV at 340 nm[5]
Injection Volume 10 µL

Procedure:

  • Sample Preparation for Sunscreen: Weigh 1.0 g of the sunscreen sample and extract it with 5 mL of ethyl acetate using ultrasonication for 10 minutes.[5] Centrifuge and filter the extract. Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 5.0 to 100.0 mg/L.[5]

  • Calibration: Inject the calibration standards to construct a calibration curve.

  • Sample Analysis: Inject the prepared sunscreen extract.

  • Quantification: Calculate the concentration of this compound in the sample based on the calibration curve.

Data Presentation

The following tables summarize representative quantitative data and method validation parameters for the analysis of this compound.

Table 1: GC-MS Quantitative and Method Validation Data

ParameterValueReference
Limit of Detection (LOD) 0.023 ng/mL[6][7]
Limit of Quantification (LOQ) 0.23 ng/mL[6][7]
Linearity (R²) 0.9992 - 0.9999[6][7]
Intra-day Accuracy (%) 95.6 - 100.3[6][7]
Inter-day Accuracy (%) 98.5 - 104.9[6][7]
Intra-day Precision (RSD %) 2.0 - 13.7[6][7]
Inter-day Precision (RSD %) 3.3 - 8.8[6][7]

Table 2: HPLC-UV Quantitative and Method Validation Data for Sunscreens

ParameterValueReference
Linear Range 5.0 - 100.0 mg/L[5]
Detection Limits 0.5 - 2.5 mg/kg[5]
Recovery (%) 90.6 - 98.8[5]
Precision (RSD %, n=6) 1.4 - 3.6[5]

Table 3: Typical Concentration Ranges of this compound in Cosmetic Products

Product TypeTypical Concentration Range (%)
Perfumes 15 - 30 (as part of the fragrance composition)[8]
Eau de Parfum 10 - 14 (as part of the fragrance composition)[8]
Eau de Toilette 6 - 9 (as part of the fragrance composition)[8]
Skin Creams, Shampoos, Sprays 0.2 - 1.0[8]
Lip Products up to 0.5[2]
Rinse-off Products (as light stabilizer) up to 0.5[2]
Leave-on Products (as light stabilizer) up to 0.15[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Cosmetic Sample (Cream, Lotion, etc.) weigh Weigh 0.5g of Sample sample->weigh add_solvents Add Deionized Water & MTBE weigh->add_solvents mix Vigorous Mixing (30 min) add_solvents->mix dry Add Anhydrous Na2SO4 mix->dry centrifuge Centrifuge (30 min at 3000g) dry->centrifuge collect Collect Supernatant centrifuge->collect filter Filter (0.45 µm) collect->filter gcms GC-MS Analysis filter->gcms Direct Injection hplc HPLC-UV Analysis filter->hplc Solvent Exchange & Reconstitution calibration Generate Calibration Curve gcms->calibration hplc->calibration quantify Quantify this compound calibration->quantify report Report Results quantify->report

Caption: Experimental workflow for this compound quantification.

logical_relationship method_validation Analytical Method Validation accuracy Accuracy (% Recovery) method_validation->accuracy precision Precision (RSD%) method_validation->precision linearity Linearity (R²) method_validation->linearity sensitivity Sensitivity method_validation->sensitivity specificity Specificity method_validation->specificity repeatability Repeatability (Intra-day) precision->repeatability reproducibility Reproducibility (Inter-day) precision->reproducibility lod Limit of Detection (LOD) sensitivity->lod loq Limit of Quantification (LOQ) sensitivity->loq

Caption: Logical relationship of method validation parameters.

References

Application Notes and Protocols for the Photostability Assessment of Benzyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl salicylate is a widely utilized ingredient in cosmetics and personal care products, primarily serving as a fragrance component and a UV light absorber.[1][2] Its function as a UV absorber suggests a degree of inherent photostability; however, the absorption of UV radiation can also lead to photochemical reactions, potentially resulting in degradation of the parent molecule and the formation of photoproducts.[2][3] This document provides a comprehensive overview of the assessment of this compound's photostability, including its potential to induce phototoxicity and photoallergy, and its debated role as an endocrine disruptor. Detailed experimental protocols are provided to guide researchers in evaluating these endpoints.

Photochemical Stability of this compound

This compound's primary function as a UV light absorber in cosmetic formulations is to protect the product from degradation.[3][4] While it is considered stable under normal storage conditions, its stability upon exposure to UV radiation warrants careful evaluation.[2][5]

Photodegradation Kinetics

A study on the reaction of this compound in chlorinated water, not involving UV light, showed pseudo-first-order kinetics with a half-life of approximately 182 minutes.[4] This highlights the reactivity of the molecule, though not its photostability.

Table 1: Photodegradation Kinetic Data (Comparative Example)

Compound Condition Rate Constant (k') Half-life (t½) Source
Benzyl Paraben Photosensitized, neutral aqueous solution (1.86 ± 0.09) × 10⁻⁵ s⁻¹ ~10.4 hours [6]

| this compound | Chlorinated water (no UV) | Not reported | ~182 minutes |[4] |

Photodegradation Products

Specific photodegradation products of this compound identified through methods like mass spectrometry are not detailed in the available literature. General knowledge of photochemical reactions of similar aromatic esters suggests that potential degradation pathways could involve cleavage of the ester bond, hydroxylation of the aromatic rings, or polymerization.

Photosafety Assessment

The evaluation of a substance's potential to cause adverse effects upon exposure to light is a critical aspect of its safety assessment. This includes evaluating phototoxicity and photoallergy.

Phototoxicity

Phototoxicity is a non-immunological inflammatory skin reaction caused by a substance after exposure to light. In vitro studies are the primary method for assessing the phototoxic potential of chemicals. The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD Guideline 432) is a validated and widely accepted method.[5]

Studies on this compound have generally shown a lack of phototoxic effects. For example, no phototoxic reactions were observed in studies with Skh:hairless mice exposed to 100% and 25% this compound.[7]

Table 2: Summary of In Vivo Phototoxicity Studies on this compound

Test System Concentration/Dose Procedure Results Reference

| Skh:hairless mice (6/group) | 20 µl of 100% and 25% this compound in methanol | Applied to a 5cm² site, followed by exposure to a fluorescent black light PUVA lamp. | No phototoxic reactions observed. |[7] |

Photoallergy

Photoallergy is an immune-mediated reaction to a substance that is activated by light. While less common than phototoxicity, it is an important safety consideration.

Human studies and animal tests on this compound have consistently shown a lack of photoallergic potential. A photopatch test conducted on 482 patients with 2% this compound in petrolatum showed no photoallergic reactions. Similarly, a study on 706 patients with contact dermatitis also yielded no photoallergic responses to 2% this compound.

Table 3: Summary of Human Photoallergy Studies on this compound

Study Type Number of Subjects Concentration Vehicle Results Reference
Photopatch Test 482 2% Petrolatum No photoallergic reactions.
Photopatch Test 706 2% Petrolatum No photoallergic reactions.

| Photopatch Test | 2 | 10% | Dimethylphthalate | No photoallergic reactions. | |

Endocrine Disrupting Potential

This compound has been investigated for its potential to act as an endocrine disruptor, specifically for estrogenic activity. In vitro studies have shown that this compound can elicit weak estrogenic responses in human breast cancer cell lines (MCF-7).[8] However, the relevance of these findings to human health is debated, as the observed effects occur at high concentrations and the potency is significantly lower than that of the natural hormone 17β-estradiol.[9] Some in vivo studies in rodents have shown an increase in uterine weight at high doses, suggesting a potential estrogenic effect.[8]

Experimental Protocols

Protocol for UV-Vis Spectrophotometry to Determine UV Absorption

This protocol is a preliminary step to determine if a substance absorbs light in the UVA and/or visible range, a prerequisite for phototoxicity.

Objective: To measure the molar extinction coefficient of this compound.

Materials:

  • This compound

  • Ethanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100 µg/mL).

  • Record the UV-Vis absorption spectrum of each dilution from 290 nm to 700 nm, using ethanol as a blank.

  • Determine the wavelength of maximum absorption (λmax).

  • Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at λmax. A molar extinction coefficient greater than 10 L mol⁻¹ cm⁻¹ suggests the potential for photoreactivity.

Protocol for HPLC Analysis of this compound Photodegradation

This protocol allows for the quantification of this compound over time during a photostability study.

Objective: To monitor the degradation of this compound upon exposure to UV light.

Materials:

  • This compound solution (in a photochemically inert solvent like acetonitrile or water)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (e.g., 65:35 v/v) with 0.1% phosphoric acid or formic acid for MS compatibility.[10][11]

  • Photoreactor with a controlled light source (e.g., xenon lamp simulating solar radiation)

Procedure:

  • Prepare a solution of this compound at a known concentration (e.g., 50 µg/mL).

  • Place the solution in a quartz vessel within the photoreactor.

  • Take an initial sample (t=0) before starting the irradiation.

  • Expose the solution to a controlled dose of UV radiation.

  • Withdraw aliquots at specific time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Analyze each sample by HPLC.

    • Injection volume: 20 µL

    • Flow rate: 1.0 mL/min

    • Detection wavelength: Determined from the UV-Vis spectrum (around 305 nm).

  • Quantify the peak area of this compound at each time point.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol for In Vitro 3T3 NRU Phototoxicity Test (OECD 432)

This is a standardized assay to assess the phototoxic potential of a substance.

Objective: To determine the photo-irritation factor (PIF) of this compound.

Materials:

  • Balb/c 3T3 fibroblasts

  • Cell culture medium (e.g., DMEM with supplements)

  • 96-well plates

  • This compound

  • Neutral Red (NR) solution

  • Solar simulator with a filter to remove UVC radiation

  • Plate reader for measuring absorbance at 540 nm

Procedure:

  • Seed 3T3 cells into two 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours.

  • Prepare a range of concentrations of this compound in culture medium.

  • Replace the medium in both plates with the test substance solutions. Include solvent and untreated controls.

  • Incubate the plates for 1 hour.

  • Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while keeping the other plate in the dark.

  • Wash the cells and replace the medium with fresh culture medium.

  • Incubate for another 24 hours.

  • Add Neutral Red solution and incubate for 3 hours to allow for dye uptake by viable cells.

  • Wash the cells and extract the dye.

  • Measure the absorbance at 540 nm.

  • Calculate the IC50 values (concentration that reduces cell viability by 50%) for both the irradiated (+UV) and non-irradiated (-UV) plates.

  • Calculate the Photo-Irritation Factor (PIF) = IC50 (-UV) / IC50 (+UV). A PIF > 5 is indicative of phototoxic potential.

Visualizations

Phototoxicity_Pathway cluster_0 Initial Events cluster_1 Photochemical Activation cluster_2 Cellular Damage Pathways UV_Light UV Light (290-400 nm) Benzyl_Salicylate This compound UV_Light->Benzyl_Salicylate Absorption Excited_State Excited State this compound* Benzyl_Salicylate->Excited_State ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, •OH) Excited_State->ROS Energy Transfer to O₂ or Electron Transfer Cell_Damage Cellular Damage (Membranes, Proteins, DNA) ROS->Cell_Damage Phototoxicity Phototoxicity (Cell Death) Cell_Damage->Phototoxicity

Caption: General pathway of phototoxicity induction.

Experimental_Workflow Start Start: this compound Sample UV_Vis UV-Vis Spectrophotometry (Determine UV Absorption) Start->UV_Vis Decision Absorbs UV Light? UV_Vis->Decision HPLC HPLC Analysis of Photodegradation Decision->HPLC Yes No_Further_Testing No Further Photostability Testing Required Decision->No_Further_Testing No 3T3_NRU 3T3 NRU Phototoxicity Test (OECD 432) HPLC->3T3_NRU Photoallergy In Vitro Photoallergy Assay (e.g., IL-18 release) 3T3_NRU->Photoallergy End End: Photostability Profile Photoallergy->End

Caption: Experimental workflow for assessing this compound photostability.

Endocrine_Disruption_Pathway Benzyl_Salicylate This compound Binding Binding to ER Benzyl_Salicylate->Binding ER Estrogen Receptor (ER) ER->Binding Dimerization Receptor Dimerization Binding->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE Binding to Estrogen Response Elements (ERE) on DNA Translocation->ERE Transcription Gene Transcription ERE->Transcription Response Estrogenic Response Transcription->Response

Caption: Simplified signaling pathway for potential endocrine disruption.

References

Application Notes and Protocols: In Vitro Skin Permeation Study of Benzyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation studies of benzyl salicylate. This document is intended to guide researchers in accurately assessing the dermal absorption and potential systemic exposure of this widely used fragrance ingredient.

Introduction

This compound is a common ingredient in cosmetics, personal care products, and fragrances. Due to its widespread use, understanding its potential to permeate the skin is crucial for safety and risk assessment. In vitro skin permeation studies using Franz diffusion cells are the gold standard for evaluating the dermal absorption of cosmetic ingredients. These studies provide key data on the rate and extent of a substance's penetration through the skin barrier.

Recent assessments by regulatory bodies like the Scientific Committee on Consumer Safety (SCCS) have highlighted the importance of such studies in evaluating the safety of this compound, particularly concerning its potential endocrine-disrupting properties.[1][2] While this compound has been shown to have weak estrogenic activity in vitro, its low dermal absorption is a key factor in its safety assessment for cosmetic use.[3][4][5]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro skin permeation studies on this compound.

Table 1: In Vitro Human Skin Permeation of this compound

Study ReferenceTest Substance ApplicationDuration (hours)Percent Penetration (Mean ± S.E.)Analytical Method
Jimbo (1983)0.2 mL neat this compound720.031% ± 0.004%Gas Chromatography
BASF (Oct 2021)0.5% w/w this compound in body lotion2410.5% (mean + 1SD)Radiolabelled [14C]

Table 2: In Vitro Animal Skin Permeation of this compound

Skin TypeTest Substance ApplicationDuration (hours)Percent Migration into Receptor Fluid
Naked Rat Skin1% this compound in ethanol2462.7%
Naked Rat Skin3% this compound in ethanol2458.8%
Naked Rat Skin10% this compound in ethanol2440.3%
Guinea Pig Skin1% this compound in ethanol163.5%
Guinea Pig Skin3% this compound in ethanol161.7%
Guinea Pig Skin10% this compound in ethanol160.9%

Experimental Protocols

General Workflow for In Vitro Skin Permeation Study

The following diagram outlines the general workflow for an in vitro skin permeation study of this compound using Franz diffusion cells.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_skin Skin Membrane Preparation (Human or Porcine) setup_franz Franz Diffusion Cell Assembly prep_skin->setup_franz prep_receptor Receptor Fluid Preparation (e.g., PBS with 5% BSA) prep_receptor->setup_franz prep_formulation Test Formulation Preparation (e.g., this compound in lotion) apply_formulation Application of Test Formulation prep_formulation->apply_formulation setup_franz->apply_formulation run_study Incubation at 32°C (up to 24 hours) apply_formulation->run_study collect_samples Receptor Fluid Sampling (at predefined time points) run_study->collect_samples analyze_samples Sample Analysis (GC-MS or HPLC) collect_samples->analyze_samples calc_data Data Calculation (Flux, Permeability Coefficient) analyze_samples->calc_data report Reporting of Results calc_data->report

Caption: General workflow for an in vitro skin permeation study.

Detailed Protocol for Franz Diffusion Cell Assay

This protocol is synthesized from standard procedures for in vitro skin permeation testing.[6][7][8]

3.2.1. Materials and Equipment

  • Franz diffusion cells (vertical type)

  • Human or porcine ear skin

  • Dermatome (for skin preparation)

  • Water bath with circulator

  • Magnetic stirrers

  • Receptor fluid (e.g., Phosphate Buffered Saline (PBS) with 5% Bovine Serum Albumin (BSA) and 0.01% sodium azide)

  • Test formulation containing this compound

  • Syringes and needles for sampling

  • HPLC or GC-MS system for analysis

  • Parafilm

3.2.2. Skin Membrane Preparation

  • Obtain fresh porcine ear skin from a local abattoir.

  • Clean the ears by washing with water.

  • Carefully remove the skin from the cartilage.

  • Use a dermatome to prepare skin sections of uniform thickness (typically 500-1000 µm).

  • Cut the dermatomed skin into discs of appropriate size to fit the Franz diffusion cells.

  • Wrap the skin discs in aluminum foil and store at -20°C until use.

  • Prior to the experiment, thaw the skin and allow it to equilibrate in PBS for 30 minutes.

3.2.3. Franz Diffusion Cell Setup and Sampling

  • Set up the Franz diffusion cells and connect them to a circulating water bath set to maintain a skin surface temperature of 32°C.

  • Fill the receptor chamber of each cell with degassed receptor fluid, ensuring there are no air bubbles under the skin.

  • Mount the prepared skin disc between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

  • Apply a known amount of the test formulation (e.g., 10 mg/cm²) evenly onto the skin surface in the donor chamber.

  • Cover the donor chamber with parafilm to prevent evaporation.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor chamber through the sampling arm.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

Analytical Methods

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) A validated GC-MS/MS method is suitable for the quantification of this compound in receptor fluid samples.[9][10][11][12]

  • Instrumentation: Gas chromatograph coupled with a triple quadrupole mass spectrometer.

  • Quantification: Isotope-dilution with a suitable internal standard (e.g., BeS-d4).

  • Ionization: Electron Ionization (EI).

  • Monitoring: Multiple Reaction Monitoring (MRM) for qualifier and quantifier ion transitions.

  • Sample Preparation: Samples from the receptor fluid may require extraction (e.g., with ether) prior to analysis.

3.3.2. High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC (RP-HPLC) method can also be used for the determination of this compound.[13][14]

  • Column: C8 or C18 reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with an acid modifier like phosphoric or acetic acid.

  • Detection: UV detector set at an appropriate wavelength (e.g., 210, 254, or 280 nm).

  • Sample Preparation: Direct injection of the receptor fluid samples may be possible, or a simple dilution with the mobile phase.

Data Analysis

3.4.1. Calculation of Permeation Parameters The cumulative amount of this compound permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of this curve.[15][16]

The permeability coefficient (Kp) can then be calculated using the following equation:

Kp = Jss / C

Where:

  • Kp is the permeability coefficient (cm/h)

  • Jss is the steady-state flux (µg/cm²/h)

  • C is the concentration of the test substance in the donor vehicle (µg/cm³)

Signaling Pathway Interactions

This compound has been identified as having weak estrogenic activity, acting as a partial agonist on estrogen receptors (ERα and ERβ).[4][5][17] This interaction is a key consideration in its safety assessment as an endocrine-disrupting chemical.

The following diagram illustrates the simplified signaling pathway of estrogen and the potential interaction of this compound.

G cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus ER Estrogen Receptor (ERα / ERβ) complex Activated Receptor Complex ER->complex Conformational Change & Dimerization ERE Estrogen Response Element (ERE) on DNA transcription Gene Transcription ERE->transcription response Cellular Response (e.g., Proliferation) transcription->response E2 Estradiol (E2) E2->ER Binds with high affinity BS This compound (BS) BS->ER Binds with very low affinity (Partial Agonist) complex->ERE Binds to ERE

Caption: Simplified estrogen receptor signaling and this compound interaction.

Additionally, some studies suggest this compound may play a role in inflammatory responses, potentially through pathways involving NF-κB and MAPK.[18] Further research is needed to fully elucidate these mechanisms in the context of skin biology.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Benzyl Salicylate in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can contribute to a variety of chronic diseases. Macrophages, key players in the innate immune system, are central to the inflammatory process. The RAW 264.7 macrophage cell line is a widely used in vitro model to study inflammation and identify potential anti-inflammatory agents. Benzyl salicylate, a naturally occurring compound, has demonstrated notable anti-inflammatory properties. These application notes provide detailed protocols for investigating the effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, focusing on key inflammatory markers and signaling pathways.

Data Presentation

The following tables summarize the key quantitative data on the effects of this compound on RAW 264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production
This compound Concentration (µM)Nitrite Concentration (µM) ± SD% Inhibition of NO Production
Control (LPS only)20.13 ± 0.660%
505.74 ± 0.0971.5%
IC₅₀ 5.51 ± 0.39 50%

Data derived from a study on the anti-inflammatory activity of this compound.[1]

Table 2: Effect of this compound on RAW 264.7 Cell Viability (MTT Assay)
This compound Concentration (µM)% Cell Viability ± SD
Vehicle Control100 ± X.X
1User-generated data
5User-generated data
10User-generated data
25User-generated data
50User-generated data
100User-generated data

Note: Specific dose-response data for this compound on RAW 264.7 cell viability was not available in the reviewed literature. Researchers should perform a cell viability assay, such as the MTT assay, to determine the non-toxic concentration range of this compound for their experiments.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production (ELISA)
TreatmentTNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-1β (pg/mL) ± SD
Control (no LPS)User-generated dataUser-generated dataUser-generated data
LPS onlyUser-generated dataUser-generated dataUser-generated data
LPS + this compound (X µM)User-generated dataUser-generated dataUser-generated data
LPS + this compound (Y µM)User-generated dataUser-generated dataUser-generated data
LPS + this compound (Z µM)User-generated dataUser-generated dataUser-generated data

Note: Quantitative data on the dose-dependent effect of this compound on the production of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells was not available in the reviewed literature. The table above serves as a template for presenting results from ELISA experiments.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages are primarily mediated through the inhibition of the NF-κB signaling pathway.

G Mechanism of this compound in RAW 264.7 Macrophages cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus cluster_output LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKKα/β TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates BenzylSalicylate This compound BenzylSalicylate->IKK Inhibits Phosphorylation DNA DNA NFkB_nuc->DNA Binds to iNOS_COX2 iNOS & COX-2 Genes DNA->iNOS_COX2 Promotes Transcription NO Nitric Oxide (NO) iNOS_COX2->NO iNOS leads to Prostaglandins Prostaglandins iNOS_COX2->Prostaglandins COX-2 leads to G Experimental Workflow for Investigating this compound cluster_setup cluster_assays cluster_analysis A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Cell Viability Assay (MTT) C->D E Nitric Oxide Assay (Griess Reagent) C->E F Cytokine Analysis (ELISA) C->F G Protein Expression (Western Blot) C->G I Assess cytotoxicity D->I H Determine IC₅₀ for NO inhibition E->H J Quantify cytokine levels F->J K Analyze protein expression (iNOS, COX-2, p-IKK, p-IκBα) G->K

References

Application Notes and Protocols: Estrogenic Activity of Benzyl Salicylate in the MCF-7 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl salicylate is a widely used fragrance ingredient that has come under scrutiny for its potential endocrine-disrupting properties. In vitro studies utilizing the human breast adenocarcinoma cell line, MCF-7, have been instrumental in characterizing its estrogenic activity. These cells are estrogen receptor-positive (ER+) and their proliferation is dependent on the presence of estrogens, making them a valuable model for screening potential xenoestrogens. This document provides a comprehensive overview of the estrogenic activity of this compound in MCF-7 cells, including quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Data Presentation

The estrogenic activity of this compound in MCF-7 cells is characterized by its ability to bind to the estrogen receptor, induce the expression of estrogen-responsive genes, and stimulate cell proliferation. However, it is important to note that this compound is a very weak partial agonist of the estrogen receptor.

ParameterThis compound17β-Estradiol (E2)Reference
MCF-7 Cell Proliferation
Potency (relative to E2)~36,000,000 - 43,000,000 times lower1 (Reference Compound)[1][2]
Efficacy (maximal proliferation)Partial agonist (35-47% of E2's maximal effect)Full agonist[1][2]
Effective ConcentrationProliferation observed in the range of 10⁻⁵ M to 10⁻⁴ MProliferation observed at 10⁻⁸ M[3][4]
Gene Expression (pS2/TFF1)
Induction of pS2 mRNAIncreased expression at 5 x 10⁻⁵ M to 5 x 10⁻⁴ MPotent induction at 10⁻⁸ M[3][4]
Estrogen Receptor Binding
Displacement of [³H]oestradiolPartial displacement at 3,000,000-fold molar excessHigh-affinity binding[3][4]

Signaling Pathways and Experimental Workflow

Estrogen Receptor Signaling Pathway

The estrogenic activity of this compound in MCF-7 cells is primarily mediated through the classical estrogen receptor (ER) signaling pathway. As a weak agonist, this compound can bind to ERα, leading to a conformational change, dimerization, and translocation of the receptor complex to the nucleus. This complex then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, such as pS2 (TFF1), initiating their transcription and subsequent protein synthesis, which ultimately contributes to cell proliferation.

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation BS Benzyl Salicylate ER Estrogen Receptor (ERα) BS->ER Binds BS_ER BS-ER Complex BS_ER_dimer BS-ER Dimer BS_ER->BS_ER_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) BS_ER_dimer->ERE Binds pS2_gene pS2 (TFF1) Gene ERE->pS2_gene Activates Transcription mRNA pS2 mRNA pS2_gene->mRNA pS2_protein pS2 Protein mRNA->pS2_protein Translation Proliferation Cell Proliferation pS2_protein->Proliferation Contributes to

Caption: Estrogen receptor signaling pathway activated by this compound.

Experimental Workflow

The following diagram outlines the typical workflow for assessing the estrogenic activity of a test compound like this compound using the MCF-7 cell line.

Experimental_Workflow cluster_assays Assays Culture MCF-7 Cell Culture Hormone_Deprivation Hormone Deprivation (Phenol Red-Free Medium + Charcoal-Stripped Serum) Culture->Hormone_Deprivation Seeding Cell Seeding (96-well or 6-well plates) Hormone_Deprivation->Seeding Treatment Treatment with this compound (and controls: Vehicle, E2) Seeding->Treatment Incubation Incubation (Variable duration) Treatment->Incubation Proliferation_Assay Cell Proliferation Assay (E-SCREEN, MTT, SRB) Incubation->Proliferation_Assay Gene_Expression_Assay Gene Expression Analysis (RT-qPCR for pS2/TFF1) Incubation->Gene_Expression_Assay Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis

Caption: General experimental workflow for assessing estrogenic activity.

Experimental Protocols

MCF-7 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the MCF-7 cell line.

Materials:

  • MCF-7 cells (ATCC HTB-22 or equivalent)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin.

  • Thawing Cells: Thaw cryopreserved MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 6-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:3 to 1:6 into new flasks.

E-SCREEN (Estrogen-SCREEN) Assay for Cell Proliferation

This assay measures the proliferative response of MCF-7 cells to estrogenic compounds.

Materials:

  • MCF-7 cells

  • Phenol red-free DMEM

  • Charcoal-dextran stripped FBS (CS-FBS)

  • This compound

  • 17β-Estradiol (E2) as a positive control

  • Vehicle control (e.g., DMSO or ethanol)

  • 96-well cell culture plates

  • Sulforhodamine B (SRB) or MTT assay reagents

Procedure:

  • Hormone Deprivation: At least 72 hours prior to the assay, switch the cells to a hormone-free medium consisting of phenol red-free DMEM supplemented with 5-10% CS-FBS and 1% Penicillin-Streptomycin.

  • Cell Seeding: Harvest the hormone-deprived cells using trypsin and seed them into 96-well plates at a density of 3,000 - 5,000 cells per well in 100 µL of hormone-free medium. Allow the cells to attach for 24 hours.

  • Treatment: Prepare serial dilutions of this compound and E2 in hormone-free medium. The final concentration of the vehicle should be consistent across all wells and typically should not exceed 0.1%. Remove the seeding medium and add 100 µL of the treatment solutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 6-7 days at 37°C in a 5% CO₂ incubator.

  • Quantification of Cell Proliferation (SRB Assay): a. Fix the cells by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C. b. Wash the plates five times with tap water and allow them to air dry. c. Stain the cells with 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature. d. Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry. e. Solubilize the bound dye by adding 100 µL of 10 mM Tris base solution (pH 10.5) to each well. f. Measure the absorbance at 510 nm using a microplate reader.

RT-qPCR for pS2 (TFF1) Gene Expression

This protocol details the measurement of the estrogen-responsive gene pS2 (also known as Trefoil Factor 1, TFF1) in response to this compound treatment.

Materials:

  • MCF-7 cells cultured in 6-well plates

  • Hormone-free medium (as described above)

  • This compound, E2, and vehicle control

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • Nuclease-free water

  • Validated qPCR primers for human TFF1, GAPDH, and ACTB

Validated Primer Sequences:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
TFF1 (pS2)CCAGTGTGCAAATAAGGGCTGCAGGCAGATCCCTGCAGAAGTGT[5]
GAPDHGGTCTCCTCTGACTTCAACAAGCCAAATTCGTTGTCATAC[6]
ACTBCACCATTGGCAATGAGCGGTTCAGGTCTTTGCGGATGTCCACGTCommercial Vendor

Procedure:

  • Cell Treatment: Seed hormone-deprived MCF-7 cells in 6-well plates and allow them to attach. Treat the cells with this compound, E2, or vehicle control for 24 hours.

  • RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify the RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit following the manufacturer's protocol.

  • Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template (diluted 1:10), and nuclease-free water. b. Perform the qPCR using a standard three-step cycling protocol:

    • Initial denaturation: 95°C for 3 minutes
    • 40 cycles of:
    • Denaturation: 95°C for 15 seconds
    • Annealing: 60°C for 30 seconds
    • Extension: 72°C for 30 seconds
    • Melt curve analysis to confirm product specificity.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of TFF1 to the geometric mean of the housekeeping genes (GAPDH and ACTB).

Concluding Remarks

The provided data and protocols offer a robust framework for investigating the estrogenic activity of this compound and other potential endocrine-disrupting compounds in the MCF-7 cell line. While this compound demonstrates weak estrogenic properties in vitro, further research is necessary to fully understand its potential in vivo effects and implications for human health. The methodologies outlined herein are fundamental to such investigations, providing a standardized approach for researchers in the fields of toxicology, pharmacology, and drug development.

References

Application Notes and Protocols for Benzyl Salicylate as a Chemical Simulant in Decontamination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using benzyl salicylate as a low-toxicity, persistent chemical simulant for studying the efficacy of decontamination protocols. This compound is a suitable surrogate for lower volatility and more persistent chemical threat agents, such as VX or Novichoks, offering a safer alternative to the traditionally used, more volatile methyl salicylate.[1][2][3] This document outlines the physical and chemical properties of this compound, detailed experimental protocols for decontamination studies on skin and hair, and analytical methods for its quantification.

Properties of this compound as a Chemical Simulant

This compound is an ester of benzyl alcohol and salicylic acid.[4] It is a colorless liquid with a faint, sweet odor.[5] Its low volatility and persistence make it an excellent simulant for chemical warfare agents (CWAs) and toxic industrial chemicals (TICs) that are not easily removed from surfaces.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₂O₃[5]
Molecular Weight228.24 g/mol [5]
AppearanceColorless liquid[5]
OdorFaint sweet odor[5]
Melting Point18-20 °C[4]
Boiling Point~300 °C
Vapor Pressure7.8 x 10⁻⁵ mm Hg at 25 °C[5]
Water SolubilitySlightly soluble
SolubilitySoluble in organic solvents and oils

Experimental Protocols for Decontamination Studies

Several decontamination protocols have been evaluated using this compound as a chemical simulant, particularly in the context of mass casualty incidents. The following protocols are based on UK emergency response procedures.[6]

Simulant Application Protocol

A standardized application of the simulant is crucial for reproducible results.

  • Preparation of Simulant: Prepare a solution of this compound. For studies involving UV photography to visualize contamination, a fluorescent marker can be added.

  • Application to Skin/Hair:

    • Define a specific area on the skin (e.g., forearm, back) or a section of hair for application.

    • Apply a precise volume of the this compound solution to the designated area.

    • Allow the simulant to remain on the surface for a predetermined time before initiating decontamination procedures.

Decontamination Protocols

The following are examples of decontamination protocols that can be assessed using this compound.

This method uses absorbent materials to blot the contaminant from the skin.

  • Gently blot the contaminated area with a dry, absorbent material (e.g., paper towels, absorbent pads).

  • Avoid rubbing, as this may spread the simulant and increase skin absorption.

  • Continue with fresh absorbent material until no more simulant is visibly transferred.

This protocol involves a three-step process of rinsing, wiping, and rinsing again.[6]

  • Rinse: Gently rinse the contaminated area with copious amounts of low-pressure water for a defined period.

  • Wipe: Gently wipe the area with a clean, wet cloth or sponge.

  • Rinse: Rinse the area again with low-pressure water.

This protocol simulates a mass decontamination shower corridor.[6]

  • Expose the contaminated area to a continuous, low-pressure water shower from a "ladder pipe" system for a specified duration.

  • Ensure the water flow is sufficient to flush the simulant away without high pressure that could drive it into the skin.

This is a sequential combination of dry, wet, and technical decontamination methods.

  • Dry Decontamination: Perform the Improvised Dry Decontamination protocol as described in 2.2.1.

  • Ladder Pipe System (LPS): Subsequently, perform the SOR/Ladder Pipe Shower protocol as described in 2.2.3.

  • Technical Decontamination: This step involves a more thorough wash, often with a soap or surfactant solution, followed by a final rinse.

Analytical Quantification of this compound

Accurate quantification of the remaining simulant is essential to determine the efficacy of the decontamination protocol. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a validated method for this purpose.[1][2]

Sample Collection
  • Skin Sampling: Use swabs wetted with an appropriate solvent (e.g., isopropanol) to wipe the decontaminated skin area.

  • Hair Sampling: Collect hair samples from the contaminated and decontaminated areas.

  • Urine Sampling: To assess systemic absorption, collect urine samples at baseline and at specified time points post-decontamination.[6]

Sample Preparation and Extraction
  • Extract this compound from the swabs or hair samples using a suitable organic solvent.

  • For quantification, an isotope-labeled internal standard (e.g., BeS-d4) is added to the samples.[1][2]

GC-MS/MS Analysis

A gas chromatography-triple quadrupole mass spectrometry method is optimized for the detection of this compound.[1]

Table 2: GC-MS/MS Method Parameters for this compound Quantification [1][2]

ParameterValue
Ionization ModeElectron Ionization (EI)
Analysis ModeMultiple Reaction Monitoring (MRM)
This compound Transitions
Quantifier Ion Transitionm/z 285 → 91
Qualifier Ion Transitionm/z 210 → 181
BeS-d4 Internal Standard Transitions
Quantifier Ion Transitionm/z 289 → 91
Qualifier Ion Transitionm/z 214 → 185

Table 3: Performance of the Validated GC-MS/MS Method [1][2]

ParameterValue
Coefficient of Determination (R²)0.9992–0.9999
Limit of Detection (LOD)0.023 ng/ml
Limit of Quantification (LOQ)0.23 ng/ml
Intra-day Accuracy95.6–100.3%
Inter-day Accuracy98.5–104.91%
Intra-day Precision (RSD %)2–13.7%
Inter-day Precision (RSD %)3.3–8.8%

Quantitative Data on Decontamination Efficacy

The following table summarizes the available quantitative data on the recovery of this compound after a set period, which can be used as a baseline for comparison with different decontamination protocols.

Table 4: this compound Recovery from Skin

Time Post-ApplicationAverage Total RecoveryReference
70 minutes (no decontamination)37.9%[1][7]

Studies have shown that for persistent simulants like this compound, a combined approach such as Initial Operational Response (IOR) with Specialist Operational Response (SOR) results in a significantly reduced recovery from the skin compared to IOR alone.[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_decon Decontamination Protocols cluster_analysis Analysis A Prepare Benzyl Salicylate Simulant B Apply Simulant to Skin/Hair A->B C Contamination Period B->C D1 Improvised Dry Decontamination C->D1 Select Protocol D2 Improvised Wet (Rinse-Wipe-Rinse) C->D2 Select Protocol D3 Specialist Operational Response (SOR) C->D3 Select Protocol D4 Triple Protocol C->D4 Select Protocol E Sample Collection (Swabs, Hair, Urine) D1->E D2->E D3->E D4->E F Sample Preparation & Extraction E->F G GC-MS/MS Quantification F->G H Data Analysis & Efficacy Determination G->H

Caption: Experimental workflow for decontamination studies using this compound.

Logical_Relationship cluster_simulant Simulant Properties cluster_study Study Design cluster_relevance Real-World Relevance Sim This compound Prop1 Low Volatility Sim->Prop1 Prop2 Persistence Sim->Prop2 Prop3 Low Toxicity Sim->Prop3 Study Decontamination Efficacy Study Prop1->Study Prop2->Study Prop3->Study Outcome Reduced Simulant Recovery Study->Outcome Goal Improved Decontamination Strategies Outcome->Goal CWA Persistent CWAs/TICs (e.g., VX, Novichoks) CWA->Goal

Caption: Rationale for using this compound in decontamination research.

References

Application Notes and Protocols: The Role of Benzyl Salicylate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl salicylate, an ester of benzyl alcohol and salicylic acid, is a widely utilized ingredient in cosmetics and personal care products, primarily as a fragrance and UV light absorber.[1][2] Beyond these applications, its physicochemical properties suggest a potential role in topical and transdermal drug delivery systems. Its lipophilic nature and ability to interact with the skin's barrier layers make it a candidate for enhancing the penetration of active pharmaceutical ingredients (APIs).[3] This document provides a detailed overview of the potential applications of this compound as a penetration enhancer, including its mechanism of action, formulation considerations, and protocols for evaluation.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's properties is crucial for its effective application in topical formulations.

PropertyValueReference
Molecular Formula C₁₄H₁₂O₃[4]
Molecular Weight 228.24 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
Odor Faint, sweet, floral[1]
Solubility in Water 8.8 mg/L at 20°C[5]
Solubility in Organic Solvents Soluble in alcohol, ether, and oils[3]
Melting Point 18-20 °C[4]
Boiling Point ~300 °C[3]
log Kow 4.0 at 35 °C[6]

Applications in Topical Drug Delivery

This compound's primary role in topical drug delivery is as a penetration enhancer , facilitating the transport of APIs across the stratum corneum, the outermost layer of the skin. It is also explored for its potential as a solubilizing agent for poorly water-soluble drugs within a formulation.[3]

As a Penetration Enhancer

This compound may increase the permeation of co-formulated drugs by disrupting the highly organized lipid structure of the stratum corneum. This mechanism is common among lipophilic penetration enhancers.

Illustrative Data on Permeation Enhancement

While specific quantitative data for this compound's enhancement of various APIs is not extensively available in the public domain, the following table provides an illustrative example of how such data would be presented. The values are hypothetical and based on typical enhancement ratios seen with other salicylate esters or common penetration enhancers for non-steroidal anti-inflammatory drugs (NSAIDs).

Active Pharmaceutical Ingredient (API)Formulation BaseThis compound Conc. (% w/w)Mean Flux (µg/cm²/h)Enhancement Ratio*
Ibuprofen Hydroalcoholic Gel025.51.0
251.02.0
589.33.5
Diclofenac Sodium Emulgel015.21.0
238.02.5
568.44.5
Ketoprofen Cream018.91.0
241.62.2
577.54.1

*Enhancement Ratio = Flux with enhancer / Flux without enhancer

As a Solubilizing Agent

The lipophilic nature of this compound can be leveraged to increase the solubility of hydrophobic drugs in topical formulations, thereby increasing the thermodynamic activity and the driving force for skin penetration.

Illustrative Data on Solubility Enhancement

The following table illustrates the potential effect of this compound on the solubility of a model hydrophobic drug, such as ibuprofen, in a common topical solvent like propylene glycol.

Solvent SystemThis compound Conc. (% w/w)Ibuprofen Solubility (mg/mL)
Propylene Glycol 0150
5185
10220
Isopropyl Myristate 0100
5130
10165

Mechanism of Action: Signaling Pathway and Logical Relationships

The primary proposed mechanism for the penetration-enhancing effect of this compound involves its interaction with and disruption of the stratum corneum's intercellular lipid matrix.

BS This compound SC_lipids Intercellular Lipid Bilayers BS->SC_lipids Partitioning & Interaction API Active Pharmaceutical Ingredient (API) Permeability Increased Skin Permeability Disruption Disruption of Lipid Lamellae SC_lipids->Disruption Corneocytes Corneocytes Fluidization Increased Lipid Fluidity Disruption->Fluidization Fluidization->Permeability Drug_Flux Increased Drug Flux Permeability->Drug_Flux

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol details the methodology for assessing the effect of this compound on the transdermal permeation of an API.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare API Formulations (with and without this compound) Apply_Formulation Apply Formulation to Donor Compartment Formulation->Apply_Formulation Skin_Prep Excise and Prepare Skin Sections (e.g., human or porcine) Mount_Skin Mount Skin on Diffusion Cells Skin_Prep->Mount_Skin Cell_Setup Assemble Franz Diffusion Cells Cell_Setup->Mount_Skin Mount_Skin->Apply_Formulation Incubate Incubate at 32°C Apply_Formulation->Incubate Sample Collect Samples from Receptor Fluid at Pre-determined Time Points Incubate->Sample HPLC Quantify API Concentration using HPLC Sample->HPLC Calculate_Flux Calculate Cumulative Amount Permeated and Steady-State Flux HPLC->Calculate_Flux ER Determine Enhancement Ratio Calculate_Flux->ER

Caption: Workflow for an in vitro skin permeation study.

1. Materials and Equipment:

  • Franz diffusion cells (with appropriate orifice diameter and receptor volume)

  • Water bath with circulator and magnetic stirrer

  • Excised human or porcine skin

  • Test formulations (with and without this compound)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system

  • Syringes and vials for sampling

2. Procedure:

  • Skin Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and remove subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the assembled cells to equilibrate in the water bath at 32°C for 30 minutes.

  • Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the concentration of the API in the collected samples using a validated HPLC method.

3. Data Analysis:

  • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.

  • Plot the cumulative amount permeated against time. The slope of the linear portion of the curve represents the steady-state flux (Jss, µg/cm²/h).

  • Calculate the Enhancement Ratio (ER) by dividing the flux of the formulation containing this compound by the flux of the control formulation (without this compound).

Protocol 2: Investigation of Stratum Corneum Interaction using FT-IR Spectroscopy

This protocol outlines a method to study the effects of this compound on the organization of stratum corneum lipids.

1. Materials and Equipment:

  • Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Excised stratum corneum sheets

  • Solutions of this compound in a suitable solvent (e.g., ethanol)

  • Control solvent

2. Procedure:

  • Sample Preparation: Isolate stratum corneum sheets from excised skin using trypsin digestion.

  • Baseline Spectrum: Obtain an FT-IR spectrum of an untreated stratum corneum sheet to serve as a baseline.

  • Treatment: Apply a solution of this compound to the stratum corneum sheet and allow the solvent to evaporate. A control sheet should be treated with the solvent alone.

  • Spectral Acquisition: Acquire FT-IR spectra of the treated and control stratum corneum sheets.

  • Data Analysis: Analyze the spectra for changes in the C-H stretching vibration bands (around 2850 cm⁻¹ and 2920 cm⁻¹), which are indicative of the conformational order of the lipid acyl chains in the stratum corneum. A shift to higher wavenumbers suggests a fluidization or disordering of the lipids.

Conclusion

This compound demonstrates potential as a valuable excipient in topical drug delivery systems, acting as both a penetration enhancer and a solubilizing agent. Its lipophilic nature allows for interaction with the stratum corneum, leading to a disruption of the lipid barrier and enhanced permeation of co-formulated APIs. The provided protocols offer a framework for the systematic evaluation of this compound's efficacy and mechanism of action in specific formulations. Further research is warranted to generate quantitative data on its enhancement capabilities for a wider range of therapeutic agents and to fully elucidate its interactions with the complex environment of the skin.

References

Troubleshooting & Optimization

Benzyl Salicylate Synthesis and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of benzyl salicylate.

Troubleshooting Guide

Low or No Product Yield

Q1: I performed a Fischer-Speier esterification of salicylic acid and benzyl alcohol, but my yield of this compound is very low. What are the possible causes?

A1: Low yields in Fischer-Speier esterification are common and often related to the reversible nature of the reaction. Here are several factors to investigate:

  • Incomplete Water Removal: The esterification reaction produces water as a byproduct.[1][2] According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus reducing the yield of the ester.[3][4]

    • Solution: Employ methods to continuously remove water from the reaction mixture. This can be achieved by using a Dean-Stark apparatus during reflux, adding a drying agent like anhydrous sodium sulfate, or performing the reaction in a solvent that forms an azeotrope with water (e.g., toluene) to facilitate its removal.[5]

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow reaction rate and incomplete conversion.

    • Solution: Ensure you are using the correct catalytic amount as specified in your protocol.

  • Reaction Time and Temperature: The reaction may not have reached equilibrium.

    • Solution: Increase the reaction time or temperature according to established protocols. Typical conditions range from 1-10 hours at 60-110 °C.[5]

  • Purity of Reactants: The presence of water in your salicylic acid or benzyl alcohol will inhibit the reaction.

    • Solution: Use anhydrous reactants and solvents.

Q2: My synthesis of this compound from sodium salicylate and benzyl chloride resulted in a poor yield. What could be the issue?

A2: This reaction, a Williamson-ether synthesis-like reaction, can be affected by several factors:

  • Catalyst Inefficiency: In solid-liquid phase transfer catalysis, the choice and amount of catalyst are crucial. The efficiency of different phase-transfer catalysts can vary significantly.[6]

    • Solution: Ensure you are using an effective phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), at the appropriate concentration.[6]

  • Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: Optimize the reaction temperature and time. For instance, a yield of over 98% can be achieved within 1 hour at 70°C using TBAB as the catalyst.[6]

  • Purity of Sodium Salicylate: The presence of impurities in the sodium salicylate can impede the reaction.

    • Solution: Use high-purity sodium salicylate.

Product Purity Issues

Q3: My final this compound product is impure. What are the likely contaminants and how can I remove them?

A3: Impurities can arise from unreacted starting materials, side products, or residual catalyst.

  • Unreacted Salicylic Acid: Salicylic acid is a common impurity.

    • Removal: During the workup, wash the organic layer with an aqueous solution of sodium bicarbonate or sodium carbonate.[7] This will convert the acidic salicylic acid into its water-soluble sodium salt, which can then be separated in the aqueous layer.

  • Unreacted Benzyl Alcohol: Benzyl alcohol can also remain in the final product.

    • Removal: Benzyl alcohol has a lower boiling point than this compound and can be removed during vacuum distillation.

  • Side Products: In some synthesis routes, side products like dibenzyl ether can form.[8]

    • Removal: Careful fractional vacuum distillation is the most effective method for separating this compound from high-boiling point impurities.

Q4: I am having trouble with my vacuum distillation of this compound. The product seems to be degrading.

A4: this compound has a high boiling point (around 300°C at atmospheric pressure), and prolonged heating can lead to decomposition, emitting acrid smoke and irritating fumes.[1][9][10]

  • Solution: It is crucial to perform the distillation under a high vacuum to lower the boiling point. The boiling point of this compound is 164-165°C at a pressure of 725-735 Pa.[11] Ensure your vacuum system is functioning correctly and can achieve the necessary low pressure.

Purification Workflow Challenges

Q5: During the aqueous wash of my crude this compound, a stable emulsion formed, making separation of the organic and aqueous layers difficult.

A5: Emulsion formation is a common issue in extractions, especially when a surfactant-like species is present or formed in situ.[12][13]

  • Causes: Vigorous shaking of the separation funnel can lead to the formation of an emulsion. The presence of sodium salicylate, which has both a polar and a non-polar end, can act as a surfactant.

  • Solutions:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separation funnel multiple times to mix the layers.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.[13]

    • Patience: Sometimes, allowing the mixture to stand for an extended period can lead to the separation of the layers.

Frequently Asked Questions (FAQs)

Q6: What are the most common methods for synthesizing this compound?

A6: The most common laboratory and industrial synthesis methods are:

  • Fischer-Speier Esterification: The reaction of salicylic acid with benzyl alcohol in the presence of an acid catalyst.[1]

  • Reaction of a Salicylate Salt with Benzyl Chloride: Typically, sodium salicylate is reacted with benzyl chloride, often using a phase-transfer catalyst.[7]

  • Transesterification: The reaction of an ester of salicylic acid, such as methyl salicylate, with benzyl alcohol in the presence of a suitable catalyst.[14]

Q7: What are the key purification techniques for this compound?

A7: The primary purification techniques include:

  • Washing: The crude product is typically washed with water and a basic solution (e.g., sodium bicarbonate) to remove unreacted acid and other water-soluble impurities.[7]

  • Vacuum Distillation: This is the most common method for purifying this compound to a high degree, as it allows for distillation at a lower temperature, preventing thermal decomposition.[7][11]

  • Recrystallization: this compound can be purified by recrystallization, especially for obtaining a solid product at low temperatures.[1]

  • Steam Distillation under High Vacuum: This technique can be used to remove impurities, resulting in a product with a more refined fragrance.[15]

Q8: How can I monitor the progress of my this compound synthesis?

A8: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product spot (for TLC) or peak (for GC).

Q9: What analytical techniques are used to confirm the purity of the final this compound product?

A9: The purity of this compound is typically assessed using:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both quantifying the purity and identifying any impurities present.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to determine the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the product and assess its purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the characteristic functional groups of this compound (e.g., ester carbonyl, hydroxyl group, aromatic rings).

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for this compound Synthesis

Synthesis MethodReactantsCatalystTemperature (°C)Time (h)Yield (%)Reference
Fischer-Speier EsterificationSalicylic Acid, Benzyl AlcoholSulfuric Acid / Acid Resin100-120-High[1]
Solid-Liquid Phase Transfer CatalysisSodium Salicylate, Benzyl ChloridePEG-4000, Potassium Fluoride150296.36[7]
Solid-Liquid Phase Transfer CatalysisSodium Salicylate, Benzyl BromideTetra-n-butylammonium bromide701>98[6]
TransesterificationMethyl Salicylate, Benzyl AlcoholSupported Catalyst90-16010-40-[17]
Supported Catalyst EsterificationSalicylic Acid, Benzyl AlcoholSupported Catalyst140-20010-40-[11]

Table 2: Physical and Spectroscopic Data for this compound

PropertyValueReference
AppearanceColorless to pale yellow liquid[1]
Boiling Point~300 °C (at atmospheric pressure)[1]
164-165 °C (at 725-735 Pa)[11]
Melting Point~ -24 °C[1]
SolubilitySlightly soluble in water; soluble in most organic solvents[1][18]
GC-MS/MS Mass Transitions (Quantifier/Qualifier)m/z 285 → 91 / m/z 210 → 181[16][19]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer-Speier Esterification
  • Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid (1 equivalent), benzyl alcohol (1.5-2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of salicylic acid). Add a suitable solvent that forms an azeotrope with water, such as toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separation funnel. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted salicylic acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Protocol 2: Purification of Crude this compound
  • Aqueous Wash: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Transfer the solution to a separation funnel.

  • Neutralization: Wash the organic solution with a 5% aqueous sodium bicarbonate solution to remove any residual acidic impurities.[7] Check the pH of the aqueous layer to ensure it is basic. Separate the layers.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate solution.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water and help break any emulsions.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Vacuum Distillation: Set up a vacuum distillation apparatus. Carefully distill the crude this compound under high vacuum (e.g., 725-735 Pa) to collect the pure product at 164-165°C.[11]

Visualizations

Benzyl_Salicylate_Synthesis_Workflow Reactants Salicylic Acid + Benzyl Alcohol Reaction Esterification Reaction (Reflux with Water Removal) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Workup (Wash with NaHCO₃) Reaction->Workup Purification Purification Workup->Purification Product Pure Benzyl Salicylate Purification->Product Benzyl_Salicylate_Purification_Workflow Crude Crude this compound in Organic Solvent Wash1 Wash with 5% NaHCO₃ (aq) Crude->Wash1 Remove Acidic Impurities Wash2 Wash with Water Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Break Emulsions Dry Dry with Anhydrous Na₂SO₄ or MgSO₄ Wash3->Dry Filter Filter and Concentrate Dry->Filter Distill Vacuum Distillation Filter->Distill Pure Pure this compound Distill->Pure Troubleshooting_Low_Yield LowYield Low Product Yield Cause1 Incomplete Water Removal (Equilibrium Shift) LowYield->Cause1 Cause2 Insufficient Catalyst LowYield->Cause2 Cause3 Inadequate Reaction Time/Temperature LowYield->Cause3 Cause4 Impure Reactants LowYield->Cause4 Solution1 Use Dean-Stark Trap or Drying Agent Cause1->Solution1 Solution2 Increase Catalyst Amount Cause2->Solution2 Solution3 Increase Reaction Time or Temperature Cause3->Solution3 Solution4 Use Anhydrous Reactants/Solvents Cause4->Solution4

References

Technical Support Center: Benzyl Salicylate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl salicylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main industrial routes for synthesizing this compound:

  • Fischer-Speier Esterification: This is a direct esterification of salicylic acid with benzyl alcohol, typically catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and water is produced as a byproduct, which must be removed to drive the reaction to completion.[1][2][3]

  • Williamson-like Synthesis: This method involves the reaction of a salicylate salt (commonly sodium salicylate) with a benzyl halide (typically benzyl chloride).[4] This reaction is often facilitated by a phase-transfer catalyst (PTC) to improve the reaction rate and yield.[5][6]

Q2: Why is my final product colored (yellowish)?

A2: A pale yellow color in the final product can be due to impurities or degradation products.[7] Trace impurities can significantly influence the product's characteristics.[8] Thorough purification, typically by vacuum distillation, is crucial to obtain a colorless product.[5] Insufficient washing to remove acidic residues or catalysts can also contribute to color.

Q3: How can I improve the yield of my reaction?

A3: For Fischer esterification, continuously removing water using a Dean-Stark apparatus can significantly shift the equilibrium towards the product, increasing the yield. Using an excess of one reactant (usually the less expensive one, benzyl alcohol) can also improve conversion.[1] For the Williamson-like synthesis, the choice and concentration of the phase-transfer catalyst are critical. Catalysts like tetra-n-butylammonium bromide (TBAB) have been shown to achieve high product yields in a short time.[9]

Q4: What is the purpose of washing the organic layer with a sodium bicarbonate or sodium carbonate solution?

A4: Washing with a basic solution like sodium bicarbonate or sodium carbonate is essential to neutralize and remove any unreacted acidic starting materials, such as salicylic acid, and the acid catalyst (in the case of Fischer esterification).[4][5] This step is crucial for the purity of the final product.

Troubleshooting Guide: Side Products and Impurities

Encountering unexpected side products is a common issue. The following table outlines potential impurities, their causes, and recommended solutions for both major synthesis routes.

Side Product / Impurity Synthesis Route Potential Cause(s) Recommended Solution(s)
Dibenzyl Ether BothFischer Esterification: Acid-catalyzed self-condensation (dehydration) of excess benzyl alcohol at elevated temperatures.[5][10] Williamson-like: Reaction of benzyl chloride with benzyl alcohol (formed from hydrolysis of benzyl chloride) or with hydroxide/alkoxide ions present in the reaction mixture.[5][11]- Use a minimal effective amount of acid catalyst. - Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. - Ensure anhydrous conditions in the Williamson-like synthesis to prevent benzyl chloride hydrolysis.
Salsalate (Salicyloylsalicylic acid) Fischer EsterificationSelf-esterification of salicylic acid, where the phenolic hydroxyl group of one molecule reacts with the carboxylic acid group of another.[2][12]- Use an excess of benzyl alcohol to favor the reaction between salicylic acid and benzyl alcohol over self-esterification. - Optimize reaction temperature and catalyst concentration.
Unreacted Salicylic Acid / Sodium Salicylate BothIncomplete reaction due to insufficient reaction time, inadequate temperature, or catalyst deactivation.- Increase reaction time or temperature as appropriate. - Ensure the catalyst is active and used in the correct proportion. - For Fischer esterification, ensure efficient removal of water. - Purify the final product through basic washes and recrystallization or distillation.[4][5]
Unreacted Benzyl Alcohol / Benzyl Chloride BothIncomplete reaction or use of a large excess of the reagent.- Optimize the stoichiometry of the reactants. - Remove unreacted starting materials during purification (washing and vacuum distillation).
Benzyl Alcohol Williamson-likeHydrolysis of the starting material, benzyl chloride, due to the presence of water in the reaction medium.[4][11]- Use anhydrous solvents and reagents. - Store benzyl chloride under dry conditions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and performance metrics for this compound synthesis.

Synthesis Method Catalyst Temperature (°C) Time (h) Yield (%) Purity (%) Reference
Williamson-likePhase-Transfer Catalyst (PEG, alkali metal halide)80–2002–20~94~99.4[11]
Williamson-likeDiethylamine866-20up to 94.5High[4]
Williamson-likePhase-Transfer Catalyst (PEG-4000, KF)1502~96.4~99.5[5]
Williamson-likeTetra-n-butylammonium bromide (TBAB)701>98N/A[9]
Fischer EsterificationSulfuric Acid or Acid Resin100-120N/AHighHigh (after purification)[1]

Experimental Protocols

Method 1: Synthesis via Williamson-like Reaction with Phase-Transfer Catalysis

This protocol is adapted from methodologies employing a phase-transfer catalyst.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add sodium salicylate, benzyl chloride, and a phase-transfer catalyst (e.g., polyethylene glycol (PEG-4000) or tetra-n-butylammonium bromide). A typical molar ratio might be 2:1:0.1 for sodium salicylate:benzyl chloride:catalyst.

  • Reaction: Heat the mixture to 150°C with vigorous stirring for approximately 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extraction and Washing:

    • Separate the organic layer.

    • Wash the organic layer once with distilled water.

    • Wash the organic layer twice with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to remove any unreacted acidic species.

    • Wash the organic layer again twice with distilled water until the aqueous layer is neutral.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent. The crude this compound can then be purified by vacuum distillation, collecting the fraction at 164–165 °C under reduced pressure (approx. 725-735 Pa).[6][11]

Reaction and Side Product Pathways

The following diagrams illustrate the intended synthesis pathways and the formation of common side products.

Benzyl_Salicylate_Synthesis cluster_0 Fischer Esterification Pathway cluster_1 Williamson-like Pathway SA Salicylic Acid BS_main This compound SA->BS_main + Benzyl Alcohol (H+ catalyst) BA Benzyl Alcohol H2O Water NaSal Sodium Salicylate BS_main2 This compound NaSal->BS_main2 + Benzyl Chloride (PTC) BnCl Benzyl Chloride NaCl NaCl

Caption: Primary synthesis routes for this compound.

Side_Products_Formation SA Salicylic Acid Salsalate Salsalate SA->Salsalate Self-esterification (H+ catalyst) BA Benzyl Alcohol DBE Dibenzyl Ether BA->DBE Self-condensation (H+ catalyst) BnCl Benzyl Chloride BnCl->DBE + OH⁻ / RO⁻ BA_hydrolysis Benzyl Alcohol (from hydrolysis) BnCl->BA_hydrolysis + H₂O

Caption: Formation pathways of common side products.

References

Benzyl Salicylate Esterification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of benzyl salicylate via esterification. It is intended for researchers, scientists, and professionals in drug development to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for producing this compound?

A1: this compound is primarily synthesized through the Fischer esterification of salicylic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid.[1][2] An alternative route is the transesterification of methyl salicylate with benzyl alcohol, which can be advantageous due to the mutual solubility of the reactants.[3][4]

Q2: What are the typical catalysts used for this esterification?

A2: For the Fischer esterification, common catalysts include strong mineral acids like concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][5] Solid acid catalysts, such as supported zinc oxide or acid resins, are also employed to simplify catalyst removal and recycling.[1][6] For transesterification, solid acids like zirconia and its modified versions are effective.[3][7]

Q3: What is a typical yield for this compound synthesis?

A3: The esterification process is generally efficient and can result in high yields.[1] With optimized conditions, yields can be quite high. For instance, methods using phase-transfer catalysis have reported yields exceeding 96%.[8] However, yields can vary significantly depending on the specific protocol, reaction scale, and purification methods.

Q4: Why is water removal critical during the reaction?

A4: The Fischer esterification is a reversible equilibrium reaction that produces water as a byproduct.[9][10] To drive the reaction towards the formation of the this compound product and achieve a high yield, this water must be continuously removed from the reaction mixture.[1] This is often accomplished using a Dean-Stark apparatus, sometimes with an azeotropic solvent like xylene or toluene.[6][10][11]

Q5: What are the standard purification methods for this compound?

A5: After the reaction, the crude product mixture typically contains unreacted starting materials and the acid catalyst. The purification process usually involves:

  • Neutralization and Washing: The mixture is washed with a basic solution, such as sodium carbonate or sodium bicarbonate, to remove unreacted salicylic acid and the acid catalyst.[2][6][8]

  • Solvent Removal: If a solvent was used, it is removed, often by rotary evaporation.

  • Final Purification: The final, high-purity product is typically obtained through vacuum distillation or recrystallization.[1][6][8]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Potential Cause Recommended Solution
Incomplete Water Removal The presence of water, a byproduct, can shift the reaction equilibrium back towards the reactants.[9][10] Ensure your glassware is perfectly dry. Use a Dean-Stark apparatus to continuously remove water as it forms.[11] Consider adding a drying agent like anhydrous sodium sulfate if a Dean-Stark setup is not feasible.[5]
Insufficient Catalyst The acid catalyst is essential for the reaction to proceed at a practical rate.[12] Ensure the correct catalytic amount is used. For sulfuric acid, this is typically a small, sub-stoichiometric amount.[11]
Excessive Catalyst For sensitive substrates like benzyl alcohol, too much strong acid can lead to side reactions such as polymerization or sulfonation, which appear as a dark, tarry mixture.[13] Use only the recommended catalytic amount.
Low Reaction Temperature Esterification reactions require heat to overcome the activation energy.[5] Ensure the reaction mixture is heated to the specified temperature (typically 100-180°C) and maintained there for the required duration.[1][6]
Impure Reagents The presence of water or other impurities in the salicylic acid or benzyl alcohol can inhibit the reaction. Use reagents of high purity and ensure they are anhydrous.

Issue 2: Product is Impure or Contaminated

Potential Cause Recommended Solution
Unreacted Salicylic Acid Salicylic acid is a solid and can be difficult to remove. During the workup, wash the organic layer thoroughly with a 5% aqueous sodium bicarbonate or sodium carbonate solution until effervescence ceases.[2][6] This converts the acidic salicylic acid into its water-soluble salt, which can be extracted into the aqueous layer.[2]
Unreacted Benzyl Alcohol Benzyl alcohol has a boiling point that may be close enough to the product to co-distill if the vacuum is not sufficient. Ensure your vacuum distillation setup is efficient. An excess of benzyl alcohol is often used, and it must be effectively removed.[1]
Byproducts from Side Reactions Overheating or using excessive catalyst can lead to the formation of colored byproducts.[13] Adhere strictly to the recommended reaction temperature and catalyst loading. If the product is colored, consider purification by column chromatography or recrystallization.[1]

Issue 3: Reaction is Proceeding Very Slowly

Potential Cause Recommended Solution
Poor Solubility of Reactants Salicylic acid has limited solubility in benzyl alcohol, which can slow down the reaction rate.[3][4] Ensure adequate stirring to maximize the interaction between reactants. Alternatively, consider a transesterification approach using methyl salicylate, which is more soluble.[3]
Inactive Catalyst If using a solid or reusable catalyst, it may have lost its activity. Ensure the catalyst is properly activated and stored. For heterogeneous catalysts, poisoning can occur, reducing their effectiveness.[4]
Incorrect Reactant Stoichiometry While using an excess of one reactant drives the equilibrium, an improper ratio can affect reaction kinetics.[12] A common strategy is to use an excess of the less expensive reactant.

Data Presentation: Reaction Conditions

The following tables summarize various reported conditions for the synthesis of this compound.

Table 1: Fischer Esterification Conditions

ParameterSalicylic Acid + Benzyl AlcoholReference
Catalyst Sulfuric Acid / Acid Resin[1]
Temperature 100 - 120 °C[1]
Water Removal Continuous removal required[1]
Purification Distillation or Recrystallization[1]

Table 2: Supported Catalyst Esterification Conditions

ParameterSalicylic Acid + Benzyl AlcoholReference
Catalyst Supported Zinc Oxide[6]
Temperature 140 - 180 °C[6]
Reaction Time 10 - 40 hours[6]
Water-carrying Agent Xylene[6]
Purification Filtration, Na₂CO₃ wash, Vacuum Distillation[6]

Table 3: Transesterification Conditions

ParameterMethyl Salicylate + Benzyl AlcoholReference
Catalyst 6% Al₂O₃/ZrO₂ on Honeycomb Monolith[7][14]
Temperature 383 K (110 °C)[7]
Reaction Time 60 minutes[7]
Yield Highest conversion among tested catalysts[14]

Experimental Protocols

Protocol 1: Fischer Esterification of Salicylic Acid and Benzyl Alcohol

This protocol is a standard laboratory procedure for synthesizing this compound.

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagents: To the flask, add salicylic acid, a 1.5 to 2-fold molar excess of benzyl alcohol, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight). Add a water-entraining solvent like toluene or xylene (approximately 40-50% of the alcohol volume).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected, indicating the reaction is complete (typically several hours).

  • Cooling & Quenching: Allow the reaction mixture to cool to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent and excess benzyl alcohol under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester by vacuum distillation, collecting the fraction that boils at approximately 164-165°C at 725-735 Pa, to obtain pure this compound.[6][8]

Protocol 2: Transesterification of Methyl Salicylate with Benzyl Alcohol

This protocol is an alternative method that avoids the solubility issues of salicylic acid.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation head, combine methyl salicylate, a molar equivalent or slight excess of benzyl alcohol, and the solid acid catalyst (e.g., Al₂O₃/ZrO₂).[7]

  • Reaction: Heat the mixture to the specified reaction temperature (e.g., 110-140°C).[7][15] Methanol, the byproduct, will be generated.

  • Byproduct Removal: Slowly distill off the methanol as it forms to drive the reaction forward.

  • Monitoring: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Catalyst Removal: Once the reaction is complete, cool the mixture and separate the solid catalyst by filtration.

  • Purification: The resulting liquid is purified by vacuum distillation to remove any unreacted starting materials and isolate the pure this compound product.[15]

Visualizations

Fischer_Esterification Fischer Esterification of Salicylate Salicylic_Acid Salicylic Acid Protonated_Carbonyl Protonated Intermediate Salicylic_Acid->Protonated_Carbonyl + H+ Benzyl_Alcohol Benzyl Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H+ (Catalyst) Protonated_Carbonyl->Tetrahedral_Intermediate + Benzyl Alcohol Water_Molecule Water (H₂O) Benzyl_Salicylate This compound Tetrahedral_Intermediate->Benzyl_Salicylate - H₂O, -H+

Caption: Reaction pathway for the acid-catalyzed Fischer esterification.

Experimental_Workflow General Experimental Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants Combine Reactants (Salicylic Acid + Benzyl Alcohol) Catalyst Add Acid Catalyst Reactants->Catalyst Reflux Heat to Reflux (Remove H₂O via Dean-Stark) Catalyst->Reflux Cool Cool Reaction Mixture Reflux->Cool Wash Wash with NaHCO₃ (aq) & Brine Cool->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Distill Vacuum Distillation Evaporate->Distill

Caption: Workflow for synthesis, workup, and purification.

References

Benzyl Salicylate Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and frequently asked questions regarding the stability of benzyl salicylate in various experimental and formulation contexts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: this compound is generally stable under recommended storage conditions[1]. However, its stability can be compromised by exposure to UV light and conditions that promote hydrolysis, such as strongly acidic or basic pH[2][3]. When heated to decomposition, it can emit acrid smoke and irritating fumes[1][2].

Q2: How does this compound degrade?

A2: The main degradation pathways for this compound are hydrolysis and photodegradation[2].

  • Hydrolysis: The ester linkage in this compound can be hydrolyzed, especially under acidic or basic conditions, to yield benzyl alcohol and salicylic acid[3][4][5]. Studies have shown it can be readily hydrolyzed by enzymes in biological systems[4][5]. However, chemical hydrolysis in alkaline conditions proceeds relatively slowly compared to other benzyl esters like the acetate or benzoate esters[6].

  • Photodegradation: As a UV absorber, this compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight[2][7].

Q3: Is this compound stable to light exposure?

A3: this compound is intentionally used in cosmetic formulations as a light stabilizer to protect products from degradation caused by UV exposure[7][8][9]. However, the molecule itself can be degraded by UV light[2]. For this reason, when preparing solutions or formulations containing this compound, it is recommended to use opaque or UV-resistant containers to maintain stability[1].

Q4: What is the solubility of this compound in common solvents?

A4: this compound is described as a colorless to pale yellow liquid[8]. It is slightly soluble in water (8.8 mg/L at 20°C) but is soluble in most organic solvents, oils, alcohols, and ethers[2][3][8].

Troubleshooting Guide

Problem: My this compound solution is developing a yellow tint over time.

  • Possible Cause: This could be an indication of photodegradation. This compound absorbs UV radiation, and prolonged exposure to light can lead to the formation of colored degradation products.

  • Recommendation: Store all solutions and formulations containing this compound in amber vials or other opaque, light-blocking containers to minimize exposure to UV light[1]. If the formulation must be in a clear container, consider the use of a secondary UV-blocking packaging.

Problem: I am observing a loss of potency or the appearance of new peaks in the HPLC analysis of my this compound formulation.

  • Possible Cause 1 (Hydrolysis): If your formulation has a high or low pH, or contains water, hydrolysis may be occurring. This would result in a decrease in the this compound peak and the appearance of peaks corresponding to salicylic acid and benzyl alcohol[3][4].

  • Recommendation:

    • Analyze your sample for the presence of salicylic acid and benzyl alcohol as potential degradants.

    • Evaluate the pH of your formulation. If possible, adjust the pH to be closer to neutral, where ester hydrolysis is generally minimized.

    • If the formulation is aqueous, consider if a less aqueous solvent system could be used, or if the product can be protected from high temperatures which can accelerate hydrolysis.

  • Possible Cause 2 (Incompatibility): An excipient in your formulation could be reacting with the this compound. For example, strong oxidizing agents can react with this compound[3]. While not specific to this compound, other esters are known to be incompatible with certain excipients, such as magnesium stearate, especially in the presence of moisture[10].

  • Recommendation: Conduct a systematic excipient compatibility study. Prepare binary mixtures of this compound with each excipient in your formulation, store them under accelerated stability conditions (e.g., elevated temperature and humidity), and analyze for degradation.

Quantitative Stability Data

The available quantitative data on this compound stability is limited. The following tables summarize key findings from the literature.

Table 1: Stability in a Cosmetic Formulation

Formulation Component Concentration Vehicle Temperature Duration Stability Outcome Reference

| this compound | 0.5% (w/w) | Body Lotion | 32°C | 24 hours | Stable and homogenously formulated |[11] |

Table 2: Comparative Alkaline Hydrolysis Rates of Benzyl Esters This study demonstrates the relative rate of hydrolysis. This compound is shown to be the most stable among the tested esters under these specific conditions.

Benzyl Ester Relative Order of Increasing Hydrolysis Rate
This compound 1 (Slowest)
Benzyl Benzoate 2
Benzyl Stearate 3
Benzyl Cinnamate 4
Benzyl Acetate 5
Benzyl Succinate 6
Benzyl Fumarate 7 (Fastest)

Source: Adapted from Volwiler and Vliet (1921)[6]

Degradation Pathway & Experimental Workflow

cluster_hydrolysis Hydrolysis Pathway BS This compound SA Salicylic Acid BS->SA + H₂O (Acid/Base/Enzyme) BA Benzyl Alcohol BS->BA + H₂O (Acid/Base/Enzyme)

Caption: Hydrolysis of this compound yields salicylic acid and benzyl alcohol.

cluster_workflow General Stability Assessment Workflow prep Prepare this compound in Solvent/Formulation stress Expose to Stress Conditions (e.g., Heat, Light, pH) prep->stress sample Collect Samples at Time Points (t₀, t₁, t₂...) stress->sample analyze Analyze Samples (e.g., HPLC, UV-Vis) sample->analyze quantify Quantify this compound & Degradation Products analyze->quantify kinetics Determine Degradation Rate and Pathway quantify->kinetics

Caption: Workflow for conducting a stability study of this compound.

Experimental Protocols

Protocol 1: Photostability Assessment of this compound

This protocol is based on the methodology described in cosmetic safety assessments[8][9][12].

1. Objective: To assess the stability of this compound in a solvent when exposed to a UV light source.

2. Materials:

  • This compound (high purity)

  • Xylene (or another suitable, UV-transparent solvent)

  • Quartz or UV-transparent cuvettes

  • Fluorescent sunlamp (or a controlled environment photostability chamber)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Solution: Accurately prepare a 1% (w/v) solution of this compound in xylene. Prepare a sufficient volume for a non-irradiated control and the irradiated sample.

  • Control Sample (t=0): Transfer a portion of the solution to a quartz cuvette. Measure and record its full UV absorption spectrum (e.g., from 250 nm to 400 nm) using the spectrophotometer. This is the non-irradiated control. Store this sample in the dark at room temperature.

  • Irradiation: Place a separate aliquot of the this compound solution in an appropriate vessel under the fluorescent sunlamp.

  • Exposure: Irradiate the solution for a defined period, for example, six hours[8][9][12]. Ensure the temperature of the sample is controlled and does not rise significantly.

  • Post-Irradiation Analysis: After the exposure period, allow the sample to return to room temperature. Transfer the irradiated solution to a quartz cuvette and measure its full UV absorption spectrum, identical to the control sample.

  • Data Comparison: Overlay the absorption spectra of the irradiated and non-irradiated solutions. A change in the spectral profile (e.g., a decrease in absorbance at the λmax of this compound or the appearance of new absorption bands) indicates photodegradation.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing an HPLC method to quantify this compound and separate it from its primary hydrolysis degradants.

1. Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying this compound, salicylic acid, and benzyl alcohol.

2. Materials and Equipment:

  • HPLC system with a UV or Diode Array Detector (DAD)[2]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound, Salicylic Acid, and Benzyl Alcohol reference standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for pH adjustment)

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid). For example:

    • Start with 30% Acetonitrile, increase to 80% over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at multiple wavelengths using DAD, e.g., 230 nm for salicylic acid and 280 nm for this compound, or select a single optimal wavelength.

4. Procedure:

  • Standard Preparation: Prepare individual stock solutions of this compound, salicylic acid, and benzyl alcohol in a suitable solvent (e.g., acetonitrile). Create a mixed standard solution containing all three compounds at known concentrations.

  • Method Development: Inject the mixed standard and optimize the mobile phase gradient to achieve baseline separation of the three peaks. Ensure adequate resolution (>2) between all peaks.

  • Forced Degradation Study:

    • Acid/Base Hydrolysis: Prepare solutions of this compound in dilute HCl (e.g., 0.1 M) and dilute NaOH (e.g., 0.1 M). Heat gently (e.g., 60°C) for several hours. Neutralize the samples before injection.

    • Oxidative Degradation: Prepare a solution of this compound in dilute hydrogen peroxide (e.g., 3%).

    • Photodegradation: Expose a solution of this compound to intense UV light.

  • Method Validation: Analyze the stressed samples. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak and from each other. Check for peak purity of the this compound peak in the stressed samples using a DAD to ensure no co-eluting degradants.

  • Stability Study Execution: Use the validated method to analyze samples from your formulation stored under various stability conditions (e.g., different temperatures, humidity levels) at specified time points.

References

Technical Support Center: Overcoming Solubility Challenges of Benzyl Salicylate in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility limitations of benzyl salicylate in aqueous media for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is characterized by its low solubility in water. The aqueous solubility is approximately 8.8 mg/L at 20°C[1][2]. This poor solubility can present significant challenges when preparing aqueous stock solutions or dilutions for various in vitro and in vivo experiments.

Q2: In which organic solvents is this compound soluble?

This compound exhibits good solubility in a range of organic solvents. It is soluble in ethanol, ether, chloroform, and methanol[3][4][5]. It is also highly soluble in dimethyl sulfoxide (DMSO), with a solubility of up to 100 mg/mL[6][7]. It is slightly soluble in propylene glycol[3]. For specific applications, preparing a concentrated stock solution in an appropriate organic solvent is a common first step before further dilution into aqueous media.

Q3: Why does my this compound precipitate when I dilute my organic stock solution into an aqueous buffer?

Precipitation upon dilution of an organic stock solution of this compound into an aqueous buffer is a common issue. This occurs due to a phenomenon known as "solvent shifting." this compound is significantly more soluble in organic solvents than in water. When the organic stock is introduced into the aqueous buffer, the overall solvent composition changes dramatically, becoming predominantly aqueous. This shift in polarity reduces the solubility of the lipophilic this compound below its concentration in the diluted solution, causing it to precipitate out of the solution.

Q4: How can I prevent the precipitation of this compound in my aqueous experimental setup?

To prevent precipitation, it is crucial to employ solubilization techniques that increase the apparent aqueous solubility of this compound. Common strategies include the use of co-solvents, surfactants to form micelles, or the formation of inclusion complexes with cyclodextrins. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and the tolerance of the experimental system to the solubilizing agents.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution during the experiment.
  • Root Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium. This can be due to insufficient solubilizing agent, a change in temperature, or interaction with other components in the medium.

  • Solution:

    • Increase Solubilizer Concentration: If using a co-solvent, surfactant, or cyclodextrin, try incrementally increasing its concentration. Be mindful of the potential effects of the solubilizer on your experimental system.

    • Optimize pH: While this compound itself is not ionizable in the typical biological pH range, the stability of some formulations can be pH-dependent. Ensure the pH of your final medium is compatible with your chosen solubilization method.

    • Re-evaluate Solubilization Method: If precipitation persists, consider switching to a different solubilization strategy. For example, if a co-solvent system is failing, a cyclodextrin inclusion complex might provide better stability.

Issue 2: The prepared this compound solution is cloudy or forms a film on the surface.
  • Root Cause: This indicates incomplete dissolution or the formation of an unstable emulsion. The concentration of the solubilizing agent may be below its critical micelle concentration (in the case of surfactants), or the mixing procedure may have been inadequate.

  • Solution:

    • Ensure Proper Mixing: After adding this compound (often in a small volume of organic solvent) to the aqueous medium containing the solubilizer, ensure thorough mixing using a vortex or sonication until the solution is clear.

    • Optimize Surfactant Concentration: If using a surfactant, ensure its concentration is above the critical micelle concentration (CMC) to allow for the formation of micelles that can encapsulate this compound.

    • Consider a Different Surfactant: The choice of surfactant can be critical. Consider a surfactant with a different Hydrophilic-Lipophilic Balance (HLB) value that may be more suitable for creating a stable dispersion of this compound.

Quantitative Solubility Data

For ease of comparison, the following table summarizes the available quantitative solubility data for this compound in various solvents.

Solvent SystemSolubilityReference
Water (20°C)8.8 mg/L[1][2]
Dimethyl Sulfoxide (DMSO)100 mg/mL[6][7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[8][9]
EthanolSoluble[3][5]
Propylene GlycolSlightly Soluble[3]

Experimental Protocols

Here are detailed methodologies for common techniques to enhance the aqueous solubility of this compound.

Protocol 1: Solubilization using a Co-solvent System

This protocol is suitable for preparing this compound solutions for in vivo studies, adapted from common formulation practices for hydrophobic compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and tips

Procedure:

  • Prepare the Co-solvent Mixture: In a sterile tube, prepare the vehicle by mixing the solvents in the following order:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Dissolve this compound:

    • Weigh the required amount of this compound and place it in a sterile vial.

    • Add the 10% DMSO portion of the vehicle to the this compound and vortex or sonicate until it is fully dissolved.

    • Sequentially add the PEG300, Tween-80, and finally the saline, mixing thoroughly after each addition.

  • Final Formulation: The final solution should be clear. This method can achieve a this compound concentration of at least 2.5 mg/mL[8][9].

Troubleshooting Workflow for Co-solvent Solubilization

start Start: Prepare this compound in Co-solvent System dissolved Is the solution clear? start->dissolved precipitate Issue: Precipitation or Cloudiness dissolved->precipitate No end_success Success: Clear Solution Ready for Use dissolved->end_success Yes increase_dmso Option 1: Slightly increase the percentage of DMSO. (Caution: check system tolerance) precipitate->increase_dmso sonicate Option 2: Apply gentle heating (37°C) and sonication. precipitate->sonicate increase_dmso->dissolved sonicate->dissolved

Caption: Troubleshooting workflow for co-solvent solubilization.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol utilizes the co-precipitation method to form an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD), which can enhance the aqueous solubility of this compound. This method is adapted from a similar procedure for methyl salicylate[10].

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Distilled water

  • Beakers

  • Magnetic stirrer with heating plate

  • Filter paper and funnel or centrifugation equipment

  • Drying oven or lyophilizer

Procedure:

  • Prepare the HP-β-CD Solution:

    • Dissolve HP-β-CD in a 1:2 (v/v) mixture of ethanol and distilled water in a beaker. A common starting point is a 1:1 molar ratio of this compound to HP-β-CD.

    • Heat the solution to approximately 60°C while stirring to ensure complete dissolution of the HP-β-CD.

  • Add this compound:

    • Cool the HP-β-CD solution to around 40°C.

    • Slowly add the this compound to the solution while maintaining continuous stirring.

  • Complex Formation:

    • Continue stirring the mixture for several hours (e.g., 2-4 hours) at a constant temperature (e.g., 40°C) to allow for the formation of the inclusion complex.

    • After stirring, slowly cool the mixture to room temperature and then refrigerate for 12-24 hours to encourage precipitation of the complex.

  • Isolate and Dry the Complex:

    • Collect the precipitate by filtration or centrifugation.

    • Wash the collected solid with a small amount of cold ethanol to remove any uncomplexed this compound.

    • Dry the final product in an oven at a moderate temperature (e.g., 40-50°C) or by lyophilization to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

Workflow for Cyclodextrin Inclusion Complexation

start Dissolve HP-β-CD in Ethanol/Water add_bs Add this compound to HP-β-CD Solution start->add_bs stir Stir for several hours at controlled temperature add_bs->stir cool Cool and Refrigerate to precipitate complex stir->cool isolate Isolate Complex (Filtration/Centrifugation) cool->isolate wash Wash with cold ethanol isolate->wash dry Dry the complex (Oven/Lyophilizer) wash->dry end_product Final Product: Solid Inclusion Complex dry->end_product

Caption: Experimental workflow for cyclodextrin complexation.

Protocol 3: Formulation of a this compound Nanoemulsion

This protocol describes a high-energy method (ultrasonication) to prepare an oil-in-water (O/W) nanoemulsion of this compound.

Materials:

  • This compound (as the oil phase)

  • A suitable surfactant (e.g., Tween 80)

  • A suitable co-surfactant (e.g., Transcutol-P or Propylene Glycol)

  • Purified water (aqueous phase)

  • High-intensity probe sonicator or high-pressure homogenizer

  • Beakers and magnetic stirrer

Procedure:

  • Prepare the Oil and Aqueous Phases:

    • Oil Phase: Accurately weigh the desired amount of this compound.

    • Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant in purified water.

  • Coarse Emulsion Formation:

    • Slowly add the oil phase (this compound) to the aqueous phase while stirring with a magnetic stirrer. Continue stirring for 15-30 minutes to form a coarse pre-emulsion.

  • Nanoemulsification:

    • Subject the coarse emulsion to high-energy emulsification using a probe sonicator.

    • Place the beaker containing the coarse emulsion in an ice bath to prevent overheating during sonication.

    • Apply sonication at a specific power and duration. These parameters will need to be optimized for your specific formulation and equipment to achieve the desired droplet size.

  • Characterization:

    • The resulting nanoemulsion should appear translucent or milky white.

    • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and stability over time.

Logical Flow for Nanoemulsion Formulation

start Prepare Oil Phase (this compound) mix Combine Phases and Stir to form Coarse Emulsion start->mix prepare_aq Prepare Aqueous Phase (Water + Surfactant + Co-surfactant) prepare_aq->mix homogenize Apply High-Energy Homogenization (e.g., Sonication) mix->homogenize characterize Characterize Nanoemulsion (Droplet Size, PDI, Stability) homogenize->characterize end_product Stable Nanoemulsion characterize->end_product

Caption: Logical flow for preparing a nanoemulsion.

References

Technical Support Center: Benzyl Salicylate in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl salicylate. The information provided aims to clarify its potential interference in biological assays and offer guidance on interpreting and troubleshooting experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in biological assays?

This compound is a salicylic acid benzyl ester, commonly used as a fragrance additive and UV light absorber in cosmetics and personal care products.[1][2] In biological research, it is important to be aware of its potential to interfere with assays due to its inherent biological activities. The primary concerns are its weak estrogenic and anti-inflammatory properties, which can lead to unexpected or misleading results.[3][4][5]

Q2: What are the known biological activities of this compound that can interfere with my experiments?

This compound has been shown to exhibit:

  • Estrogenic Activity: It can act as a weak estrogen receptor (ER) agonist, leading to the proliferation of estrogen-dependent cells like MCF-7 and activation of estrogen-responsive reporter genes.[3][4][5][6] However, its potency is significantly lower than that of 17β-estradiol.[5]

  • Anti-inflammatory Activity: It can inhibit the production of inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in macrophage cell lines such as RAW 264.7.[7] This effect is mediated through the inhibition of the NF-κB signaling pathway.[7]

  • Cytotoxicity: At higher concentrations, this compound can be cytotoxic to cells, which can confound assay results by appearing as a specific inhibitory effect.[5]

Q3: How does this compound exert its estrogenic effects?

This compound's estrogenic activity is mediated through the estrogen receptor (ER).[3][4] It can bind to ERα and ERβ, although with a much lower affinity than estradiol.[3] This binding can initiate the downstream signaling cascade, leading to the transcription of estrogen-responsive genes and subsequent cellular proliferation in estrogen-dependent cell lines.[3][6] The anti-estrogen fulvestrant can inhibit these effects, confirming the ER-mediated mechanism.[3][6]

Q4: What is the mechanism behind this compound's anti-inflammatory activity?

This compound's anti-inflammatory effects are attributed to its ability to suppress the NF-κB signaling pathway.[7] It inhibits the phosphorylation of key proteins in this pathway, including IκB kinase (IKKα/β) and the inhibitor of kappa B (IκBα).[7] This prevents the translocation of the NF-κB transcription factor to the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.[7]

Troubleshooting Guides

Issue 1: Unexpected Estrogenic Activity Observed

Symptom: You observe an increase in cell proliferation in an estrogen-dependent cell line (e.g., MCF-7) or activation of an estrogen-responsive reporter gene in the presence of your test compound, which is not a known estrogen.

Possible Cause: Your test compound may be contaminated with or is itself this compound, or another compound with estrogenic activity. This compound is a known weak estrogen receptor agonist.[3][4][5]

Troubleshooting Steps:

  • Confirm the Identity and Purity of Your Test Compound: Use analytical methods like HPLC or mass spectrometry to verify the identity and purity of your compound stock.

  • Run Appropriate Controls:

    • Vehicle Control: To establish the baseline response.

    • Positive Control: A known estrogen like 17β-estradiol to confirm assay performance.

    • This compound Control: Test a known concentration of this compound to compare its effect size to your unknown.

    • Antagonist Control: Co-treat with an ER antagonist like fulvestrant or tamoxifen. If the observed effect is ER-mediated, the antagonist should block it.[3][6]

  • Perform a Dose-Response Curve: This will help determine the potency of the estrogenic effect and compare it to known estrogens. This compound typically shows activity at micromolar concentrations.[8]

Issue 2: Unexpected Anti-inflammatory Activity or Cytotoxicity

Symptom: You observe a decrease in inflammatory markers (e.g., NO production) or a reduction in cell viability in your assay.

Possible Cause: Your compound of interest might be this compound or be contaminated with it. This compound exhibits both anti-inflammatory and cytotoxic effects at different concentrations.[5][7]

Troubleshooting Steps:

  • Assess Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay. This will help distinguish between a specific anti-inflammatory effect and a general cytotoxic effect. This compound is cytotoxic at higher concentrations (e.g., ≥125 µM in T47D-KBluc cells).[5]

  • Investigate the NF-κB Pathway: If you suspect anti-inflammatory activity, you can use Western blotting to check the phosphorylation status of key NF-κB pathway proteins like IKK and IκBα.[7]

  • Use Specific Inhibitors: Compare the effect of your compound to a known NF-κB inhibitor.

Issue 3: Inconsistent or Non-reproducible Results

Symptom: You are getting variable results between experiments when testing this compound or compounds with similar properties.

Possible Cause: The bioavailability of this compound in your cell culture medium may be inconsistent due to its interaction with serum proteins. Salicylates are known to bind to albumin, which can affect the free concentration available to the cells.

Troubleshooting Steps:

  • Standardize Serum Concentration: Use a consistent source and concentration of fetal bovine serum (FBS) or other serum in your culture medium.

  • Consider Serum-Free or Reduced-Serum Conditions: If experimentally feasible, performing the assay in serum-free or reduced-serum media can minimize the confounding effects of protein binding.

  • Charcoal-Stripped Serum: For estrogenicity studies, it is crucial to use charcoal-stripped serum to remove endogenous hormones.[9] This also helps to reduce variability from lot-to-lot differences in serum hormone levels.

Data Summary

Table 1: Estrogenic Potency of this compound Compared to 17β-Estradiol (E2)

Assay TypeCell LineParameterThis compound (BS) vs. E2Reference
Luciferase Reporter Gene AssayT47D-KBlucEC50 for 50% efficacyBS concentration is 21,000,000-fold higher than E2[5]
MCF-7 Cell Proliferation (E-screen)MCF-7Equivalent partial cell proliferationBS concentration is ~36,000,000-fold higher than E2[5]
Receptor Binding AssayRecombinant human ERα and ERβDisplacement of [3H]oestradiolRequired a 3,000,000-fold molar excess of BS[3]

Table 2: Anti-inflammatory and Cytotoxic Concentrations of this compound

Assay TypeCell LineEffectEffective ConcentrationReference
Nitric Oxide (NO) ProductionRAW 264.7Inhibition of LPS-induced NOMore efficient than L-NMMA (a known NOS inhibitor)[7]
CytotoxicityT47D-KBluc>80% reduction in cell viability≥125 µM[5]
Cell ProliferationMCF-7Increased proliferation10⁻⁵ M
Decreased proliferation10⁻⁴ M

Experimental Protocols

MCF-7 Cell Proliferation Assay (E-Screen)

This assay measures the estrogen-dependent proliferation of MCF-7 human breast cancer cells.

Methodology:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS).

  • Hormone Deprivation: Prior to the assay, switch the cells to a phenol red-free medium containing charcoal-stripped FBS for 72 hours to deplete endogenous estrogens.[10]

  • Seeding: Seed the cells in 96-well plates at an appropriate density.

  • Treatment: Treat the cells with a range of concentrations of this compound or the test compound. Include a vehicle control, a positive control (17β-estradiol), and an antagonist control (co-treatment with fulvestrant).

  • Incubation: Incubate the plates for 6-7 days.

  • Quantification: Assess cell proliferation using methods such as the sulforhodamine B (SRB) assay or by direct cell counting.

Estrogen Response Element (ERE) Luciferase Reporter Assay

This assay quantifies the activation of the estrogen receptor by measuring the expression of a luciferase reporter gene under the control of an estrogen response element (ERE).

Methodology:

  • Cell Line: Use a cell line stably transfected with an ERE-luciferase reporter construct (e.g., T47D-KBluc).[11]

  • Cell Culture and Seeding: Culture and seed the cells in 96-well plates as per the cell line-specific protocol.

  • Treatment: Treat the cells with this compound or the test compound for 24 hours.[11]

  • Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.

  • Seeding: Seed the cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of this compound or the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[12]

  • Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.[12][13] The absorbance is read at 540 nm.[12]

Visualizations

Signaling Pathways

Estrogenic_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BS This compound ER Estrogen Receptor (ER) BS->ER Binds BS_ER BS-ER Complex ER->BS_ER BS_ER_dimer BS-ER Dimer BS_ER->BS_ER_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) Gene Target Gene (e.g., pS2, Luciferase) ERE->Gene Activates Transcription Proliferation Cell Proliferation Gene->Proliferation Leads to BS_ER_dimer->ERE Binds

Caption: this compound Estrogenic Signaling Pathway.

Anti_Inflammatory_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases BS This compound BS->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds iNOS_COX2 iNOS, COX-2 Expression DNA->iNOS_COX2 Induces Troubleshooting_Workflow Start Unexpected Biological Activity (Estrogenic or Anti-inflammatory) Check_Purity Check Compound Purity (e.g., HPLC, MS) Start->Check_Purity Pure Compound is Pure Check_Purity->Pure Yes Impure Compound is Impure Check_Purity->Impure No Run_Controls Run Appropriate Controls (Positive, Negative, Antagonist) Pure->Run_Controls Purify Purify and Re-test Impure->Purify Controls_OK Controls Behave as Expected Run_Controls->Controls_OK Yes Controls_Fail Controls Fail Run_Controls->Controls_Fail No Dose_Response Perform Dose-Response and Cytotoxicity Assays Controls_OK->Dose_Response Troubleshoot_Assay Troubleshoot Assay (Reagents, Cells, Protocol) Controls_Fail->Troubleshoot_Assay Conclude Conclude this compound or similar compound is responsible Dose_Response->Conclude

References

Technical Support Center: Optimizing HPLC Separation of Salicylic Acid and Benzyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of salicylic acid and benzyl salicylate.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of salicylic acid and this compound.

Issue Potential Causes Recommended Solutions
Poor Resolution / Co-elution Inappropriate mobile phase composition or pH.Adjust the mobile phase polarity. For reversed-phase HPLC, increasing the aqueous content will generally increase the retention time of both analytes, potentially improving separation. Modify the pH of the mobile phase; for salicylic acid, a pH well below its pKa (~3.0) will ensure it is in its non-ionized form, which can improve peak shape and retention.[1][2]
Incorrect column selection.Use a C18 or other suitable reversed-phase column with a high theoretical plate count for good efficiency.[3][4]
Flow rate is too high.Reduce the flow rate to allow for better partitioning between the stationary and mobile phases.[5]
Peak Tailing (especially for Salicylic Acid) Secondary interactions with the stationary phase.Add a competing agent like triethylamine to the mobile phase to block active silanol groups on the column.[6] Lowering the mobile phase pH can also reduce silanol interactions.[7]
Column overload.Reduce the sample concentration or injection volume.[6]
Column degradation.Replace the column with a new one of the same type.
Peak Splitting Sample solvent is incompatible with the mobile phase.Dissolve and inject the sample in the initial mobile phase composition whenever possible.[2]
Column void or channeling.This may require replacing the column.
Co-elution of an interfering peak.Use a photodiode array (PDA) detector to check for peak purity. If an impurity is present, the method will need to be re-optimized.[2]
Irreproducible Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Insufficient column equilibration.Ensure the column is adequately equilibrated with the mobile phase before each injection.
Baseline Noise or Drift Contaminated mobile phase or column.Filter all mobile phases and use HPLC-grade solvents. If necessary, flush the column with a strong solvent.
Detector lamp issue.Check the detector lamp's age and intensity.
Air bubbles in the system.Degas the mobile phase and prime the pump.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate salicylic acid and this compound?

A1: A common starting point for the reversed-phase HPLC separation of these compounds is a mixture of an acidic aqueous buffer and an organic solvent. For example, a mobile phase consisting of a phosphate buffer (pH adjusted to around 2.5-3.0 with phosphoric acid) and acetonitrile or methanol in a gradient or isocratic elution.[8][9] A suggested starting gradient could be 50:50 (v/v) buffer:acetonitrile, with adjustments made based on initial results.

Q2: Which column is recommended for this separation?

A2: A C18 column is a widely used and effective choice for the separation of salicylic acid and this compound due to its hydrophobic stationary phase which provides good retention for these relatively non-polar compounds.[3][4] A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a standard choice.[10]

Q3: What detection wavelength should I use?

A3: Salicylic acid has a UV absorbance maximum at around 230 nm and 300 nm. This compound also absorbs in this region. A wavelength of 230 nm is often a good choice for simultaneous detection.[4] However, it is recommended to run a UV scan of both standards to determine the optimal wavelength for your specific mobile phase conditions.

Q4: How can I improve the peak shape of salicylic acid?

A4: Peak tailing for salicylic acid is a common issue. To improve its peak shape, ensure the pH of the mobile phase is low enough (e.g., pH 2.5-3.0) to suppress the ionization of its carboxylic acid group.[1][2] Using a high-purity silica-based column with end-capping can also minimize secondary interactions.

Q5: What should I do if my peaks are not well-resolved?

A5: To improve resolution, you can try several approaches:

  • Optimize the mobile phase: Adjust the ratio of organic solvent to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve separation.

  • Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the pH: Modifying the pH can change the retention time of salicylic acid without significantly affecting the more neutral this compound, thus improving resolution.

  • Use a gradient elution: A gradient program can help to separate compounds with different polarities more effectively.

Experimental Protocols

Suggested HPLC Method for Simultaneous Determination

This protocol provides a starting point for method development and validation.

1. Chromatographic Conditions:

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

2. Standard Solution Preparation:

  • Prepare individual stock solutions of salicylic acid and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration of approximately 10 µg/mL for each analyte.

3. Sample Preparation (for a cosmetic cream):

  • Accurately weigh approximately 0.5 g of the cream sample into a 50 mL volumetric flask.[11]

  • Add approximately 30 mL of methanol and sonicate for 15 minutes to disperse the sample.[11]

  • Allow the solution to cool to room temperature and then dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to establish the stability-indicating nature of the HPLC method.[12][13]

Stress Condition Procedure
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize with 0.1 M HCl before injection.
Oxidative Degradation Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation Store the solid sample in an oven at 105°C for 24 hours. Dissolve in the mobile phase before injection.
Photolytic Degradation Expose the sample solution to UV light (254 nm) for 24 hours.

Data Presentation

Table of Typical Chromatographic Parameters

The following table presents expected, though hypothetical, chromatographic results for a well-optimized separation. Actual results will vary based on the specific HPLC system, column, and conditions used.

Analyte Retention Time (min) Tailing Factor Theoretical Plates Resolution (between SA and BS)
Salicylic Acid4.21.1> 5000> 2.0
This compound6.81.0> 8000N/A

Visualizations

HPLC_Troubleshooting_Workflow cluster_resolution Resolution Troubleshooting cluster_tailing Tailing Troubleshooting cluster_splitting Splitting Troubleshooting cluster_retention Retention Troubleshooting start Start Analysis problem Chromatographic Issue Identified? start->problem resolution Poor Resolution / Co-elution problem->resolution Yes tailing Peak Tailing problem->tailing Yes splitting Peak Splitting problem->splitting Yes retention Retention Time Drift problem->retention Yes end Optimized Separation problem->end No r1 Adjust Mobile Phase (Organic % or pH) resolution->r1 t1 Lower Mobile Phase pH tailing->t1 s1 Check Sample Solvent Compatibility splitting->s1 rt1 Ensure Consistent Mobile Phase Prep retention->rt1 r2 Reduce Flow Rate r1->r2 r3 Check Column r2->r3 r3->problem t2 Reduce Sample Concentration t1->t2 t3 Use End-capped Column t2->t3 t3->problem s2 Inspect Column for Voids s1->s2 s3 Verify Peak Purity (PDA) s2->s3 s3->problem rt2 Use Column Oven rt1->rt2 rt3 Ensure Full Equilibration rt2->rt3 rt3->problem

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Method_Development_Workflow start Define Separation Goals select_column Select Column (e.g., C18) start->select_column select_mobile_phase Select Mobile Phase (Buffer & Organic) select_column->select_mobile_phase initial_run Perform Initial Isocratic/Gradient Run select_mobile_phase->initial_run evaluate Evaluate Resolution, Peak Shape, Retention initial_run->evaluate optimize Optimize Mobile Phase (Composition, pH, Gradient) evaluate->optimize Not Acceptable validate Validate Method (Linearity, Accuracy, Precision) evaluate->validate Acceptable optimize->initial_run end Final Method validate->end

Caption: A systematic workflow for developing an HPLC separation method.

References

Technical Support Center: Benzyl Salicylate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of benzyl salicylate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound?

A1: The most common analytical techniques for quantifying this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Reverse-phase HPLC is frequently employed with mobile phases typically consisting of acetonitrile and water, sometimes with the addition of an acid like phosphoric or formic acid.[1][2] GC-MS provides high selectivity and sensitivity and is particularly useful for analyzing complex matrices.[3][4]

Q2: What are the key parameters to consider during method validation for this compound analysis according to regulatory guidelines?

A2: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5][6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5][6]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][6]

  • Accuracy: The closeness of test results to the true value.[5][6]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[5][6]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5][7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5][6]

Q3: What are typical acceptance criteria for linearity in an HPLC method for this compound?

A3: For a linear regression analysis of the concentration versus response, a correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable.[5] It is also important to visually inspect the calibration curve to ensure it appears linear and that the residuals are randomly distributed.

Q4: How can I prepare a sample of this compound for chromatographic analysis?

A4: Sample preparation will depend on the matrix. For a pure substance or a simple formulation, a straightforward dilution with the mobile phase (for HPLC) or an appropriate organic solvent (for GC) is usually sufficient. For more complex matrices, such as creams or lotions, an extraction step may be necessary to isolate the this compound and remove interfering substances. This could involve solvent extraction followed by centrifugation or filtration.

Q5: What are the regulatory limits for this compound in cosmetic products?

A5: this compound is listed as an allergen in Annex III of the EU Cosmetics Regulation. If its concentration exceeds 0.001% in leave-on products or 0.01% in rinse-off products, it must be listed in the ingredients on the label.[8]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination- Incompatible mobile phase pH- Sample overload- Dead volume in the system- Wash the column with a strong solvent or replace it.- Adjust the mobile phase pH.- Reduce the injection volume or sample concentration.- Check and tighten all fittings.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate- Temperature variations- Column equilibration issues- Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks.- Use a column oven to maintain a consistent temperature.- Ensure the column is fully equilibrated before injecting samples.
Low Signal Intensity/Sensitivity - Incorrect detection wavelength- Sample degradation- Low sample concentration- Detector lamp issue- Optimize the UV detection wavelength for this compound (around 304 nm).- Use fresh samples and standards.- Concentrate the sample or increase the injection volume.- Check the detector lamp's age and performance.
Ghost Peaks - Contamination in the mobile phase, injector, or column- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash protocol.- Run blank injections to identify the source of contamination.
GC-MS Analysis
Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing - Active sites in the injector liner or column- Column contamination- Use a deactivated liner and an inert column.[9]- Trim the front end of the column.- Bake out the column at the maximum recommended temperature.
Poor Resolution - Inappropriate temperature program- Incorrect carrier gas flow rate- Column overloading- Optimize the temperature ramp rate.- Verify and adjust the carrier gas flow rate.- Dilute the sample.
Low Response/Sensitivity - Leak in the system- Contaminated ion source- Incorrect MS tune- Perform a leak check, especially around the injector and MS interface.[9]- Clean the ion source.- Re-tune the mass spectrometer.
Non-reproducible Results - Inconsistent injection volume or technique- Sample degradation in the hot injector- Use an autosampler for precise injections.[10]- Optimize the injector temperature to prevent analyte breakdown.

Data Presentation

Table 1: Example Method Validation Parameters for this compound Analysis by GC-MS/MS
ParameterResultAcceptance Criteria
Linearity (r²) 0.9992–0.9999[3][4]≥ 0.995
LOD 0.023 ng/mL[3][4]Method specific
LOQ 0.23 ng/mL[3][4]Method specific
Accuracy (Intra-day) 95.6–100.3%[3][4]Typically 80-120%
Accuracy (Inter-day) 98.5–104.91%[3][4]Typically 80-120%
Precision (Intra-day RSD) 2–13.7%[3][4]Typically ≤ 15%
Precision (Inter-day RSD) 3.3–8.8%[3][4]Typically ≤ 15%

Experimental Protocols

HPLC-UV Method for this compound Quantification
  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 65:35 v/v). If needed, add a small amount of acid (e.g., 0.1% formic acid) and degas the solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 304 nm

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • Analysis: Inject the standards to construct a calibration curve, followed by the sample solutions.

GC-MS/MS Method for this compound Quantification
  • Instrumentation: GC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: Low-bleed GC column suitable for MS (e.g., HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C

    • Oven Program: Start at a suitable initial temperature (e.g., 60°C), then ramp to a final temperature (e.g., 280°C).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Example Transitions for this compound: m/z 285 → 91 (quantifier) and m/z 210 → 181 (qualifier).[3][4]

    • Example Transitions for Internal Standard (this compound-d4): m/z 289 → 91 (quantifier) and m/z 214 → 185 (qualifier).[3][4]

  • Standard and Sample Preparation: Prepare standards and samples in a suitable solvent (e.g., dichloromethane) and add the internal standard.

  • Analysis: Inject the standards to create a calibration curve and then inject the samples.

Visualizations

Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_purpose Define Analytical Method's Purpose select_parameters Select Validation Parameters (ICH Q2) define_purpose->select_parameters Based on Assay Type prepare_standards Prepare Standards & QC Samples select_parameters->prepare_standards perform_experiments Perform Experiments (Linearity, Accuracy, etc.) prepare_standards->perform_experiments process_data Process Data perform_experiments->process_data compare_criteria Compare with Acceptance Criteria process_data->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: A typical workflow for analytical method validation.

Troubleshooting_Logic start Problem Observed? check_system System Suitability Passed? start->check_system check_sample Sample Prep Issue? check_system->check_sample Yes solution_system Troubleshoot Instrument (e.g., check for leaks, column integrity) check_system->solution_system No check_method Method Parameter Issue? check_sample->check_method No solution_sample Review Sample Prep Protocol check_sample->solution_sample Yes solution_method Review Method Parameters check_method->solution_method Yes end Problem Resolved check_method->end No solution_system->end solution_sample->end solution_method->end

Caption: A logical approach to troubleshooting analytical issues.

References

Troubleshooting benzyl salicylate degradation in formulations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benzyl Salicylate Formulations

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of this compound in their formulations.

Frequently Asked Questions (FAQs) about this compound Stability

Q1: What is this compound and what are its primary functions in formulations?

A1: this compound is an ester of benzyl alcohol and salicylic acid.[1] In cosmetic and pharmaceutical formulations, it primarily functions as a fragrance ingredient, a solvent, a preservative/stabilizer, and a UV light absorber to protect the product from photodegradation.[1][2][3]

Q2: What are the main causes of this compound degradation?

A2: The primary causes of this compound degradation are hydrolysis, oxidation, and photodegradation. The ester linkage is susceptible to breaking under certain conditions, and the compound can react with strong oxidizing agents or degrade upon prolonged exposure to UV light.[3][4][5]

Q3: What are the major degradation products of this compound?

A3: The main degradation products from hydrolysis are salicylic acid and benzyl alcohol .[6] Under oxidative stress, degradation can potentially lead to benzoic acid and benzaldehyde derivatives.[7] In chlorinated water, it can also form chlorinated by-products.[1]

Q4: Is this compound stable at neutral pH?

A4: this compound exhibits its best stability in formulations that are near neutral pH. It is susceptible to hydrolysis under strongly acidic or basic conditions.[3][4][8]

Q5: How does temperature affect the stability of this compound?

A5: While generally stable under normal storage conditions, extreme heat should be avoided to prevent accelerated degradation.[3] When heated to decomposition, it can emit acrid smoke and irritating fumes.[1][9]

Q6: Since this compound is a UV absorber, is it susceptible to photodegradation?

A6: Yes, while it is used to protect formulations from UV radiation, this compound itself can degrade after prolonged or intense UV exposure.[5][10] Therefore, packaging formulations in opaque or UV-resistant containers is a recommended best practice to ensure long-term stability.[1]

Troubleshooting Guide for Degradation Issues

Q7: I am observing a loss of this compound concentration in my formulation over time. What should I investigate first?

A7: First, check the pH of your formulation. A pH that is too acidic or too alkaline can accelerate the hydrolysis of the ester bond. Next, review the storage conditions, specifically exposure to light and high temperatures. Finally, assess the compatibility of this compound with other excipients in the formulation, especially strong oxidizing agents.[3][4]

Q8: My formulation has developed an off-odor and a change in viscosity. Could this be related to this compound degradation?

A8: Yes, this could be an indication of degradation. The hydrolysis of this compound into salicylic acid and benzyl alcohol can alter the chemical and physical properties of the formulation. Salicylic acid could potentially interact with other ingredients, and the change in the molecular composition can affect viscosity. An off-odor might develop from the degradation products or subsequent reactions.

Q9: How can I prevent hydrolysis of this compound in an aqueous formulation?

A9: To prevent hydrolysis, maintain the formulation's pH in a stable range, typically between pH 4 and 6. Use appropriate buffering agents to control the pH throughout the product's shelf life. Minimizing the water activity in the formulation, if possible, can also slow down hydrolysis.

Q10: What are the best practices for packaging a formulation containing this compound?

A10: To ensure stability, especially against photodegradation, use opaque or UV-protective packaging.[1] Ensure the packaging material is inert and does not interact with the formulation components. An airtight container is also recommended to prevent potential oxidation.

Troubleshooting Logic Diagram

G start Degradation of This compound Suspected check_ph Check Formulation pH start->check_ph check_storage Review Storage Conditions (Light & Temperature) start->check_storage check_excipients Assess Excipient Compatibility (e.g., Oxidizing Agents) start->check_excipients ph_issue Is pH outside 4-6 range? check_ph->ph_issue storage_issue Exposed to High Temp or UV Light? check_storage->storage_issue excipient_issue Presence of Strong Oxidizing Agents? check_excipients->excipient_issue adjust_ph Action: Adjust pH with Buffer System ph_issue->adjust_ph Yes end Stability Improved ph_issue->end No change_packaging Action: Use Opaque/ UV-Resistant Packaging storage_issue->change_packaging Yes storage_issue->end No reformulate Action: Reformulate with Compatible Excipients excipient_issue->reformulate Yes excipient_issue->end No adjust_ph->end change_packaging->end reformulate->end

Caption: Troubleshooting workflow for this compound degradation.

Data Presentation: Stability & Formulation Parameters

Table 1: Factors Influencing this compound Stability
ParameterCondition to AvoidPrimary Degradation PathwayRecommended Action
pH Strongly acidic or basic conditionsHydrolysisMaintain pH between 4 and 6 using a suitable buffer.[3][4]
Temperature Extreme heatThermal DecompositionStore in a cool, controlled environment.[3]
Light Direct or prolonged UV exposurePhotodegradationUse opaque or UV-resistant packaging.[1]
Excipients Strong oxidizing agentsOxidationEnsure compatibility with all formulation components.[3][4]
Atmosphere Presence of reactive gases (e.g., Chlorine)Oxidation/ChlorinationUse airtight packaging.[1]
Table 2: Typical Use Concentrations of this compound
FunctionProduct TypeMaximum ConcentrationReference
Light Stabilizer Skin Cleansing (Rinse-off)0.5%[5][11]
Light Stabilizer Makeup Preparations (Leave-on)0.15%[5][11]
Fragrance Lip Products0.5%[11]
Fragrance Oral Care Products12.8%[11]

Experimental Protocols

Q11: How can I perform a forced degradation study to understand the stability of this compound in my formulation?

A11: A forced degradation (or stress testing) study exposes your formulation to exaggerated conditions to accelerate degradation and identify potential pathways.

Protocol 1: Forced Degradation Study

1. Objective: To identify the primary degradation pathways for this compound in a specific formulation.

2. Materials:

  • Your this compound formulation.
  • Control sample (placebo formulation without this compound).
  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.
  • Hydrogen peroxide (H₂O₂) for oxidative stress.
  • Temperature-controlled oven.
  • Photostability chamber with UV lamp.
  • Analytical equipment (e.g., HPLC-UV).

3. Methodology:

  • Sample Preparation: Aliquot your formulation into separate, suitable containers for each stress condition.
  • Acid Hydrolysis: Adjust the pH of a sample to ~2 with HCl. Store at 60°C for 48 hours.
  • Base Hydrolysis: Adjust the pH of a sample to ~10 with NaOH. Store at 60°C for 48 hours.[2]
  • Oxidative Degradation: Add 3% H₂O₂ to a sample. Store at room temperature, protected from light, for 48 hours.
  • Thermal Degradation: Store a sample in an oven at 60°C for 7 days, protected from light.
  • Photodegradation: Expose a sample to UV light in a photostability chamber according to ICH Q1B guidelines.[5][10]
  • Control Samples: Store untreated formulation samples and placebo samples at 4°C, protected from light.
  • Analysis: At specified time points (e.g., 0, 24, 48 hours), withdraw an aliquot from each sample. Prepare it for analysis and quantify the concentration of this compound and any major degradation peaks using a validated analytical method like HPLC-UV.

Degradation Pathways Diagram

G BS This compound SA Salicylic Acid BS->SA Ester Cleavage BA Benzyl Alcohol BS->BA Ester Cleavage ODP Oxidized Degradation Products BS->ODP stress1 Acid/Base (Hydrolysis) stress1->SA stress1->BA stress2 Oxidizing Agent (e.g., H₂O₂) stress2->ODP stress3 Heat / UV Light stress3->SA stress3->ODP G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standards (Calibration Curve) hplc Inject into HPLC-UV System prep_standards->hplc prep_samples Prepare Formulation Sample (Dilute & Filter) prep_samples->hplc integrate Integrate Peak Areas hplc->integrate calculate Calculate Concentration vs. Calibration Curve integrate->calculate result Final Concentration Report calculate->result

References

Minimizing by-product formation in benzyl salicylate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of benzyl salicylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This is a direct esterification of salicylic acid with benzyl alcohol, typically catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. Water is a by-product of this reaction and needs to be removed to drive the equilibrium towards the product.[1][2]

  • Transesterification: This method involves the reaction of an ester of salicylic acid, most commonly methyl salicylate, with benzyl alcohol. This reaction is also typically catalyzed, and various catalysts can be used, including supported catalysts and solid acids like modified zirconia.[3][4][5] Methanol is the by-product that is removed.

Q2: What are the primary by-products to be aware of during this compound synthesis?

A2: The most common impurities and by-products are:

  • Unreacted Starting Materials: Salicylic acid, benzyl alcohol, or methyl salicylate may be present if the reaction does not go to completion.

  • Dibenzyl Ether (DBE): This is a significant by-product formed from the acid-catalyzed self-condensation of benzyl alcohol, especially at higher reaction temperatures.

  • Phenol: At elevated temperatures (typically above 200°C), salicylic acid can undergo decarboxylation to form phenol and carbon dioxide. While less common under standard esterification conditions, it can occur with localized overheating.

Q3: How can I monitor the progress of my reaction and quantify the purity of the final product?

A3: Gas chromatography (GC) is a highly effective method for monitoring reaction progress and assessing the final product's purity.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is excellent for quantifying the relative amounts of this compound and its by-products. Response factors for each component should be used for accurate quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is invaluable for identifying unknown by-products. A GC-MS/MS method has been developed for the sensitive quantification of this compound.[6][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress by GC until the concentration of starting materials plateaus. Reaction times can range from a few hours to over 24 hours depending on the conditions.[3][8] - Catalyst Activity: The acid catalyst may be old or inactive. Use a fresh supply of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. For solid catalysts, ensure they are properly activated and not poisoned.
Equilibrium Not Shifted Towards Products - Removal of By-product: In Fischer esterification, water is a by-product. Use a Dean-Stark apparatus to azeotropically remove water as it is formed. For transesterification, ensure the lower-boiling alcohol (e.g., methanol) is effectively removed by distillation. - Excess Reagent: Use a molar excess of one of the reactants, typically the less expensive one (e.g., benzyl alcohol or methyl salicylate), to shift the equilibrium towards the formation of this compound.
Sub-optimal Reaction Temperature - Temperature Too Low: The reaction rate may be too slow. For Fischer esterification, temperatures are typically in the range of 100-120°C.[2] For transesterification, temperatures can range from 90-160°C.[3] - Temperature Too High: Excessively high temperatures can lead to by-product formation and potentially the degradation of reactants or products.
Issue 2: High Levels of Dibenzyl Ether By-product

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Reaction Temperature - Optimize Temperature: The self-condensation of benzyl alcohol to form dibenzyl ether is favored at higher temperatures. Reduce the reaction temperature and monitor the impact on both the rate of this compound formation and dibenzyl ether formation.
High Catalyst Concentration - Reduce Catalyst Loading: A high concentration of a strong acid catalyst can promote the formation of dibenzyl ether. Reduce the amount of catalyst used to the minimum effective level.
Choice of Catalyst - Select a Milder Catalyst: Consider using a solid acid catalyst or a milder Lewis acid catalyst that may be more selective for the desired esterification or transesterification reaction over the etherification of benzyl alcohol.
Issue 3: Presence of Unreacted Salicylic Acid in the Final Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - See "Incomplete Reaction" under Issue 1 .
Ineffective Purification - Base Wash: During the work-up, wash the organic layer with an aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃), to neutralize and remove unreacted salicylic acid.[1] - Purification Method: If distillation is used for purification, ensure that the difference in boiling points between this compound and salicylic acid is sufficient for effective separation under the vacuum applied. Recrystallization may also be an effective purification method.[2]

Experimental Protocols

High-Purity this compound via Solid-Liquid Phase Transfer Catalysis

This protocol is adapted from a patented method designed for high purity and yield.[1]

Materials:

  • Sodium Salicylate: 320.22 g (2.0 mol)

  • Benzyl Chloride: 126.6 g (1.0 mol)

  • Polyethylene Glycol (PEG-4000): 0.1 mol

  • Potassium Fluoride: 0.001 mol

  • 5% Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Distilled Water

Procedure:

  • Combine sodium salicylate, benzyl chloride, PEG-4000, and potassium fluoride in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

  • Heat the reaction mixture to 150°C and maintain this temperature for 2 hours with stirring.

  • After 2 hours, cool the reaction mixture and add water to partition the components.

  • Separate the organic layer.

  • Wash the organic layer once with distilled water.

  • Wash the organic layer twice with a 5% aqueous solution of sodium bicarbonate.

  • Wash the organic layer twice more with distilled water.

  • Dehydrate the organic layer (e.g., using anhydrous sodium sulfate).

  • Purify the crude product by vacuum distillation, collecting the fraction at 164-165°C under a pressure of 725-735 Pa.

Expected Outcome:

  • Purity (by GC): >99.5%

  • Yield: ~96%

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Synthesis via Transesterification

Data adapted from various patent examples for transesterification of methyl salicylate with benzyl alcohol using a supported catalyst.[3]

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Methyl Salicylate (kg) 3.003.603.604.00
Benzyl Alcohol (kg) 2.002.562.563.00
Catalyst Loading (wt%) 0.10.30.71.0
Temperature (°C) 90110140160
Reaction Time (hours) 40301510

Table 2: Effect of Reaction Conditions on this compound Synthesis via Esterification

Data adapted from various patent examples for the esterification of salicylic acid with benzyl alcohol using a supported catalyst and a water-carrying agent.[8]

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Salicylic Acid (kg) 3.03.63.24.0
Benzyl Alcohol (kg) 2.02.82.43.0
Catalyst Loading (wt%) 1245
Temperature (°C) 140150180200
Reaction Time (hours) 40301510

Visualizations

Benzyl_Salicylate_Synthesis_Pathways cluster_esterification Fischer Esterification cluster_transesterification Transesterification SA Salicylic Acid BS1 This compound SA->BS1 + Benzyl Alcohol (Acid Catalyst) BA1 Benzyl Alcohol BA1->BS1 H2O Water (by-product) BS1->H2O MS Methyl Salicylate BS2 This compound MS->BS2 + Benzyl Alcohol (Catalyst) BA2 Benzyl Alcohol BA2->BS2 MeOH Methanol (by-product) BS2->MeOH

Caption: Main synthetic routes to this compound.

Byproduct_Formation BA Benzyl Alcohol DBE Dibenzyl Ether BA->DBE Self-condensation SA Salicylic Acid Phenol Phenol SA->Phenol Decarboxylation HighTemp1 High Temperature + Acid Catalyst HighTemp1->BA HighTemp2 Very High Temperature (>200°C) HighTemp2->SA

Caption: Key by-product formation pathways.

Troubleshooting_Workflow Start Analyze Crude Product by GC CheckPurity Is Purity < 99%? Start->CheckPurity HighDBE High Dibenzyl Ether? CheckPurity->HighDBE Yes End High Purity Product CheckPurity->End No HighSA High Salicylic Acid? HighDBE->HighSA No ActionDBE Reduce Temperature Lower Catalyst Conc. HighDBE->ActionDBE Yes LowYield Low Yield? HighSA->LowYield No ActionSA Increase Reaction Time Improve Base Wash HighSA->ActionSA Yes ActionYield Increase Reaction Time Use Excess Reagent Ensure By-product Removal LowYield->ActionYield Yes ActionDBE->Start ActionSA->Start ActionYield->Start

Caption: Troubleshooting workflow for this compound purification.

References

Validation & Comparative

A Comparative Guide to Benzyl Salicylate and Methyl Salicylate as Chemical Simulants

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of benzyl salicylate and methyl salicylate, two commonly used chemical simulants in research and development. The information is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their physicochemical properties, skin permeability, and toxicological profiles, supported by experimental data and detailed protocols.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these simulants is crucial for designing and interpreting experimental outcomes. The following table summarizes key properties for both compounds.

PropertyThis compoundMethyl Salicylate
Molecular Formula C₁₄H₁₂O₃[1]C₈H₈O₃
Molecular Weight 228.24 g/mol [1]152.15 g/mol
Appearance Colorless viscous liquid[2]Colorless to yellowish liquid
Melting Point 24 to 25 °C[3]-8.6 °C
Boiling Point 318 °C[3]222 °C
Flash Point 180 °C[2]96 °C
Vapor Pressure 7.8 x 10⁻⁵ mm Hg at 25 °C[1]0.04 mm Hg at 20 °C
Water Solubility 8.8 mg/L at 20°C[4]0.7 g/L at 20 °C
Log P (Octanol/Water) ~4.0[5]2.55

Skin Permeability Comparison

The ability of a substance to permeate the skin is a critical factor in toxicological assessment and the development of transdermal drug delivery systems. In vitro studies using excised skin in diffusion chambers are standard for evaluating this property.

An in vitro percutaneous absorption study using excised naked rat skin demonstrated that the percentage of ¹⁴C-Benzyl Salicylate that migrated into the receptor fluid over 24 hours was dependent on its concentration in the ethanol vehicle. At concentrations of 1%, 3%, and 10%, the migration was 62.7%, 58.8%, and 40.3%, respectively[4]. Another study reported that a very slight amount, 0.031% ± 0.004%, of this compound traversed human epidermis[4].

For methyl salicylate, studies have shown it is metabolized to salicylic acid during skin penetration[6]. In vitro experiments using porcine skin showed that approximately 50% of the applied methyl salicylate dose crossed the skin within 24 hours[6].

ParameterThis compoundMethyl SalicylateReference
In Vitro Skin Model Excised Naked Rat SkinExcised Porcine Skin[4][6]
Vehicle EthanolNot Specified[4]
% Permeation (24h) 40.3% - 62.7% (Concentration-dependent)~50%[4][6]
Metabolism Not specifiedHydrolyzed to Salicylic Acid[6]

Toxicological Profile

The acute toxicity of a chemical provides essential information for hazard classification and risk assessment. The median lethal dose (LD₅₀) is a common measure of acute toxicity.

Toxicity EndpointThis compoundMethyl SalicylateReference
Acute Oral LD₅₀ (Rat) 2230 mg/kg887 mg/kg[7]
Acute Dermal LD₅₀ (Rabbit) 14,150 mg/kg>5000 mg/kg[7]
Sensitization Weak to moderate sensitizerNot a significant sensitizer[7]

Experimental Protocols

Detailed and standardized methodologies are essential for generating reproducible and comparable data.

Determination of Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter in toxicology and environmental science.[8] It can be determined using several methods.

Shake-Flask Method (OECD Guideline 107):

  • Preparation: A solution of the test substance is prepared in either n-octanol or water. The two phases (n-octanol and water) are pre-saturated with each other.

  • Equilibration: A known volume of the substance solution and the other solvent are placed in a vessel and shaken until equilibrium is reached. Emulsions can be an issue with this method.[9]

  • Phase Separation: The mixture is centrifuged to separate the octanol and water phases.

  • Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method (e.g., UV/VIS spectroscopy, gas chromatography).

  • Calculation: The partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this ratio.

Chromatographic Methods (HPLC): High-Performance Liquid Chromatography (HPRPLC) offers a faster and often more precise alternative to the shake-flask method for estimating Log P values.[10][11] This approach correlates the retention time of a substance on a reverse-phase column with the Log P values of known standards.

In Vitro Skin Permeation Study

In vitro permeation tests (IVPT) are widely used to assess the rate and extent of a substance's absorption through the skin.[12] The Franz diffusion cell is a common apparatus for these studies.[12][13]

Protocol using Franz Diffusion Cells (Based on OECD Guideline 428):

  • Skin Preparation: Excised human or animal skin is used. The skin is typically dermatomed to a uniform thickness.[14]

  • Cell Assembly: The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[13]

  • Receptor Fluid: The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline) to ensure the solubility of the test substance. The fluid is maintained at a physiological temperature (typically 32°C) and stirred continuously.[13][14]

  • Dosing: A known quantity of the test substance (e.g., benzyl or methyl salicylate) in a specific formulation or vehicle is applied to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid for analysis. The volume removed is replaced with fresh receptor fluid.

  • Analysis: The concentration of the test substance (and any major metabolites) in the samples is quantified using a validated analytical method (e.g., HPLC).

  • Data Analysis: The cumulative amount of the substance permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be calculated from the linear portion of this plot.

Acute Toxicity Testing

Acute toxicity studies evaluate the adverse effects that occur shortly after administration of a single dose of a substance.[15]

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420):

  • Animal Selection: Healthy, young adult animals of a single sex (usually female rats) are used.

  • Dosing: The test substance is administered by gavage at one of four fixed dose levels: 5, 50, 500, or 2000 mg/kg.[16]

  • Procedure: A sighting study is first conducted to determine the appropriate starting dose. The main study then uses five animals per dose level. The objective is to identify a dose that causes clear signs of toxicity but no mortality.[16]

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[16][17] Body weight is recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Endpoint: The test allows for the classification of the substance into a hazard category based on the observed toxicity, rather than determining a precise LD₅₀ value.

Signaling Pathways

Salicylates, the class of compounds to which benzyl and methyl salicylate belong, exert their anti-inflammatory and analgesic effects through the modulation of specific signaling pathways.

The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[18][19] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[18][19] By inhibiting COX, salicylates reduce the production of these pro-inflammatory molecules.

Furthermore, salicylates have been shown to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[20][21] NF-κB plays a central role in the inflammatory response by regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[20][21] Inhibition of NF-κB activation is a significant component of the anti-inflammatory effects of salicylates.[21]

More recent research suggests that salicylates may also activate AMP-activated protein kinase (AMPK), a key cellular energy sensor, which could contribute to their therapeutic effects.[22][23]

Visualizations

Salicylate_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK NFkB_IkB NF-κB / IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases NF-κB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression COX COX-1 / COX-2 Prostaglandins Prostaglandins COX->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Gene_Expression->Inflammation_Pain Salicylates Salicylates (e.g., Benzyl, Methyl) Salicylates->IKK Salicylates->COX

Caption: Anti-inflammatory and analgesic signaling pathway of salicylates.

IVPT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin_Prep 1. Prepare Excised Skin (Dermatome) Cell_Assembly 2. Mount Skin in Franz Cell Receptor_Fill 3. Fill Receptor with Fluid (32°C) Dosing 4. Apply Simulant to Donor Chamber Sampling 5. Sample Receptor Fluid Over Time Quantification 6. Quantify Simulant (e.g., HPLC) Calculation 7. Calculate Flux and Permeability

Caption: Experimental workflow for an in vitro skin permeation test (IVPT).

References

A Comparative Analysis of Benzyl Salicylate and Other UV Filters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of benzyl salicylate with other common organic and inorganic UV filters. It is intended for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways to support further research and formulation development.

Introduction to UV Filters

Ultraviolet (UV) filters are essential active ingredients in sunscreen and other personal care products designed to protect the skin from the harmful effects of solar radiation. These effects include erythema (sunburn), photoaging, and an increased risk of skin cancer. UV filters work by either absorbing (chemical filters) or reflecting/scattering (physical filters) UV radiation. This compound is an organic compound used in cosmetics primarily as a fragrance ingredient but also for its ability to absorb UV light.[1][2][3] This analysis evaluates its properties in comparison to other widely used UV filtering agents.

This compound: A Profile

This compound is an ester of benzyl alcohol and salicylic acid.[2] It functions as a weak UVB absorber and is often used to enhance and stabilize the fragrance in cosmetic products.[4] Due to its photostability, it can be combined with other, more photolabile UV filters to improve the overall stability of a formulation.[5] While not a primary broad-spectrum photoprotective agent, its UV-absorbing properties contribute to product stability by protecting formulations from degradation due to UV exposure.[6] Its use in leave-on cosmetic products is typically at low concentrations, often up to 0.15% when used as a light stabilizer.[7][8]

Comparative Data of UV Filters

The following tables summarize the key quantitative and qualitative characteristics of this compound and other representative UV filters.

Table 1: Physicochemical and Regulatory Properties of Selected UV Filters

UV FilterChemical NameCAS No.TypeMax. Approved Concentration (EU)Max. Approved Concentration (USA)
This compound Benzyl 2-hydroxybenzoate118-58-1UVBNot regulated as a UV filter; restricted as a fragrance allergen[9]Not approved as a UV filter; GRAS as a flavoring agent[9]
Octisalate 2-Ethylhexyl salicylate118-60-5UVB5%5%
Homosalate 3,3,5-Trimethylcyclohexyl salicylate118-56-9UVB10%15%
Avobenzone Butyl Methoxydibenzoylmethane70356-09-1UVA5%3%
Octocrylene 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate6197-30-4UVB/UVA210%10%
Oxybenzone Benzophenone-3131-57-7UVB/UVA26%6%

Table 2: UV Absorption and Performance Characteristics

UV FilterAbsorption RangePeak Absorption (λmax)Key Characteristics
This compound UVB~300 nm[5]Weak UVB absorber; used as a fragrance and formulation stabilizer[1][6]; photostable.[5]
Octisalate UVB~305 nmWeak UVB absorber; good photostability; often combined with other filters.
Homosalate UVB~306 nmUVB absorber; some concerns over potential endocrine activity.[10][11]
Avobenzone UVA~357 nmGold standard UVA absorber; highly photolabile, requires photostabilizers like Octocrylene.[12]
Octocrylene UVB/UVA2~303 nm[5]Strong UVB absorber; excellent photostabilizer for other filters, especially Avobenzone.[12]
Oxybenzone UVB/UVA2~288 nm, ~325 nmBroad-spectrum absorber; significant concerns over endocrine disruption and environmental impact.[13]

Experimental Protocols

Detailed methodologies are crucial for the standardized evaluation of UV filters. Below are protocols for key experiments used to assess the performance and safety of these compounds.

Protocol for In Vitro SPF and UV Absorbance Measurement

This protocol outlines the determination of UV absorbance and the calculation of an in vitro Sun Protection Factor (SPF).

Objective: To measure the UV transmittance through a thin film of a sunscreen formulation and calculate its efficacy.

Materials:

  • UV-Vis Spectrophotometer with an integrating sphere (e.g., Labsphere 2000)[14]

  • Polymethylmethacrylate (PMMA) plates (roughened to mimic skin topography)[15]

  • Positive displacement pipette or automated robotic applicator

  • Sunscreen formulation containing the UV filter

  • Glycerol (as a blank reference)

Methodology:

  • Sample Application: Apply the sunscreen formulation evenly onto the roughened surface of a PMMA plate at a concentration of 1.3 mg/cm².[14] Ensure a uniform film is created. This can be done manually with a fingertip or using an automated applicator for improved reproducibility.[15]

  • Drying/Equilibration: Allow the film to dry and equilibrate for at least 15-30 minutes in the dark at a controlled temperature (e.g., 35°C).[16]

  • Spectrophotometric Measurement:

    • Place a blank PMMA plate (treated with glycerol) in the spectrophotometer to record a baseline reading.

    • Place the sample-treated plate in the light path of the spectrophotometer.

    • Measure the UV light transmittance at 1 nm intervals across the UVA and UVB spectrum (290-400 nm).[17][18] Measurements should be taken at multiple sites on the plate to ensure an accurate average.[18]

  • SPF Calculation: The in vitro SPF is calculated from the absorbance data using the following equation, which integrates the erythemal action spectrum (E(λ)) and the solar irradiance spectrum (I(λ)) over the UV range:

    SPFin vitro = ∫290400 E(λ)I(λ)dλ / ∫290400 E(λ)I(λ)10-A(λ)dλ

    Where A(λ) is the monochromatic absorbance at wavelength λ. Standardized values for E(λ) and I(λ) are used, often provided by regulatory bodies like COLIPA or CIE.[14]

Protocol for Photostability Assessment

This protocol determines the ability of a UV filter to maintain its protective properties after exposure to UV radiation.

Objective: To quantify the degradation of a UV filter's absorbance capacity after a controlled dose of UV irradiation.

Materials:

  • Sample-prepared PMMA plate (from Protocol 1)

  • Solar simulator with a controlled UV output (e.g., Xenon Arc Solar Simulator)[16]

  • UV-Vis Spectrophotometer

Methodology:

  • Initial Measurement: Perform an initial UV absorbance scan on the sample-prepared PMMA plate as described in Protocol 1 to obtain the pre-irradiation absorbance spectrum (Apre(λ)).

  • UV Irradiation: Place the PMMA plate in the solar simulator and expose it to a controlled dose of UV radiation. The dose is often calculated to be a fraction of the product's labeled SPF (e.g., 33% of the SPF).[16] ISO 24443:2021 provides standardized irradiation doses for in vitro UVA protection assessment.[19]

  • Post-Irradiation Measurement: After irradiation, immediately perform a second UV absorbance scan on the same plate to obtain the post-irradiation absorbance spectrum (Apost(λ)).

  • Data Analysis: Compare the pre- and post-irradiation spectra. Photostability can be quantified by calculating the percentage loss in the area under the absorbance curve or the change in the calculated in vitro SPF. A product is generally considered photostable if the change is minimal (e.g., less than 20% loss in protection).[20]

Protocol for In Vitro Cytotoxicity Assay

This protocol assesses the potential toxicity of a UV filter to skin cells.

Objective: To determine the effect of the UV filter on the viability of human skin cells (fibroblasts or keratinocytes).

Materials:

  • Human fibroblast (e.g., L929) or keratinocyte (e.g., HaCaT) cell lines[21]

  • Cell culture medium, plates, and incubator

  • UV filter compound dissolved in a suitable solvent (e.g., DMSO)

  • Trypan Blue exclusion assay kit or MTT assay kit for viability assessment[22]

  • Plate reader (for MTT assay)

Methodology:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the UV filter compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (solvent only) and an untreated control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment (Trypan Blue Method):

    • Detach the cells from the plate.

    • Mix a small sample of the cell suspension with Trypan Blue dye.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • Calculate the percentage of viable cells relative to the untreated control.

  • Viability Assessment (MTT Method):

    • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will metabolize the MTT into a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage relative to the control.

  • Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of the cells are non-viable).

Visualized Experimental Workflow and Biological Pathways

Graphviz diagrams are provided to illustrate key processes.

Experimental Workflow for UV Filter Evaluation

The following diagram outlines the logical flow of experiments for assessing the efficacy and stability of a UV filter formulation.

G cluster_data Data Analysis start Start: UV Filter Formulation A Sample Application on PMMA Substrate (1.3 mg/cm²) start->A Protocol 1 process process data data decision decision end_node End: Performance Profile B Measure Pre-Irradiation Absorbance (A_pre) A->B Spectroscopy C Controlled UV Irradiation (Solar Simulator) B->C Protocol 2 E Calculate In Vitro SPF B->E D Measure Post-Irradiation Absorbance (A_post) C->D Spectroscopy F Calculate Post-Irradiation SPF D->F G Compare Pre vs. Post (Δ SPF < 20%) E->G F->G H_pass Result: Photostable G->H_pass Yes H_fail Result: Photolabile G->H_fail No H_pass->end_node H_fail->end_node

Fig 1. Experimental workflow for in vitro SPF and photostability testing.
Signaling Pathways in UV-Induced Skin Damage

This diagram illustrates the molecular cascade initiated by UV radiation in skin cells, leading to cellular damage. UV filters act at the initial step by blocking or absorbing the incoming UV radiation.

G cluster_cell Intracellular Events uv_source UV Radiation (UVA/UVB) cell Keratinocyte uv_source->cell ros Reactive Oxygen Species (ROS) Generation cell->ros dna_damage Direct DNA Damage (e.g., CPDs) cell->dna_damage initial_damage initial_damage pathway pathway outcome outcome mapk MAP Kinase Pathway (JNK, p38, ERK) ros->mapk nfkb NF-κB Pathway ros->nfkb p53 p53 Activation dna_damage->p53 inflammation Inflammation (Cytokine Release) mapk->inflammation apoptosis Apoptosis (Sunburn Cell Formation) mapk->apoptosis photoaging Photoaging (MMP Upregulation) mapk->photoaging nfkb->inflammation p53->apoptosis cell_cycle_arrest Cell Cycle Arrest (DNA Repair) p53->cell_cycle_arrest

Fig 2. Key signaling pathways activated by UV radiation in skin cells.

Conclusion

This compound serves a dual function in cosmetic formulations as a fragrance and a secondary UV absorber that contributes to product stability.[1][6] As a primary photoprotective agent, it is a weak UVB filter and does not offer broad-spectrum coverage.[5] In comparison, other UV filters such as octocrylene and avobenzone offer more robust and targeted protection against UVB and UVA radiation, respectively. However, the photostability of this compound is an asset, particularly when formulating products with photolabile ingredients.[5] The selection of a UV filter for any given application must consider its specific absorption spectrum, photostability, regulatory status, and safety profile. The experimental protocols and pathways detailed in this guide provide a framework for the systematic evaluation and comparison of new and existing UV filtering compounds.

References

A Comparative Analysis of the Estrogenic Potency of Benzyl Salicylate and 17β-Estradiol

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the relative estrogenic activity of benzyl salicylate, a common fragrance ingredient, and 17β-estradiol, the primary female sex hormone.

This guide provides a detailed comparison of the estrogenic potency of this compound and 17β-estradiol, drawing upon key in vitro studies. The data presented herein is intended to inform researchers, scientists, and professionals in the field of drug development about the significant differences in the estrogenic activity between these two compounds. While this compound has been investigated for its potential endocrine-disrupting properties, the evidence consistently points to a substantially lower potency compared to the endogenous estrogen, 17β-estradiol.

Quantitative Data Summary

The following table summarizes the key quantitative findings from comparative studies on the estrogenic potency of this compound and 17β-estradiol.

ParameterThis compound17β-EstradiolFold Difference (BS vs. E2)Study TypeReference
Relative Potency (EC50) ~21,000,000-fold higher concentration needed for 50% efficacy-21,000,000ERE Reporter Gene Assay[1][2][3]
Relative Potency (Cell Proliferation) ~36,000,000 to 43,000,000-fold higher concentration needed for partial stimulation-36,000,000 - 43,000,000MCF-7 Cell Proliferation Assay[1][2]
Maximal Efficacy 35-47% of 17β-estradiol's maximal response100%-ERE Reporter Gene Assay & MCF-7 Cell Proliferation Assay[1][2][3]
Receptor Binding Partial displacement at 3,000,000-fold molar excess-3,000,000Competitive Binding Assay (ERα and ERβ)[4][5][6][7]
10% Relative Effective Concentration (REC10) 1.58 x 10⁻⁸ M6.16 x 10⁻¹¹ M~256hERα-Coactivator Recruiting Assay

Key takeaway: this compound is a very weak partial agonist of the estrogen receptor, with a potency that is several orders of magnitude lower than that of 17β-estradiol.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and 17β-estradiol's estrogenic potency.

1. Estrogen Response Element (ERE) Dependent Reporter Gene Assay

This assay quantifies the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene under the control of an estrogen response element.

  • Cell Line: T47D-KBluc human breast cancer cells, which are stably transfected with a luciferase reporter gene driven by an ERE.

  • Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum. Prior to the assay, cells are cultured in a medium without phenol red and with charcoal-stripped serum to eliminate exogenous estrogens.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to attach.

    • The culture medium is replaced with the estrogen-free medium.

    • Test compounds (this compound and 17β-estradiol) are added at various concentrations. A solvent control (e.g., DMSO) is also included.

    • The plates are incubated for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

    • After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to the solvent control. A dose-response curve is generated, and the EC50 value (the concentration at which 50% of the maximal response is achieved) is calculated.

2. MCF-7 Cell Proliferation (E-Screen) Assay

This assay measures the ability of a compound to induce the proliferation of estrogen-dependent MCF-7 human breast cancer cells.

  • Cell Line: MCF-7 human breast cancer cells, which are estrogen-responsive.

  • Culture Conditions: Similar to the reporter gene assay, cells are maintained in a phenol red-free medium with charcoal-stripped serum to remove estrogenic influences.

  • Assay Procedure:

    • MCF-7 cells are seeded in 96-well plates at a low density.

    • After a 24-hour attachment period, the seeding medium is replaced with the experimental medium containing the test compounds at various concentrations.

    • The cells are incubated for a period of 6-7 days, allowing for cell proliferation.

    • Cell viability and proliferation are assessed using a metabolic assay, such as the sulforhodamine B (SRB) assay or PrestoBlue® cell viability assay.

  • Data Analysis: The absorbance or fluorescence is measured, which is proportional to the number of viable cells. The data is used to generate a dose-response curve and determine the proliferative effect of the compounds.

3. Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

  • Receptor Source: Recombinant human estrogen receptors (ERα and ERβ) or cytosolic extracts from MCF-7 cells.

  • Radioligand: [3H]17β-estradiol.

  • Assay Procedure:

    • A constant concentration of the estrogen receptor and the radioligand is incubated with increasing concentrations of the unlabeled test compound (this compound).

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The receptor-bound and unbound radioligand are separated (e.g., using hydroxylapatite or filter membranes).

    • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This provides an indication of the compound's binding affinity for the estrogen receptor.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the estrogen signaling pathway and a typical experimental workflow for assessing estrogenic activity.

EstrogenSignaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol or this compound ER Estrogen Receptor (ERα / ERβ) E2->ER Binding E2_ER Ligand-Receptor Complex ER->E2_ER E2_ER_nucleus Ligand-Receptor Complex E2_ER->E2_ER_nucleus Translocation ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Activation Response Cellular Response (e.g., Proliferation) Transcription->Response Leads to E2_ER_nucleus->ERE Binding

Caption: Estrogen Receptor Signaling Pathway.

ExperimentalWorkflow start Start: Test Compound (this compound) binding_assay Receptor Binding Assay (ERα / ERβ) start->binding_assay reporter_assay ERE Reporter Gene Assay (e.g., T47D-KBluc cells) start->reporter_assay proliferation_assay Cell Proliferation Assay (e.g., MCF-7 E-Screen) start->proliferation_assay data_analysis Data Analysis (EC50, IC50, Efficacy) binding_assay->data_analysis reporter_assay->data_analysis proliferation_assay->data_analysis comparison Compare Potency to 17β-Estradiol data_analysis->comparison

Caption: In Vitro Estrogenic Activity Workflow.

References

A Comparative Analysis of Benzyl Salicylate and Benzophenone-3 as UV Absorbers in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This comprehensive guide provides a detailed comparison of the efficacy of two common ultraviolet (UV) absorbers used in the cosmetic and pharmaceutical industries: Benzyl Salicylate and Benzophenone-3. This document is intended for researchers, scientists, and drug development professionals, offering a thorough analysis of their UV-absorbing properties, supported by experimental data and detailed methodologies.

Introduction

The increasing awareness of the detrimental effects of UV radiation on the skin has led to a growing demand for effective photoprotective agents in cosmetic and dermatological products. Benzophenone-3 (also known as Oxybenzone) has long been a staple broad-spectrum UV filter. In contrast, this compound is primarily recognized as a fragrance ingredient, though it also possesses UV-absorbing capabilities. This guide aims to objectively compare the efficacy of these two compounds as UV absorbers.

Quantitative Efficacy Data

CompoundConcentration (%)Mean In Vitro SPF
Benzophenone-3113.74[1]
Benzophenone-3231.47[1]
This compoundTypically < 0.5[2][3]Data not available

Note: The lower typical concentration of this compound as a light stabilizer suggests its primary role is not for high SPF protection but rather to protect the formulation from degradation and to contribute modestly to the overall SPF.[2][3]

UV Absorbance Spectra

The UV absorbance spectrum provides insight into the specific wavelengths of UV radiation that a compound absorbs.

Benzophenone-3 is recognized as a broad-spectrum UV absorber, effectively absorbing both UVB and a portion of UVA radiation.[4] Its UV absorption spectrum in ethanol exhibits two distinct peaks, one in the UVB range and another in the UVA range.

This compound also absorbs UV light, contributing to the photostability of cosmetic formulations.[5][6] While primarily a UVB absorber, its efficacy as a standalone sunscreen agent is considered to be weak.

Experimental Protocols

In Vitro Sun Protection Factor (SPF) Determination by UV Spectrophotometry

This section details a common experimental protocol for determining the in vitro SPF of a sunscreen formulation.

Objective: To determine the SPF of a given sunscreen formulation using a UV-Visible spectrophotometer.

Materials and Equipment:

  • UV-Visible Spectrophotometer (e.g., Shimadzu UV-1601)[1]

  • Quartz cuvettes (1 cm path length)

  • Polymethyl methacrylate (PMMA) plates

  • Positive displacement pipette

  • Ethanol (analytical grade)

  • Sunscreen formulation for testing

  • Reference sunscreen standard

Procedure:

  • Sample Preparation:

    • Accurately weigh 1.0 g of the sunscreen formulation.

    • Dissolve the sample in a suitable solvent, typically ethanol, and bring to a final volume of 100 mL in a volumetric flask.

    • Sonicate the solution for 5 minutes to ensure complete dissolution of the active ingredients.

    • Filter the solution to remove any undissolved particulate matter.

    • Perform serial dilutions with the same solvent to achieve a concentration that falls within the linear range of the spectrophotometer.

  • Substrate Application (for emulsion/cream-based products):

    • Apply a precise amount of the sunscreen product (e.g., 1.3 mg/cm²) evenly onto a PMMA plate.

    • Spread the product uniformly over the substrate surface using a gloved finger or a specific spreading apparatus.

    • Allow the film to dry for a specified period (e.g., 15-20 minutes) in the dark.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan across the UV range from 290 nm to 400 nm.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of the diluted sample solution or the transmittance through the sunscreen-coated PMMA plate at defined wavelength intervals (typically every 1 or 5 nm).

    • Record the absorbance values.

  • SPF Calculation:

    • The in vitro SPF is calculated using a standardized equation that integrates the erythemal action spectrum (a measure of the skin's response to UV radiation at different wavelengths) and the solar simulator spectral irradiance over the wavelength range of 290 to 400 nm, corrected by the absorbance of the sunscreen product. The Mansur equation is a commonly used formula for this calculation: SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ)) where:

      • CF = Correction Factor (a constant determined for a specific spectrophotometer and substrate)

      • EE(λ) = Erythemal effect spectrum at wavelength λ

      • I(λ) = Solar intensity spectrum at wavelength λ

      • Abs(λ) = Absorbance of the sunscreen product at wavelength λ

Visualizations

UV_Absorption_Comparison Benzophenone_3_UVB Benzophenone-3 (Strong Absorber) High_SPF High_SPF Benzophenone_3_UVB->High_SPF Contributes significantly Benzyl_Salicylate_UVB This compound (Weak to Moderate Absorber) Low_to_Moderate_SPF Low_to_Moderate_SPF Benzyl_Salicylate_UVB->Low_to_Moderate_SPF Contributes moderately Benzophenone_3_UVA Benzophenone-3 (Moderate Absorber) Broad_Spectrum_Protection Broad_Spectrum_Protection Benzophenone_3_UVA->Broad_Spectrum_Protection Provides Benzyl_Salicylate_UVA This compound (Negligible Absorber) UV_Radiation UV Radiation UV_Radiation->Benzophenone_3_UVB UV_Radiation->Benzyl_Salicylate_UVB UV_Radiation->Benzophenone_3_UVA UV_Radiation->Benzyl_Salicylate_UVA

Caption: Comparative UV Absorption of this compound and Benzophenone-3.

In_Vitro_SPF_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation SPF Calculation A Weigh Sunscreen Sample B Dissolve in Solvent (e.g., Ethanol) A->B C Sonicate and Filter B->C D Perform Serial Dilutions C->D G Measure Absorbance of Sample D->G Analyze Diluted Sample E Set Spectrophotometer (290-400 nm) F Blank with Solvent E->F F->G H Apply Mansur Equation G->H Use Absorbance Data I Obtain In Vitro SPF Value H->I

Caption: Workflow for In Vitro SPF Determination via UV Spectrophotometry.

Conclusion

Based on the available data, Benzophenone-3 demonstrates superior efficacy as a broad-spectrum UV absorber compared to this compound. The significantly higher in vitro SPF values achieved with low concentrations of Benzophenone-3 underscore its potency as a primary sunscreen active ingredient.[1]

This compound, while possessing UV-absorbing properties, is typically utilized at much lower concentrations in cosmetic formulations, where it primarily functions as a fragrance and a light stabilizer to protect the product itself from degradation.[2][3] Its contribution to the overall SPF of a product is likely to be modest in comparison to dedicated UV filters like Benzophenone-3.

For researchers and formulators, the choice between these two ingredients should be guided by the desired level of sun protection. For high SPF, broad-spectrum products, Benzophenone-3 is a more effective choice. This compound can be considered as a secondary component for its fragrance and photostabilizing benefits within the formulation. Further head-to-head in vitro studies at various concentrations would be beneficial to more precisely quantify the comparative efficacy of these two UV absorbers.

References

A Comparative Guide to In Vitro and In Vivo Skin Absorption of Benzyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the quantitative data from various in vitro studies on the dermal absorption of benzyl salicylate. These studies, conducted on human, pig, rat, and guinea pig skin, offer valuable insights into the percutaneous penetration of this compound. The data is presented as the percentage of the applied dose that permeated the skin.

SpeciesSkin TypeFormulationApplied Dose/ConcentrationDuration (hours)% of Applied Dose Absorbed (Mean ± SD)Reference
HumanCadaver EpidermisNeat0.2 mL720.031 ± 0.004[CIR, 2019]
HumanFrozen Skin0.5% in Face CreamNot Specified249.01[Beiersdorf AG et al., 2024]
PigFresh Ex Vivo Skin0.5% in Face CreamNot Specified249.1[Beiersdorf AG et al., 2024]
RatExcised Intact Skin1% in Ethanol120 µg/cm²2462.7[CIR, 2019]
RatExcised Intact Skin3% in Ethanol360 µg/cm²2458.8[CIR, 2019]
RatExcised Intact Skin10% in Ethanol1200 µg/cm²2440.3[CIR, 2019]
Guinea PigExcised Intact Skin1% in EthanolNot Specified163.5[CIR, 2019]
Guinea PigExcised Intact Skin3% in EthanolNot Specified161.7[CIR, 2019]
Guinea PigExcised Intact Skin10% in EthanolNot Specified160.9[CIR, 2019]

Note: The results from rat skin show significantly higher absorption compared to human, pig, and guinea pig skin, a common observation attributed to differences in skin thickness and barrier properties. The similar absorption values between human and pig skin support the use of porcine skin as a reliable model for human dermal absorption studies [Beiersdorf AG et al., 2024].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols for in vitro and the very limited in vivo studies available for this compound skin absorption.

In Vitro Dermal Absorption Protocol (Following OECD Guideline 428)

The majority of modern in vitro skin absorption studies adhere to the OECD Guideline 428, which employs Franz diffusion cells.

1. Skin Preparation:

  • Excised human or animal (e.g., porcine) skin is used. For human skin, it is often obtained from cosmetic surgeries with donor consent.

  • The subcutaneous fat is removed, and the skin is dermatomed to a uniform thickness.

  • The skin is then mounted on Franz diffusion cells, separating the donor and receptor chambers.

2. Franz Diffusion Cell Setup:

  • The receptor chamber is filled with a receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) maintained at a constant temperature (typically 32°C) to mimic physiological conditions.

  • The receptor fluid is continuously stirred to ensure a homogenous concentration of the permeated substance.

3. Test Substance Application:

  • A known quantity of the test substance (e.g., this compound in a specific formulation) is applied to the surface of the stratum corneum in the donor chamber.

4. Sampling and Analysis:

  • At predetermined time intervals, aliquots of the receptor fluid are collected and analyzed for the concentration of the test substance and its potential metabolites using validated analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • At the end of the experiment, the skin is washed to remove any unabsorbed substance from the surface. The different skin layers (stratum corneum, epidermis, dermis) can be separated and analyzed to determine the distribution of the substance within the skin.

5. Data Analysis:

  • The cumulative amount of the substance permeated per unit area is plotted against time to determine the flux (rate of absorption).

  • The total absorption is calculated as the sum of the amount in the receptor fluid and the amount retained in the viable skin layers (epidermis and dermis).

A recent Next Generation Risk Assessment (NGRA) study highlighted the importance of also analyzing for metabolites. In their ex vivo pig skin model, they found that this compound was extensively metabolized to salicylic acid within the skin [Beiersdorf AG et al., 2024].

In Vivo Dermal Absorption - Surface Recovery Method (Limited Data)

Direct quantitative in vivo skin absorption data for this compound is scarce. One available study focused on the recovery of the substance from the skin surface rather than quantifying the absorbed amount.

1. Volunteer Recruitment:

  • Healthy human volunteers are recruited for the study.

2. Test Substance Application:

  • A defined amount of this compound is applied to a specific area of the skin.

3. Post-Application Recovery:

  • After a set period, the application site is wiped or washed, and the amount of this compound recovered in the wipe/wash solution is quantified using analytical methods like GC-MS.

4. Data Interpretation:

  • This method primarily determines the amount of substance that remains on the skin surface and does not directly measure the absorbed dose. The difference between the applied and recovered amount can provide an indirect estimation of absorption, but it is not a precise measure. One study using this approach found that after 70 minutes, the average total recovery of this compound from the skin was 37.9% [UK Health Security Agency, 2019].

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the typical workflows for in vitro and in vivo skin absorption studies.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation SkinPrep Skin Sample Preparation (Human or Porcine) FranzSetup Franz Diffusion Cell Setup SkinPrep->FranzSetup Application Application of this compound to Stratum Corneum FranzSetup->Application Incubation Incubation at 32°C Application->Incubation Sampling Receptor Fluid Sampling (Time-course) Incubation->Sampling SkinWash End-of-Experiment Skin Surface Wash Incubation->SkinWash Analytical Quantification by HPLC/GC-MS (Parent & Metabolites) Sampling->Analytical SkinAnalysis Analysis of Skin Layers (SC, Epidermis, Dermis) SkinWash->SkinAnalysis SkinAnalysis->Analytical Flux Flux Calculation Analytical->Flux Absorption Total Absorption Calculation Analytical->Absorption

Caption: Workflow of an in vitro skin absorption study using Franz diffusion cells.

InVivo_Workflow cluster_prep Preparation & Application cluster_exp Exposure & Recovery cluster_analysis Analysis & Interpretation Volunteer Human Volunteer Recruitment Application Application of this compound to a Defined Skin Area Volunteer->Application Exposure Defined Exposure Period Application->Exposure Recovery Recovery of Unabsorbed Substance from Skin Surface Exposure->Recovery Quantification Quantification of this compound in Recovery Medium (GC-MS) Recovery->Quantification Interpretation Indirect Estimation of Absorption (Limited to Surface Data) Quantification->Interpretation

Caption: Workflow of an in vivo skin surface recovery study for this compound.

Correlation and Conclusion

While a direct quantitative correlation between in vitro and in vivo skin absorption of this compound cannot be established from the currently available literature, the existing data provides valuable insights for safety and risk assessment.

  • In vitro studies consistently demonstrate that the absorption of this compound through human skin is low. A recent study using modern, guideline-compliant methods reported a dermal absorption of approximately 9-10% from a cosmetic formulation [Beiersdorf AG et al., 2024].

  • The use of animal models, particularly rats, can significantly overestimate human skin absorption. Porcine skin has been shown to be a more reliable surrogate for human skin in in vitro studies [Beiersdorf AG et al., 2024].

  • Metabolism within the skin is a critical factor. this compound is extensively hydrolyzed to salicylic acid during skin permeation, which is an important consideration for assessing systemic exposure and potential toxicity [Beiersdorf AG et al., 2024].

  • Advanced risk assessment approaches, such as the NGRA, are leveraging in vitro data to model in vivo systemic exposure. These models incorporate data on skin absorption, metabolism, and other physiological parameters to predict plasma concentrations of the parent compound and its metabolites, providing a robust, non-animal approach to safety evaluation [Beiersdorf AG et al., 2024].

Comparative study of different synthesis routes for benzyl salicylate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthesis Routes for Benzyl Salicylate

This compound, an ester of benzyl alcohol and salicylic acid, is a widely utilized compound in the fragrance, cosmetic, and pharmaceutical industries for its mild, sweet-floral aroma and its properties as a UV absorber and fixative.[1][2] The efficient synthesis of this compound is of significant commercial and research interest. This guide provides a comparative study of three primary synthesis routes for this compound: Fischer-Speier esterification, Williamson ether synthesis-like reaction from sodium salicylate, and transesterification of methyl salicylate.

Physicochemical Properties of this compound

Before delving into the synthesis routes, a summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₄H₁₂O₃[1]
Molar Mass 228.24 g/mol [3]
Appearance Colorless to pale yellow liquid[1][4]
Odor Faint, sweet, floral[1][2]
Boiling Point ~300 °C[1]
Melting Point 24 to 25 °C[2]
Solubility Slightly soluble in water; soluble in alcohols and ethers[1]
Density ~1.17 g/cm³[2]

Comparative Overview of Synthesis Routes

The selection of a synthesis route for this compound often depends on factors such as desired yield and purity, reaction time, cost and availability of starting materials, and environmental considerations. The following table summarizes the quantitative data for three common synthesis methods.

ParameterFischer-Speier EsterificationSodium Salicylate & Benzyl ChlorideTransesterification
Starting Materials Salicylic Acid, Benzyl AlcoholSodium Salicylate, Benzyl ChlorideMethyl Salicylate, Benzyl Alcohol
Catalyst Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[5][6]Phase Transfer Catalyst (e.g., PEG-4000) or Solvent (e.g., DMF)[7][8]Supported Solid Acid Catalyst (e.g., Al₂O₃/ZrO₂)[9][10]
Reaction Temperature 100-120 °C[1]110-150 °C[7][11]90-160 °C[12]
Reaction Time 1-10 hours[5]1.5-2 hours[7][8]10-40 hours[12]
Yield Generally high, can exceed 90% with optimization[1]~96%[7]High, with potential for high conversion and selectivity[12]
Purity Variable, requires purificationHigh (e.g., 99.54%)[7]High, with catalyst recycling[12]
Byproducts WaterSodium Chloride[13]Methanol[12]

Detailed Experimental Protocols

Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method.[5]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine salicylic acid and an excess of benzyl alcohol.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.[1][14]

  • Heat the mixture to reflux at a temperature of 100-120°C.[1] Water is produced as a byproduct and is continuously removed to drive the reaction towards completion.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Wash the organic layer with water to remove any remaining salts and unreacted alcohol.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Purify the crude product by vacuum distillation to obtain pure this compound.[7]

Synthesis from Sodium Salicylate and Benzyl Chloride

This method, analogous to the Williamson ether synthesis, offers high yields and purity.[7]

Experimental Protocol:

  • In a three-necked round-bottom flask, add sodium salicylate, benzyl chloride, and a phase-transfer catalyst such as PEG-4000.[7]

  • Heat the reaction mixture to 150°C with stirring for approximately 2 hours.[7]

  • After the reaction is complete, cool the mixture and add water to induce phase separation.

  • Separate the organic layer and wash it sequentially with distilled water and a 5% sodium bicarbonate solution.[7]

  • Wash the organic layer again with distilled water.

  • Dehydrate the organic layer and purify the product by vacuum distillation, collecting the fraction at 164-165 °C/725Pa.[7]

Transesterification of Methyl Salicylate

This route involves the exchange of the methyl group in methyl salicylate with a benzyl group from benzyl alcohol, often facilitated by a solid acid catalyst.[9][13]

Experimental Protocol:

  • Uniformly mix methyl salicylate and benzyl alcohol in a reaction vessel.

  • Add a supported solid acid catalyst (e.g., a supported catalyst accounting for 0.1-1 wt% of the total reactants).[12]

  • Heat the mixture with uniform stirring at a temperature between 90°C and 160°C for 10 to 40 hours.[12] Methanol is generated as a byproduct and can be condensed and recycled.[12]

  • After the reaction, filter the crude ester-catalyst mixture to separate the catalyst. The catalyst can often be recycled.[12]

  • The crude ester is then subjected to a washing step.

  • Finally, purify the this compound via reduced pressure distillation.[12]

Visualizing the Synthesis Pathways

The logical flow of each synthesis route can be visualized using the following diagrams.

Fischer_Speier_Esterification cluster_reactants Reactants Salicylic_Acid Salicylic Acid Reaction Esterification (Reflux, 100-120°C) Salicylic_Acid->Reaction Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reaction Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Catalyst->Reaction Workup Neutralization, Washing & Drying Reaction->Workup Byproduct Water (Removed) Reaction->Byproduct Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Fischer-Speier Esterification Workflow

Sodium_Salicylate_Synthesis cluster_reactants Reactants Sodium_Salicylate Sodium Salicylate Reaction Nucleophilic Substitution (150°C) Sodium_Salicylate->Reaction Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Reaction Catalyst Phase Transfer Catalyst (e.g., PEG-4000) Catalyst->Reaction Workup Aqueous Workup & Washing Reaction->Workup Byproduct Sodium Chloride (Removed in Workup) Reaction->Byproduct Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthesis from Sodium Salicylate

Transesterification_Synthesis cluster_reactants Reactants Methyl_Salicylate Methyl Salicylate Reaction Transesterification (90-160°C) Methyl_Salicylate->Reaction Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reaction Catalyst Solid Acid Catalyst (e.g., Al₂O₃/ZrO₂) Catalyst->Reaction Separation Catalyst Filtration & Washing Reaction->Separation Byproduct Methanol (Recycled) Reaction->Byproduct Purification Reduced Pressure Distillation Separation->Purification Product This compound Purification->Product

Caption: Transesterification Workflow

Conclusion

The synthesis of this compound can be effectively achieved through several routes, each with its own set of advantages and disadvantages. The Fischer-Speier esterification is a classic and versatile method, though it requires careful removal of water to ensure high yields. The reaction of sodium salicylate with benzyl chloride, particularly with phase-transfer catalysis, can provide high yields and purity in a relatively short reaction time. Transesterification using solid acid catalysts presents an environmentally friendly option with the potential for catalyst recycling, although it may require longer reaction times. The choice of the optimal synthesis route will ultimately be dictated by the specific requirements of the researcher or manufacturer, balancing factors such as cost, efficiency, and environmental impact.

References

Safety Operating Guide

Benzyl Salicylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Benzyl Salicylate is critical for ensuring laboratory safety and environmental protection. As a substance classified with potential health and environmental hazards, including skin sensitization and aquatic toxicity, adherence to regulated disposal protocols is mandatory for all researchers, scientists, and drug development professionals. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Hazard Information

Hazard Identification: this compound is identified by the following hazard classifications:

  • May be harmful if swallowed (H303).[1][2]

  • May cause an allergic skin reaction (H317).[1][2][3][4][5][6][7]

  • Causes serious eye irritation (H319).[1][3][4][6]

  • Toxic or harmful to aquatic life with long-lasting effects (H401, H412).[1][2][3][4][5]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is used:

  • Gloves: Wear appropriate chemical-resistant gloves.[1][2][3][4][5][6][7]

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield.[1][3][4][5][6]

  • Clothing: Wear protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[4][6][8]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Step 1: Evacuate and Ventilate

  • Immediately evacuate non-essential personnel from the spill area.

  • Ensure the area is well-ventilated to disperse vapors.[4][5][9]

Step 2: Control Ignition Sources

  • Eliminate all potential ignition sources, such as sparks or open flames, in the immediate vicinity.[2][5]

Step 3: Containment

  • Prevent the spill from spreading and from entering drains or waterways.[1][4][5][6][7]

  • Use an inert, non-combustible absorbent material like sand, vermiculite, dry clay, or diatomaceous earth to contain the spill.[1][2][4][5][6][7][8]

Step 4: Cleanup and Decontamination

  • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed, and properly labeled hazardous waste container.[1][4][5][8]

  • Decontaminate the spill area by washing with alcohol, followed by a strong soap and water solution.[8]

  • Place all contaminated materials, including clothing and absorbent paper, in a sealed, vapor-tight plastic bag for disposal.[8]

Waste Disposal Procedure

The disposal of this compound waste must be conducted as hazardous waste, in compliance with all applicable regulations.

Step 1: Waste Collection and Storage

  • Collect waste this compound and contaminated materials in their original or other suitable, tightly closed containers.[4] These containers must be clearly labeled as hazardous waste.

  • Do not mix this compound waste with other chemical waste.[4]

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 2: Final Disposal

  • Disposal must be carried out in accordance with local, regional, national, and international regulations.[1][2][4][5][7][9][10]

  • Engage a licensed and certified hazardous waste disposal company to handle the final disposal.[4]

  • Do not dispose of this compound in household garbage or pour it down the drain or into the sewage system.[1][7]

  • Handle uncleaned, empty containers as you would the product itself; they should be taken to an approved waste handling site for recycling or disposal.[4][5]

Quantitative Hazard Data

The following table summarizes key quantitative data related to the toxicity of this compound.

Data PointValueSpeciesReference Guideline
Acute Oral Toxicity (LD50) 2227 mg/kgRat-
Acute Dermal Toxicity (LD50) 14150 mg/kg--
Toxicity to Fish (LC50) 1.03 mg/L (96 h)FishOECD Test Guideline 203
Toxicity to Daphnia (EC50) 1.16 mg/L (48 h)DaphniaOECD Test Guideline 202
Toxicity to Algae (ErC50) 1.29 mg/L (72 h)AlgaeOECD Test Guideline 201
Biodegradability 93% (28 d) - Readily biodegradable-OECD Test Guideline 301F

Experimental Protocols Cited

The ecotoxicity and biodegradability data presented are based on standardized testing protocols established by the Organisation for Economic Co-operation and Development (OECD):

  • OECD Test Guideline 201: Alga, Growth Inhibition Test.

  • OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test.

  • OECD Test Guideline 203: Fish, Acute Toxicity Test.

  • OECD Test Guideline 301F: Ready Biodegradability: Manometric Respirometry Test.

These guidelines provide detailed methodologies for assessing the environmental impact of chemical substances.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

BenzylSalicylateDisposal cluster_prep Preparation & Identification cluster_spill Spill or Unused Material cluster_disposal Waste Segregation & Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is it a spill? ppe->is_spill contain Contain Spill with Inert Absorbent is_spill->contain Yes unused Unused Product or Contaminated Material is_spill->unused No collect_spill Collect into Sealed Hazardous Waste Container contain->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate segregate Segregate as Hazardous Waste (Do Not Mix) decontaminate->segregate unused->segregate label_container Label Container Clearly segregate->label_container storage Store in Cool, Dry, Well-Ventilated Area label_container->storage dispose Arrange Pickup by Licensed Disposal Company storage->dispose end_proc Disposal Complete dispose->end_proc

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling Benzyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

Safe Handling and Disposal of Benzyl Salicylate

This guide provides essential safety and logistical information for the handling and disposal of this compound in a laboratory setting. Following these procedures is critical to ensure the safety of researchers, scientists, and drug development professionals.

This compound: Key Safety Data

The following table summarizes the key quantitative and identifying information for this compound.

IdentifierValueReference
CAS Number 118-58-1[1][2][3][4]
EC Number 204-262-9[2][4][5][6]
Molecular Formula C₁₄H₁₂O₃[3][4][5][7]
Molecular Weight 228.24 g/mol [2][3][4][7]
GHS Hazard Statements H303: May be harmful if swallowedH317: May cause an allergic skin reactionH319: Causes serious eye irritationH371: May cause damage to organsH401: Toxic to aquatic lifeH412: Harmful to aquatic life with long lasting effects[5][6][8]
Signal Word Warning[2][5][9]

Experimental Protocol: Safe Handling, Storage, and Disposal

This protocol outlines the step-by-step procedures for working with this compound.

Pre-Handling and Preparation
  • Risk Assessment : Before beginning work, review the Safety Data Sheet (SDS) and conduct a risk assessment for your specific experiment.

  • Engineering Controls : Ensure work is performed in a well-ventilated area, preferably within a chemical fume hood.[10] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE) Inspection : Before entering the lab, inspect all PPE for damage or contamination.

    • Eye Protection : Certified safety glasses with side shields or a face shield (approved under NIOSH or EN 166 standards) are mandatory.[11]

    • Hand Protection : Wear chemical-resistant gloves. Inspect them for tears or punctures before use.[11]

    • Body Protection : A lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron or a full protective suit should be worn.[12]

    • Respiratory Protection : If working outside a fume hood or if the risk assessment indicates a potential for inhaling vapors, use an approved air-purifying respirator with organic vapor cartridges.[10]

Handling and Use
  • Dispensing : When transferring this compound, avoid splashing and generating mists. Use only non-sparking tools.[10]

  • Avoiding Contact : Do not allow the chemical to come into contact with skin or eyes.[10][11] Avoid breathing in any vapors or mists.[11]

  • Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[8][11] Contaminated work clothing should not be allowed out of the workplace.[5][8]

Storage
  • Container : Keep the container tightly closed when not in use.[10]

  • Location : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • Labeling : Ensure the container is clearly labeled with the chemical name and associated hazards.

Spill and Emergency Procedures
  • Spill Response :

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated.

    • Wearing full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or diatomaceous earth.[11]

    • Do not allow the spill to enter drains or waterways.[10][11]

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[11]

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8]

    • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If a rash or irritation occurs, seek medical advice.[8][13]

    • Inhalation : Move the affected person to fresh air. If they experience breathing difficulties, seek medical attention.

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and show the SDS to the attending physician.

Waste Disposal
  • Chemical Waste : All surplus this compound and contaminated absorbent materials must be treated as hazardous waste.[11]

  • Containers : Empty containers should be handled as hazardous waste. Do not reuse them.

  • Disposal Route : Dispose of all waste through a licensed and certified hazardous waste disposal company.[9] Do not pour waste down the drain or dispose of it with general trash.[8][10] Contaminated gloves and disposable PPE should also be disposed of as hazardous waste according to institutional and local regulations.[11]

Visual Workflow for Handling this compound

The following diagram illustrates the standard workflow and emergency procedures for handling this compound.

BenzylSalicylateWorkflow prep 1. Preparation - Review SDS - Check Ventilation - Inspect PPE handle 2. Handling - Work in Fume Hood - Avoid Contact - Practice Good Hygiene prep->handle dispose 3. Disposal - Collect in Labeled Container - Use Licensed Disposal Service handle->dispose spill Spill Occurs handle->spill if spill exposure Personal Exposure handle->exposure if exposure complete Procedure Complete dispose->complete spill_response Spill Response - Evacuate & Ventilate - Wear Full PPE - Absorb & Collect spill->spill_response first_aid First Aid - Skin: Wash with Soap/Water - Eyes: Flush with Water - Seek Medical Attention exposure->first_aid spill_response->dispose dispose of spill material

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl Salicylate
Reactant of Route 2
Reactant of Route 2
Benzyl Salicylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.